Benzamide,2,2'-dithiobis[N-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-carbamoyl-6-methylphenyl)disulfanyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-9-5-3-7-11(15(17)19)13(9)21-22-14-10(2)6-4-8-12(14)16(18)20/h3-8H,1-2H3,(H2,17,19)(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGCLKZMEMEROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)SSC2=C(C=CC=C2C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293773 | |
| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-44-7 | |
| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14208-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a disulfide-containing aromatic compound.[1][2] Its chemical structure, featuring two N-methylbenzamide moieties linked by a disulfide bridge, underpins its activity as a biocide, preservative, and slimicide.[3] This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and the experimental methodologies used to characterize such compounds. While specific quantitative data for this particular molecule is limited in publicly available literature, this guide will draw upon information on related disulfide-containing compounds to illustrate its potential mechanisms and applications.
Chemical Structure and Properties
The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][4] |
| Molecular Weight | 332.44 g/mol | [1][2][4] |
| CAS Number | 2527-58-4 | [1][2] |
| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1] |
| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide) | [1] |
| Physical Appearance | Not specified in available literature | |
| Melting Point | 217-219 °C | [5] |
| Boiling Point | 545.9 °C at 760 mmHg | [5] |
| Density | 1.31 g/cm³ | [5] |
Biological Activity and Mechanism of Action
Benzamide, 2,2'-dithiobis[N-methyl-] is known to possess antimicrobial properties. It is used as a microbicide and has demonstrated activity against Micrococcus luteus.[4] The proposed mechanism of action involves the reaction of the disulfide bond with bacterial cell membranes.[4]
The biological activity of disulfide-containing compounds often stems from their ability to interact with thiol (-SH) groups in proteins.[6] This interaction can lead to the formation of mixed disulfides, thereby inactivating essential enzymes.[6] For instance, enzymes involved in bacterial fatty acid biosynthesis are potential targets.[6] This mechanism of action, known as thiol-disulfide exchange, is a key aspect of the antimicrobial effects of many natural and synthetic disulfide compounds.[7]
While specific signaling pathways affected by Benzamide, 2,2'-dithiobis[N-methyl-] have not been elucidated, a generalized pathway for disulfide-containing antimicrobials can be proposed.
Experimental Protocols
Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]
A plausible synthetic route involves the reaction of a 2-substituted benzamide with a sulfurizing agent. One general method described in the literature for the preparation of 2,2'-dithiobenzamide compounds involves reacting a 2-substituted benzamide with a sulfur reagent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.
Another potential route starts from 2,2'-dithiosalicylic acid. This could be converted to the corresponding bis-acid chloride, followed by amidation with methylamine.
Illustrative Synthesis Workflow:
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or agar diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[8][9]
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated under optimal conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data
While specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is scarce, the following table presents illustrative MIC values for other disulfide-containing antimicrobial compounds to provide context for the expected potency of this class of molecules.
| Compound | Organism | MIC (µg/mL) | Reference |
| S,S′-bis(isopropoxy) disulfide | Staphylococcus aureus (MRSA) | 0.5 | [6] |
| Vancomycin-disulfide derivative (30f) | Moraxella catarrhalis | 0.5 | [6] |
| Allicin-inspired disulfide (S5) | Xanthomonas oryzae | 1.56 (MIC₉₀) | [10] |
| Allicin-inspired disulfide (S8) | Monilinia fructicola | 5.92 (EC₅₀) | [10] |
Conclusion
Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with established utility as a microbicide. Its disulfide linkage is the likely key to its antimicrobial activity, presumably through interaction with microbial thiol-containing proteins. While there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise mechanism of action, the information available on related disulfide compounds suggests it is a promising scaffold for the development of novel antimicrobial agents. Future research should focus on its synthesis, comprehensive antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development. antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 3. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 4. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 5. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]
- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Applications of Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), also known as Dithio-2,2'-bis(N-methylbenzamide), is a versatile chemical compound with applications in various fields, including the pharmaceutical and cosmetic industries. It serves as a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib and is also utilized as a microbicidal agent in cosmetic formulations. This technical guide provides a comprehensive overview of its core physical properties, along with insights into its synthesis and mechanisms of action.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | |
| Molecular Weight | 332.44 g/mol | |
| Appearance | White to gray wet solids | |
| Melting Point | 216.50 °C | |
| Boiling Point (est.) | 545.90 °C @ 760.00 mm Hg | |
| Solubility in Water (est.) | 36.92 mg/L @ 25 °C | |
| logP (o/w) (est.) | 2.090 | |
| Flash Point (est.) | 283.9 °C | |
| CAS Number | 2527-58-4 | |
| Synonyms | Dithio-2,2'-bis(N-methylbenzamide), Densil P, 2,2'-Disulfanediylbis(N-methylbenzamide) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively available in the public domain. However, the general synthetic approach involves the oxidative coupling of two molecules of 2-mercapto-N-methylbenzamide.
General Synthesis Outline
A common route to synthesize Benzamide, 2,2'-dithiobis[N-methyl-] is through the oxidation of 2-mercapto-N-methylbenzamide. This reaction typically involves an oxidizing agent that facilitates the formation of the disulfide bond.
Disclaimer: The following is a generalized protocol and may require optimization.
Materials:
-
2-mercapto-N-methylbenzamide
-
An appropriate oxidizing agent (e.g., iodine, hydrogen peroxide)
-
A suitable solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 2-mercapto-N-methylbenzamide in the chosen solvent.
-
Slowly add the oxidizing agent to the solution while stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Further purification can be achieved through recrystallization from a suitable solvent.
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Key Applications and Mechanisms of Action
Benzamide, 2,2'-dithiobis[N-methyl-] has two primary applications of interest to the scientific community: its role as a microbicidal agent and its function as a crucial intermediate in the synthesis of the anticancer drug Axitinib.
Microbicidal Activity: A Proposed Mechanism
This compound is known to inhibit the growth of bacteria by reacting with their cell membranes. The disulfide bond is a key feature in its mechanism of action. It is proposed that the compound interacts with the bacterial cell membrane, leading to its disruption and a subsequent loss of cellular integrity, ultimately resulting in cell death.
Caption: Proposed mechanism of antimicrobial action.
Role in Axitinib Synthesis
Benzamide, 2,2'-dithiobis[N-methyl-] is a vital precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy. In the synthetic pathway, the disulfide bond of Benzamide, 2,2'-dithiobis[N-methyl-] is cleaved to yield 2-mercapto-N-methylbenzamide, which is then coupled with an indazole derivative to form the core structure of Axitinib.
Caption: Simplified workflow of Axitinib synthesis.
Synonyms for "Benzamide, 2,2'-dithiobis[N-methyl-"
An In-depth Technical Guide on Benzamide, 2,2'-dithiobis[N-methyl-]
This technical guide provides a comprehensive overview of Benzamide, 2,2'-dithiobis[N-methyl-], a compound with significant antimicrobial and fungicidal properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, biological activity, and relevant experimental protocols.
Chemical Identity and Synonyms
Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound with the CAS number 2527-58-4. It is known by several synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide |
| CAS Number | 2527-58-4 |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |
| Molecular Weight | 332.44 g/mol |
| Common Synonyms | 2,2'-dithiobis(N-methylbenzamide) |
| Dithio-2,2'-bis(N-methylbenzamide) | |
| Densil P | |
| 2,2'-disulfanediylbis(N-methylbenzamide) |
Physicochemical Properties
Understanding the physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 217-219 °C[1] |
| Boiling Point | 545.9 °C (predicted) |
| Density | 1.31 g/cm³ |
| Solubility | Soluble in Methanol |
| Physical Form | Solid[1] |
Biological Activity and Mechanism of Action
Benzamide, 2,2'-dithiobis[N-methyl-] exhibits significant antimicrobial and fungicidal activity. Its primary mode of action is believed to be the disruption of microbial cell membranes. The disulfide bond is a key functional group, likely participating in redox reactions that can interfere with cellular processes.
Antimicrobial Activity
The compound has demonstrated activity against various microorganisms. Notably, it has a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against the Gram-positive bacterium Micrococcus luteus. Derivatives of this compound have also shown potent activity against Mycobacterium tuberculosis and Mycobacterium kansasii.
Table 3: Antimicrobial Activity Data
| Organism | Compound | Activity (MIC) |
| Micrococcus luteus | Benzamide, 2,2'-dithiobis[N-methyl-] | 32 µg/mL |
| Mycobacterium tuberculosis | Derivative 1 | 16 µg/mL |
| Mycobacterium kansasii | Derivative 2 | 8 µg/mL |
Fungicidal Activity
As a fungicide, Benzamide, 2,2'-dithiobis[N-methyl-] primarily acts as a contact fungicide, inhibiting the germination of fungal spores. This preventative action is crucial in controlling the spread of fungal infections.
Proposed Mechanism of Action: Interference with Redox Signaling
The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is a key structural feature that likely contributes to its biological activity. In the reducing environment of the bacterial cytoplasm, the disulfide bond can undergo thiol-disulfide exchange with cysteine residues in bacterial proteins. This can disrupt the function of proteins involved in essential processes, including redox-sensitive signaling pathways that regulate cellular responses to oxidative stress. By interfering with these pathways, the compound can induce a state of oxidative stress, leading to cell damage and death.
Caption: Proposed mechanism of Benzamide, 2,2'-dithiobis[N-methyl-].
Experimental Protocols
Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]
A general method for the synthesis involves the reaction of a 2-substituted benzamide with a sulfurizing agent in an aprotic solvent in the presence of a metal salt and a ligand. A more specific method starts from 2,2'-dithiosalicylic acid.
Materials:
-
2,2'-dithiosalicylic acid
-
Thionyl chloride
-
Methylamine
-
Anhydrous solvent (e.g., Toluene)
-
Pyridine (as a catalyst)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude 2,2'-dithiobis(benzoyl chloride) in an anhydrous solvent like toluene. Cool the solution in an ice bath.
-
Slowly add a solution of methylamine in the same solvent to the cooled acid chloride solution with constant stirring. A catalytic amount of pyridine can be added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Filter the reaction mixture to remove any precipitate (methylamine hydrochloride). Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] using a broth microdilution method in a 96-well microtiter plate.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL
-
Sterile DMSO for stock solution preparation
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In the first column of a 96-well plate, add the appropriate volume of the stock solution to the growth medium to achieve the highest desired test concentration. Perform two-fold serial dilutions across the plate by transferring half the volume of the medium to the subsequent wells.
-
Inoculation: Add the prepared microbial inoculum to each well, ensuring the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (inoculum in medium without the compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Applications in Research and Drug Development
Benzamide, 2,2'-dithiobis[N-methyl-] serves as a valuable scaffold for the development of new therapeutic agents. Its known antimicrobial and fungicidal properties make it a lead compound for the design of novel anti-infective drugs. Furthermore, it is used as a chemical intermediate in the synthesis of other biologically active molecules, such as analogues of the tyrosine kinase inhibitor, Axitinib. Its use as a cross-linking agent in industrial applications, such as in the rubber industry, highlights its chemical reactivity and potential for further derivatization. Researchers can explore its structure-activity relationships by synthesizing and testing new analogues with modified properties to enhance potency and selectivity.
References
In-Depth Technical Guide: 2,2'-Dithiobis(N-methylbenzamide)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
2,2'-Dithiobis(N-methylbenzamide) is a chemical compound with significant applications in various industrial and research settings. It is recognized for its role as a cross-linking agent and as an intermediate in the synthesis of pharmaceutical compounds.[1][2]
Physicochemical Data
A summary of the key quantitative data for 2,2'-Dithiobis(N-methylbenzamide) is presented below.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [3][4] |
| Molecular Weight | 332.44 g/mol | [3][4][5][6] |
| CAS Number | 2527-58-4 | [3][4][7][5] |
| Melting Point | 216.50 °C | [5] |
| Boiling Point | 545.90 °C | [5] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 2,2'-Dithiobis(N-methylbenzamide) are not extensively available in the public domain, it is known to be a synthetic compound.[8] It serves as a labeled intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[1][3] The synthesis would likely involve the formation of a disulfide bond between two N-methyl-2-mercaptobenzamide molecules.
A generalized workflow for a potential synthesis is outlined below.
Caption: Generalized synthetic workflow for 2,2'-Dithiobis(N-methylbenzamide).
Applications and Mechanism of Action
2,2'-Dithiobis(N-methylbenzamide) has diverse applications, primarily stemming from its chemical structure.
Industrial Applications
In the rubber industry, it functions as a cross-linking agent during the vulcanization process.[2] The dithio group facilitates the formation of robust cross-links within rubber molecules, which significantly enhances the physical properties of the rubber, such as tensile strength and elasticity.[2] This makes it a valuable additive in the manufacturing of durable rubber products like tires and conveyor belts.[2]
Biological and Pharmaceutical Relevance
The compound is identified as a microbiocide, preservative, and anti-fungal agent.[5][9] Its mode of action involves inhibiting the growth of bacteria by reacting with their cell membranes.[5][9]
Furthermore, its role as an intermediate in the synthesis of Axitinib analogues highlights its importance in drug discovery and development.[1][3]
The logical relationship of its primary functions is illustrated below.
Caption: Key application areas of 2,2'-Dithiobis(N-methylbenzamide).
Safety and Handling
2,2'-Dithiobis(N-methylbenzamide) is associated with certain hazards. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[10][11]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
Wear protective gloves, clothing, and eye/face protection.[11]
-
Avoid release to the environment.[11]
-
In case of skin contact, wash with plenty of water.[11]
-
If skin irritation or rash occurs, seek medical attention.[11]
The safety protocol workflow is outlined in the diagram below.
Caption: Safety and emergency procedures for handling 2,2'-Dithiobis(N-methylbenzamide).
References
- 1. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [amp.chemicalbook.com]
- 2. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]
- 3. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 4. 2,2'-Dithiobis[N-Methyl-Benzamide] - CAS - 2527-58-4 | Axios Research [axios-research.com]
- 5. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 6. Affordable Price 2,2 Dithio-2,2 Bis N-Methylbenzamide Powder, Purity 98%, CAS No 2527-58-4 [shubhlifecare.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]
- 9. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 10. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide on the Mechanism of Action of Benzamide, 2,2'-dithiobis[N-methyl-]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide, 2,2'-dithiobis[N-methyl-] is a disulfide-containing aromatic compound that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an anti-HIV agent. The primary mechanism involves the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7) through the ejection of zinc ions from its critical zinc finger domains. This guide consolidates available data on its biological activity, details the experimental protocols used to elucidate its function, and presents visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Targeting the HIV-1 Nucleocapsid Protein (NCp7)
The principal mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] and related disulfide benzamides is the targeted disruption of the HIV-1 nucleocapsid protein, NCp7.[1][2] NCp7 is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly. Its function is critically dependent on two highly conserved zinc finger domains, which coordinate zinc ions through cysteine and histidine residues.
Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent that attacks the sulfur atoms of the cysteine residues within the NCp7 zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, resulting in the loss of the protein's structural integrity and, consequently, its function.[1] The disulfide bond in the compound is essential for this activity.
The proposed mechanism involves the following steps:
-
Thiol-Disulfide Exchange: The disulfide bond of Benzamide, 2,2'-dithiobis[N-methyl-] interacts with the thiol groups of the cysteine residues in the NCp7 zinc fingers.
-
Formation of a Mixed Disulfide: A covalent mixed disulfide is formed between the compound and the cysteine residue.
-
Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger.
-
Loss of NCp7 Function: The ejection of zinc results in the unfolding of the zinc finger domains, rendering NCp7 incapable of binding to viral RNA and performing its essential functions in viral replication.
This targeted attack on a viral protein critical for replication makes Benzamide, 2,2'-dithiobis[N-methyl-] a member of a class of compounds with potential as antiretroviral agents.
Signaling Pathway Diagram
Caption: Proposed mechanism of HIV-1 NCp7 inactivation by Benzamide, 2,2'-dithiobis[N-methyl-].
Biological Activities
While the primary focus has been on its anti-HIV activity, Benzamide, 2,2'-dithiobis[N-methyl-] also exhibits other antimicrobial properties.
Antiviral Activity
The antiviral activity of this class of compounds is potent, with activity in the low micromolar to submicromolar range against various strains of HIV-1, including drug-resistant variants, HIV-2, and Simian Immunodeficiency Virus (SIV).[2]
Table 1: Antiviral Activity Data (Representative Data for Disulfide Benzamides)
| Compound Class | Virus | Cell Line | EC50 (µM) |
| Disulfide Benzamides | HIV-1 | CEM-SS | 0.1 - 1.0 |
| Disulfide Benzamides | HIV-2 | CEM-SS | 0.1 - 1.0 |
| Disulfide Benzamides | SIV | CEM-SS | 0.1 - 1.0 |
Note: Specific EC50 values for Benzamide, 2,2'-dithiobis[N-methyl-] are not consistently reported in the reviewed literature; the data presented is representative of the broader class of disulfide benzamides.
Antibacterial and Antifungal Activity
Benzamide, 2,2'-dithiobis[N-methyl-] is also known to be a microbicide, inhibiting the growth of bacteria by reacting with their cell membranes.[3] It has also demonstrated antifungal properties.
Table 2: Antimicrobial Spectrum (Qualitative)
| Organism Type | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Less Active / Inactive |
| Fungi | Active |
Note: Quantitative Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[N-methyl-] against specific bacterial and fungal strains is limited in the available scientific literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-].
Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]
A general method for the synthesis of 2,2'-dithiobis(N-methylbenzamide) involves the reaction of a 2-substituted benzamide with a sulfurizing agent. A more specific, detailed protocol is outlined below, based on common organic synthesis techniques.
Materials:
-
2-mercapto-N-methylbenzamide
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-mercapto-N-methylbenzamide in DMSO.
-
To this solution, add a solution of iodine in DMSO dropwise at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield Benzamide, 2,2'-dithiobis[N-methyl-] as a solid.
Anti-HIV Activity Assay (MTT Assay)
This assay determines the ability of the compound to protect cells from HIV-1-induced cytopathic effects.
Materials:
-
CEM-SS cells (or other susceptible T-cell line)
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Benzamide, 2,2'-dithiobis[N-methyl-] stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Plate CEM-SS cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 50 µL of culture medium.
-
Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] and add 100 µL to the appropriate wells. Include uninfected and untreated virus control wells.
-
Add 50 µL of a pre-titered dilution of HIV-1 to each test well.
-
Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Zinc Ejection Assay
This assay directly measures the ability of the compound to eject zinc from the HIV-1 NCp7 protein using a zinc-specific fluorescent probe.[2]
Materials:
-
Recombinant HIV-1 NCp7 protein
-
Tris buffer (e.g., 50 mM, pH 7.5) with NaCl
-
Benzamide, 2,2'-dithiobis[N-methyl-] stock solution in DMSO
-
TSQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide) fluorescent probe
-
Fluorometer
Procedure:
-
Prepare a solution of NCp7 in Tris buffer.
-
In a quartz cuvette, add the NCp7 solution and the TSQ probe.
-
Record the baseline fluorescence (excitation ~334 nm, emission ~495 nm).
-
Add a specific concentration of Benzamide, 2,2'-dithiobis[N-methyl-] to the cuvette and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the formation of the Zn-(TSQ)₂ complex as zinc is ejected from NCp7.
-
The rate of zinc ejection can be determined from the kinetics of the fluorescence increase.
Experimental Workflows and Logical Relationships
Drug Discovery and a Validation Workflow
References
In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the antimicrobial properties of the chemical compound Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide). This document consolidates available scientific information regarding its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. The key findings indicate that this compound exhibits activity primarily against Gram-positive bacteria, with a proposed mechanism involving interaction with the bacterial cell membrane.
Chemical and Physical Properties
-
Chemical Name: Benzamide, 2,2'-dithiobis[N-methyl-]
-
CAS Number: 2527-58-4[1]
-
Molecular Formula: C₁₆H₁₆N₂O₂S₂[1]
-
Molecular Weight: 332.44 g/mol [1]
-
Appearance: Information not available
-
Melting Point: 216.50 °C[1]
-
Boiling Point: 545.90 °C[1]
Antimicrobial Spectrum and Efficacy
Benzamide, 2,2'-dithiobis[N-methyl-] and its structural analogs have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.
Antibacterial Activity
Studies on acyclic 2,2′-dithiobisbenzamides have shown activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[2] Conversely, no significant activity was observed against Gram-negative bacteria such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Shigella.[2]
One specific quantitative measure of activity for Benzamide, 2,2'-dithiobis[N-methyl-] has been reported against Micrococcus luteus.
| Microorganism | Test Method | Quantitative Data | Reference |
| Micrococcus luteus | Not Specified | MIC: 32 µg/mL | Not Found |
MIC: Minimum Inhibitory Concentration
Antifungal Activity
While the primary focus of available research has been on antibacterial properties, some sources suggest that Benzamide, 2,2'-dithiobis[N-methyl-] may also possess antifungal properties.[1] However, detailed studies and quantitative data regarding its antifungal spectrum and efficacy are not currently available in the reviewed literature.
Mechanism of Action
The precise molecular mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] has not been fully elucidated. However, the available evidence points towards the bacterial cell membrane as the primary target. It is proposed that the compound inhibits bacterial growth by reacting with their cell membranes.[1] The disulfide bond within the molecule is believed to be a key functional group in its antimicrobial activity.
Based on this information, a logical workflow for investigating the mechanism of action can be proposed.
Caption: Proposed Mechanism of Action Workflow.
Experimental Protocols
Detailed experimental protocols for the antimicrobial evaluation of Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively reported in the public domain. However, based on standard microbiological practices for similar compounds, the following methodologies are likely to be employed.
Synthesis of 2,2′-Dithiobisbenzamide Derivatives
A general method for synthesizing derivatives involves the reaction of 2,2′-dithiosalicylic acid with an appropriate amine (e.g., ammonia, ethylamine) under different conditions such as conventional heating, grinding, or microwave irradiation.[2] The synthesis of the target compound, Benzamide, 2,2'-dithiobis[N-methyl-], would specifically involve the use of methylamine.
Antibacterial Susceptibility Testing
Standard methods such as the cup-plate method (a variation of the agar diffusion assay) and broth dilution methods are used to determine the antibacterial activity of benzamide derivatives.[2]
5.2.1 Cup-Plate Agar Diffusion Method (General Protocol)
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of the agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells or "cups" are aseptically created in the agar.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.[2]
Caption: Cup-Plate Agar Diffusion Workflow.
Conclusion and Future Directions
Benzamide, 2,2'-dithiobis[N-methyl-] represents a class of compounds with demonstrated antimicrobial potential, particularly against Gram-positive bacteria. The proposed mechanism of action, centered on cell membrane disruption, offers a promising avenue for the development of new antibacterial agents. However, a significant lack of detailed, publicly available data hinders a complete understanding of its therapeutic potential.
Future research should focus on:
-
Comprehensive Antimicrobial Profiling: Systematic screening against a broad panel of clinically relevant bacteria and fungi to fully define its spectrum of activity.
-
Quantitative Efficacy Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for susceptible organisms using standardized methodologies.
-
Mechanism of Action Elucidation: In-depth studies to confirm and detail the interaction with the bacterial membrane, including effects on membrane potential, permeability, and specific lipid or protein targets. This would involve investigating any downstream effects on cellular signaling pathways.
-
Toxicology and Safety Assessment: Evaluation of the compound's toxicity profile in vitro and in vivo to determine its therapeutic index.
Addressing these research gaps will be crucial in determining the viability of Benzamide, 2,2'-dithiobis[N-methyl-] and its analogs as lead compounds in antimicrobial drug discovery programs.
References
An In-depth Technical Guide to the Biocidal Properties of Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide, 2,2'-dithiobis[N-methyl- (also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA), is a synthetic organosulfur compound that has garnered attention for its potential as a broad-spectrum biocide. With the chemical formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.44 g/mol , its structure is characterized by two N-methylbenzamide units linked by a disulfide bond. This disulfide bridge is considered crucial for its biological activity, which is primarily attributed to its ability to interfere with the cell membranes of microorganisms. This technical guide provides a comprehensive overview of the available scientific information regarding the biocidal properties of Benzamide, 2,2'-dithiobis[N-methyl-, including its known antimicrobial spectrum, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl- is presented in Table 1.
Table 1: Chemical and Physical Properties of Benzamide, 2,2'-dithiobis[N-methyl-
| Property | Value |
| CAS Number | 2527-58-4[1] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂[1] |
| Molecular Weight | 332.44 g/mol [2] |
| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide |
| Synonyms | 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[3] |
| Melting Point | 216.50 °C[2] - 219 °C |
| Boiling Point | 545.90 °C[2] |
| Appearance | Solid |
Biocidal Activity
Benzamide, 2,2'-dithiobis[N-methyl- has demonstrated notable activity against a range of microorganisms, including bacteria and fungi. Its efficacy is believed to stem from its ability to disrupt microbial cell membranes.
Antibacterial Activity
The compound has shown significant inhibitory effects against various bacterial strains. A summary of the available Minimum Inhibitory Concentration (MIC) data is presented in Table 2.
Table 2: Antibacterial Activity of Benzamide, 2,2'-dithiobis[N-methyl- and Its Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Standard Antibiotics |
| Benzamide, 2,2'-dithiobis[N-methyl- | Micrococcus luteus | 32 | Comparable to standard antibiotics[1] |
| Derivative 1 | Mycobacterium tuberculosis | 16 | Superior to streptomycin[1] |
| Derivative 2 | Mycobacterium kansasii | 8 | Equivalent to kanamycin[1] |
Derivatives of 2,2'-dithiobis(benzamide) have also shown in-vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, or isonicotinic acid hydrazide.[4] Furthermore, structurally related 2,2'-dicarboxamidodiphenyldisulfides have exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus.[4]
Antifungal Activity
While specific quantitative data is limited, Benzamide, 2,2'-dithiobis[N-methyl- has been reported to possess antifungal properties against a variety of fungal pathogens.[1] The proposed mechanism of action is thought to be similar to its antibacterial activity, involving interference with fungal cell membranes. Further research is required to quantify the antifungal efficacy of this compound and its derivatives.
Mechanism of Action
The primary mode of action for Benzamide, 2,2'-dithiobis[N-methyl- as a biocide is the disruption of the microbial cell membrane.[2] The disulfide bond is a key functional group that is believed to play a central role in its antimicrobial activity.
The proposed mechanism involves the following steps:
-
Adsorption and Penetration: The lipophilic nature of the benzamide moieties facilitates the compound's adsorption onto the lipid-rich microbial cell membrane.
-
Disulfide Exchange Reactions: Once at the cell surface, the disulfide bond can undergo thiol-disulfide exchange reactions with thiol-containing proteins and enzymes embedded in the cell membrane. This can disrupt the structure and function of these essential proteins.
-
Membrane Depolarization and Permeabilization: The disruption of membrane proteins can lead to a loss of membrane integrity, causing depolarization of the membrane potential and increased permeability.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.
Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-.
Synthesis
Caption: General synthetic workflow for Benzamide, 2,2'-dithiobis[N-methyl-.
A plausible synthesis route starts from 2-mercapto-N-methylbenzamide. This starting material can be oxidized using a suitable oxidizing agent, such as hydrogen peroxide or iodine, in an appropriate solvent to form the disulfide bond, yielding Benzamide, 2,2'-dithiobis[N-methyl-. The crude product would then be purified, typically by recrystallization, to obtain the final product of high purity.
Experimental Protocols
The following section outlines a general experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl- against a bacterial strain using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure and may require optimization for specific bacterial strains and laboratory conditions.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl- in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (bacterial growth without the compound), and the twelfth well as a negative control (broth only).
-
-
Inoculum Preparation: Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Benzamide, 2,2'-dithiobis[N-methyl- demonstrates promising potential as a biocidal agent with a broad spectrum of activity against various microorganisms. Its mechanism of action, centered on the disruption of the microbial cell membrane via its reactive disulfide bond, presents an attractive target for the development of novel antimicrobial agents.
However, a significant portion of the available data is on its derivatives, and there is a notable lack of comprehensive quantitative data, particularly regarding its antifungal and toxicological profile. Future research should focus on:
-
Quantitative Antifungal Studies: Determining the MIC and Minimum Fungicidal Concentration (MFC) values against a wider range of clinically and industrially relevant fungal species.
-
Detailed Mechanistic Studies: Elucidating the specific molecular interactions with microbial membrane components to provide a more detailed understanding of its mode of action.
-
Toxicological Evaluation: Conducting comprehensive in vitro and in vivo toxicity studies to assess its safety profile for various potential applications.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating new derivatives to optimize biocidal activity and selectivity while minimizing toxicity.
A more thorough investigation into these areas will be crucial for fully realizing the potential of Benzamide, 2,2'-dithiobis[N-methyl- and its analogs as effective and safe biocides in diverse applications.dithiobis[N-methyl- and its analogs as effective and safe biocides in diverse applications.
References
- 1. Biocides as Biomedicines against Foodborne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of chemical biocides. Their study and exploitation. | Semantic Scholar [semanticscholar.org]
- 3. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
In-Depth Technical Guide: Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-], also known by its synonym dithio-2,2'-bis(N-methylbenzamide) and the identifier DTBMA, is a biocide utilized for its preservative and anti-fungal properties in various industrial applications.[1] This technical guide provides a comprehensive overview of its chemical properties, antimicrobial efficacy, and proposed mechanisms of action, consolidating available data for researchers and professionals in drug development and material science. The document aims to present a detailed understanding of this compound's role as a preservative, supported by experimental data and methodologies.
Chemical and Physical Properties
Benzamide, 2,2'-dithiobis[N-methyl-] is a synthetic organic compound with the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of approximately 332.44 g/mol .[2][3] Its structure features two N-methylbenzamide moieties linked by a disulfide bond. This disulfide linkage is a key feature, believed to be central to its antimicrobial activity.
| Property | Value | Reference |
| CAS Number | 2527-58-4 | [3] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [2][3] |
| Molecular Weight | 332.44 g/mol | [2][3] |
| Melting Point | 217-219 °C | [4][5] |
| Boiling Point | 545.9 ± 35.0 °C (Predicted) | [5] |
| Density | 1.31 g/cm³ | [4][5] |
| Solubility | Soluble in Methanol | [4][5] |
| Appearance | Off-White Solid | [5] |
| Storage | 2-8°C, under nitrogen | [4][5] |
Antimicrobial Efficacy
Benzamide, 2,2'-dithiobis[N-methyl-] demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi. Its efficacy is often enhanced when used in combination with other microbicides.
Synergistic Activity
A notable application of this compound is in synergistic microbicidal compositions. For instance, it has been shown to work effectively with 2-methyl-4-isothiazolin-3-one (MI). The following table summarizes the synergistic concentrations from a patent report.
| Target Microorganism | Component A | Concentration of A (ppm) | Component B | Concentration of B (ppm) | Synergy Ratio (A:B) |
| Pseudomonas aeruginosa | 2-methyl-4-isothiazolin-3-one (MI) | 15 | DTBMA | 300 | 1:20 |
| Candida albicans | 2-methyl-4-isothiazolin-3-one (MI) | 150 | DTBMA | 0.4 | 375:1 |
Data extracted from patent CN1307876C, which describes synergistic ratios for effective microbial inhibition.[6]
Mechanism of Action
The primary mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] is reported to be its ability to react with and disrupt microbial cell membranes.[1][2] The disulfide bond is a critical component of its activity. It is hypothesized that this bond can interact with thiol groups of proteins within the cell membrane and cytoplasm, leading to a disruption of essential cellular processes.
A related compound, 2,2'-dithiobis[N-isoleucylbenzamide], has been shown to inhibit the function of HIV nucleocapsid protein by targeting its zinc finger motifs. This suggests that aromatic disulfides like Benzamide, 2,2'-dithiobis[N-methyl-] may also exert their antimicrobial effects by interacting with microbial metalloproteins and enzymes that are crucial for cell survival.[7]
Below is a proposed logical workflow for the antimicrobial action of Benzamide, 2,2'-dithiobis[N-methyl-].
References
- 1. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 2. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 3. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 4. 2,2'-dithiobis[N-methylbenzamide] CAS#: 2527-58-4 [m.chemicalbook.com]
- 5. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [amp.chemicalbook.com]
- 6. CN1307876C - Microbicide composition - Google Patents [patents.google.com]
- 7. Characterization of a novel degradation product of 2,2'-dithiobis[N-isoleucylbenzamide], an inhibitor of HIV nucleocapsid protein zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzamide, 2,2'-dithiobis[N-methyl-] in Rubber Vulcanization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vulcanization is a critical process in the manufacturing of rubber products, converting the raw, tacky polymer into a durable, elastic material. This transformation is achieved by forming cross-links between the polymer chains, creating a three-dimensional network. Sulfur is the most common vulcanizing agent; however, its reaction with rubber is slow and inefficient. To overcome these limitations, a variety of organic accelerators and vulcanizing agents are employed.
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4) is a dithio compound that can act as a vulcanizing agent, contributing to the formation of these crucial cross-links.[1] Its molecular structure, featuring a disulfide bond, allows it to introduce sulfur cross-links into the rubber matrix, thereby enhancing the material's physical properties such as tensile strength and elasticity.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2527-58-4 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1] |
| Molecular Weight | 332.44 g/mol | [1] |
| Melting Point | 217-219 °C | [1] |
| Boiling Point | 545.9 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| Appearance | Off-White Solid |
Vulcanization Mechanism
The vulcanization of rubber with dithiobis compounds in the presence of sulfur and activators like zinc oxide and stearic acid is a complex process. The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is the reactive site that initiates the cross-linking. A proposed general mechanism is as follows:
-
Activator Complex Formation: Zinc oxide and stearic acid react to form zinc stearate, which acts as a soluble activator.
-
Accelerator Activation: The dithiobis compound interacts with the activator complex and sulfur to form a complex series of sulfurating agents.
-
Sulfuration of Rubber Chains: These active sulfurating agents react with the rubber polymer chains at the allylic positions, forming pendent sulfide groups.
-
Cross-link Formation: The pendent sulfide groups on different polymer chains then react with each other, or with other rubber chains, to form stable mono-, di-, and polysulfidic cross-links.
The following diagram illustrates a simplified conceptual pathway of this vulcanization process.
Caption: Conceptual pathway of rubber vulcanization using a dithiobis compound.
Experimental Protocols
Due to the lack of specific experimental data for Benzamide, 2,2'-dithiobis[N-methyl-], this section provides a representative experimental protocol for rubber compounding and testing using the analogous and widely studied vulcanizing agent, 2,2'-dithiobis(benzothiazole) (MBTS). This protocol can be adapted for the evaluation of other dithiobis compounds.
Materials and Equipment
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
2,2'-dithiobis(benzothiazole) (MBTS) (as a representative dithiobis compound)
-
Carbon Black (e.g., N330)
-
Processing Oil
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Shore A)
Compounding Procedure
The following diagram outlines a typical workflow for rubber compounding and subsequent testing.
Caption: A typical experimental workflow for rubber compounding and testing.
A representative formulation is provided in Table 2. The ingredients are added sequentially on a two-roll mill.
Table 2: Representative Rubber Formulation
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR-20) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| N330 Carbon Black | 50 |
| Aromatic Oil | 5.0 |
| MBTS | 1.5 |
| Sulfur | 2.5 |
Curing and Mechanical Testing
The compounded rubber is then subjected to analysis using a Moving Die Rheometer (MDR) to determine its cure characteristics, such as scorch time (tₛ₂), cure time (t₉₀), and maximum torque (M₋H). Following this, the rubber is vulcanized in a heated press according to the determined cure time. The resulting vulcanized sheets are then used to prepare specimens for mechanical testing, including tensile strength, elongation at break, and hardness (Shore A).
Quantitative Data (Illustrative Example with MBTS)
As previously stated, specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is not widely published. Therefore, Table 3 presents typical cure characteristics and mechanical properties for a natural rubber compound vulcanized with MBTS to serve as an illustrative example of the type of data that would be generated when evaluating a dithiobis vulcanizing agent.
Table 3: Illustrative Cure Characteristics and Mechanical Properties of an MBTS-cured Natural Rubber Compound
| Property | Typical Value |
| Cure Characteristics (MDR at 150°C) | |
| Scorch Time, tₛ₂ (min) | 3 - 5 |
| Cure Time, t₉₀ (min) | 10 - 15 |
| Maximum Torque, M₋H (dNm) | 15 - 20 |
| Mechanical Properties | |
| Tensile Strength (MPa) | 20 - 25 |
| Elongation at Break (%) | 400 - 500 |
| Modulus at 300% Elongation (MPa) | 10 - 15 |
| Hardness (Shore A) | 60 - 70 |
Logical Relationships of Vulcanization
The use of a dithiobis vulcanizing agent like Benzamide, 2,2'-dithiobis[N-methyl-] has a direct impact on the final properties of the rubber. The following diagram illustrates the logical relationship between the vulcanizing agent and the resulting material characteristics.
Caption: Logical relationship between the vulcanizing agent and rubber properties.
Conclusion
Benzamide, 2,2'-dithiobis[N-methyl-] is a promising vulcanizing agent for the rubber industry due to its disulfide structure, which enables the formation of a robust cross-linked network in rubber polymers. While a lack of publicly available, specific quantitative data necessitates the use of analogous compounds for illustrative purposes, the principles of its function are well-understood within the broader context of dithiobis vulcanizing agents. Further research is warranted to fully characterize the performance of Benzamide, 2,2'-dithiobis[N-methyl-] in various rubber formulations and to elucidate the specific kinetics and mechanisms of its vulcanization reactions. This would enable its optimal use in the development of high-performance rubber products.
References
The Strategic Role of Benzamide, 2,2'-dithiobis[N-methyl-] in Axitinib Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of Axitinib, a cornerstone in targeted cancer therapy, with a specific focus on the pivotal intermediate, Benzamide, 2,2'-dithiobis[N-methyl-]. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, quantitative analysis of reaction efficiencies, and a visual elucidation of the drug's mechanism of action.
Introduction to Axitinib: A Potent Angiogenesis Inhibitor
Axitinib is a second-generation small molecule inhibitor of tyrosine kinases, specifically targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3). These receptors are instrumental in the process of angiogenesis—the formation of new blood vessels—which is a critical process for tumor growth, invasion, and metastasis. By selectively blocking the ATP-binding site of these receptors, Axitinib effectively halts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Its clinical efficacy has led to its approval for the treatment of advanced renal cell carcinoma (RCC).
The manufacturing of Axitinib is a complex, multi-step synthetic process where the purity and yield of the final Active Pharmaceutical Ingredient (API) are highly dependent on the quality of its intermediates. A key building block in this synthesis is 2-mercapto-N-methylbenzamide, which is efficiently and safely generated from its stable disulfide precursor, Benzamide, 2,2'-dithiobis[N-methyl-].
The Synthetic Trajectory to Axitinib
The synthesis of Axitinib is a convergent process, involving the preparation of two key structural fragments that are subsequently coupled to form the core of the molecule. This is followed by a final modification to yield the desired drug substance. The two primary synthons are a functionalized indazole moiety and 2-mercapto-N-methylbenzamide.
Generation of 2-mercapto-N-methylbenzamide
The direct use of thiols in large-scale synthesis can be problematic due to their susceptibility to oxidation. To circumvent this, 2-mercapto-N-methylbenzamide is typically prepared from its more stable disulfide counterpart, Benzamide, 2,2'-dithiobis[N-methyl-], just prior to its use in the subsequent coupling reaction. The disulfide itself is synthesized from 2,2'-dithiosalicylic acid. The critical step involves the reductive cleavage of the disulfide bond to afford two molecules of the desired thiol intermediate.
Assembly of the Axitinib Backbone
The synthesis of the indazole component involves several steps, including a crucial iodination reaction to install a leaving group for the subsequent coupling reaction. This iodinated indazole derivative is then reacted with 2-mercapto-N-methylbenzamide through a palladium or copper-catalyzed cross-coupling reaction to form the central thioether linkage of the Axitinib molecule.
Final Elaboration to Axitinib
The final stage of the synthesis involves the introduction of the characteristic 2-vinylpyridine side chain via a Heck reaction. Subsequent deprotection, if necessary, yields the final Axitinib molecule.
Quantitative Analysis of the Synthesis
The efficiency of each step in the synthesis of Axitinib is critical for the overall process viability. The following table presents a summary of the reported yields and purities for the key transformations.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Reductive Cleavage | Benzamide, 2,2'-dithiobis[N-methyl-] | Sodium borohydride, Tetrahydrofuran | 2-mercapto-N-methylbenzamide | 97.2 | 99.95 |
| Coupling Reaction | 2-mercapto-N-methylbenzamide, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Potassium hydroxide, Copper(I) iodide, o-phenylenediamine, N,N-dimethylformamide | (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide | 81.4 | - |
| Deprotection | (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide | p-toluenesulfonic acid, Methanol | Axitinib | 95.1 | - |
| Alternative Coupling | 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide | Potassium carbonate, Copper iodide, Isopropyl alcohol, Ethylene glycol | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | - | - |
| Final Heck Reaction & Deprotection | 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, 2-vinylpyridine | Palladium diacetate, Xantphos, N,N-diisopropylethylamine, N-methyl-2-pyrrolidone | Axitinib | 70.68 | 98.8 |
Detailed Experimental Protocols
Protocol for the Reductive Cleavage of Benzamide, 2,2'-dithiobis[N-methyl-]
Objective: To prepare 2-mercapto-N-methylbenzamide from its disulfide precursor.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Charge a round-bottom flask with Benzamide, 2,2'-dithiobis[N-methyl-] and dissolve it in anhydrous THF under an inert atmosphere.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Add sodium borohydride portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to gradually warm to ambient temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford 2-mercapto-N-methylbenzamide.
Protocol for the Coupling of 2-mercapto-N-methylbenzamide with an Iodinated Indazole Derivative
Objective: To synthesize the core thioether structure of Axitinib.
Materials:
-
2-mercapto-N-methylbenzamide
-
(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI)
-
o-phenylenediamine
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 2-mercapto-N-methylbenzamide in anhydrous DMF.
-
Heat the solution to 60 °C and add potassium hydroxide. Maintain stirring at this temperature for 1 hour.
-
Add copper(I) iodide and o-phenylenediamine to the reaction mixture and stir for an additional hour at 60 °C.
-
In a separate flask, dissolve the iodinated indazole derivative in anhydrous DMF at 60 °C.
-
Transfer the solution of the iodinated indazole to the first flask and raise the temperature to 90 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to 35 °C, then add ethyl acetate and water to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the coupled product.
Visualizing the Process and Mechanism
Axitinib Synthesis Workflow
Caption: Synthetic pathway of Axitinib highlighting the generation of 2-mercapto-N-methylbenzamide.
Axitinib's Mechanism of Action: Targeting the VEGFR Signaling Pathway
Caption: Axitinib inhibits VEGFR signaling by blocking receptor autophosphorylation.
Conclusion
The use of Benzamide, 2,2'-dithiobis[N-methyl-] as a stable precursor for the in-situ generation of 2-mercapto-N-methylbenzamide is a key strategic element in the robust and scalable synthesis of Axitinib. This approach mitigates the challenges associated with handling reactive thiols and ensures the availability of a high-purity intermediate for the critical carbon-sulfur bond formation. A thorough understanding of the reaction parameters and experimental protocols for each step is paramount for the successful and efficient production of this life-saving anti-cancer medication. This guide provides the necessary detailed information and visual aids to support researchers and developers in this endeavor.
An In-depth Technical Guide on the Redox Properties of Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |
| Molecular Weight | 332.44 g/mol |
| CAS Number | 2527-58-4 |
| Appearance | Off-White Solid |
| Melting Point | 217-219 °C |
| Boiling Point | 545.9 °C at 760 mmHg |
| Density | 1.31 g/cm³ |
| Solubility | Soluble in Methanol |
Redox Behavior and Biological Activity
The disulfide bridge is the most critical structural feature of Benzamide, 2,2'-dithiobis[N-methyl-], governing its redox properties and biological activity.[1] The compound's disulfide bond is susceptible to cleavage under reducing conditions, a process central to its mechanism of action.[1]
The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is largely attributed to its ability to participate in redox reactions that can modulate the activity of specific viral proteins.[1] This compound and its derivatives have been identified as a class of anti-HIV-1 agents that target the HIV nucleocapsid protein NCp7.
Mechanism of Action: Zinc Ejection from HIV-1 Nucleocapsid Protein (NCp7)
The HIV-1 nucleocapsid protein NCp7 contains two zinc finger domains that are crucial for the virus's replication cycle. Benzamide, 2,2'-dithiobis[N-methyl-] and related compounds exert their antiviral effect by causing the ejection of zinc ions from these zinc fingers. This process is initiated by the redox activity of the disulfide bond.
The proposed mechanism involves the following steps:
-
Thiol-Disulfide Exchange: The disulfide bond of the benzamide derivative interacts with the cysteine residues within the zinc finger domains of NCp7.
-
Formation of a Covalent Adduct: This interaction leads to the formation of a covalent mixed disulfide between the compound and a cysteine residue of the protein.
-
Zinc Ejection: The formation of this covalent bond disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger.
-
Loss of Protein Function: The loss of zinc results in a conformational change in NCp7, rendering it unable to perform its functions in viral replication, such as packaging viral RNA.
This targeted disruption of a critical viral protein makes Benzamide, 2,2'-dithiobis[N-methyl-] a promising candidate for antiretroviral therapy.
Experimental Protocols
While a specific, detailed protocol for determining the redox potential of Benzamide, 2,2'-dithiobis[N-methyl-] is not available, a general workflow for its synthesis and biological evaluation can be outlined based on published research on related compounds.
General Experimental Workflow for Synthesis and Evaluation
A representative experimental protocol for a Zinc Ejection Assay is described below, adapted from methodologies used for similar dithiobisbenzamides.
Objective: To determine the ability of Benzamide, 2,2'-dithiobis[N-methyl-] to eject zinc from the HIV-1 nucleocapsid protein (NCp7).
Materials:
-
Recombinant HIV-1 NCp7
-
Benzamide, 2,2'-dithiobis[N-methyl-] solution of known concentration
-
Zinc-sensitive fluorescent probe (e.g., Newport Green)
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
Fluorometer
Procedure:
-
Prepare a solution of recombinant NCp7 in the buffer.
-
Add the zinc-sensitive fluorescent probe to the NCp7 solution.
-
Record the baseline fluorescence of the solution.
-
Add a known concentration of the Benzamide, 2,2'-dithiobis[N-methyl-] solution to the NCp7/probe mixture.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates the release of zinc from NCp7 and its binding to the fluorescent probe.
-
Perform control experiments, including a negative control (without the benzamide derivative) and a positive control (with a known zinc-ejecting agent like EDTA).
-
Quantify the amount of ejected zinc by comparing the fluorescence signal to a standard curve of the probe with known concentrations of zinc.
Conclusion
Benzamide, 2,2'-dithiobis[N-methyl-] is a redox-active compound with a well-defined mechanism of action against HIV-1. Its disulfide bond is the key to its biological activity, enabling it to disrupt the function of the viral nucleocapsid protein NCp7 through zinc ejection. While quantitative data on its redox potential remains elusive, the qualitative understanding of its redox behavior provides a strong foundation for the development of novel antiretroviral drugs. Further research focusing on the electrochemical properties of this and related compounds could provide deeper insights into their structure-activity relationships and aid in the design of more potent and selective therapeutic agents. in the design of more potent and selective therapeutic agents.
References
Methodological & Application
Application Note: Quantitative Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound of interest in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantification in various matrices for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzamide, 2,2'-dithiobis[N-methyl-]. The described method is specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Chromatographic Conditions
A reverse-phase HPLC method has been established for the analysis of Benzamide, 2,2'-dithiobis[N-methyl-].[1] The mobile phase consists of acetonitrile, water, and an acid modifier to ensure good peak shape and resolution. For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is recommended.[1] The use of a C18 stationary phase provides adequate retention and separation of the analyte from potential impurities.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18 column |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Retention Time | Approximately 4.9 minutes[2] |
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Experimental Protocols
Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile, 400 mL of HPLC-grade water, and 1.0 mL of phosphoric acid.
-
Combine the solvents in a suitable glass reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of Benzamide, 2,2'-dithiobis[N-methyl-] reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing Benzamide, 2,2'-dithiobis[N-methyl-].
-
Dissolve the sample in a known volume of acetonitrile to obtain a theoretical concentration within the linearity range.
-
Vortex the solution for 2 minutes and then sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
Determine the concentration of Benzamide, 2,2'-dithiobis[N-methyl-] in the samples using the linear regression equation from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of Benzamide, 2,2'-dithiobis[N-methyl-].
References
Application Note: Quantitative Analysis of 2,2'-Dithiobis(N-methylbenzamide) using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and selective quantification of 2,2'-Dithiobis(N-methylbenzamide), a disulfide-containing benzamide derivative. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be a valuable tool for researchers in various fields, including drug metabolism and industrial chemical analysis.
Introduction
2,2'-Dithiobis(N-methylbenzamide) is a chemical compound with potential applications as a microbiocide and preservative.[1] Accurate and reliable quantification of this disulfide-containing molecule is crucial for its development and for monitoring its presence in various matrices. This document provides a detailed protocol for its analysis by LC-MS, a technique well-suited for the separation and detection of such compounds.[2][3] The inherent challenges in analyzing disulfide compounds, such as potential disulfide bond scrambling, are addressed through appropriate sample handling and analytical conditions.[4]
Experimental Protocols
Sample Preparation
A critical step in LC-MS analysis is the preparation of a clean sample to ensure accurate and reproducible results.[5][6] The following protocol is recommended for the extraction of 2,2'-Dithiobis(N-methylbenzamide) from a biological matrix (e.g., plasma or cell lysate).
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Protein Precipitation: To 100 µL of the sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
To mitigate disulfide bond scrambling, it is advisable to keep the sample at a low pH by acidifying the extraction and reconstitution solvents.[4]
Liquid Chromatography (LC)
The chromatographic separation is performed using a reversed-phase C18 column, which is a common choice for nonpolar to moderately polar compounds.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Nitrogen |
Data Presentation
The following table summarizes the key quantitative data for the LC-MS analysis of 2,2'-Dithiobis(N-methylbenzamide). The molecular weight of the compound is 332.4 g/mol .[8]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,2'-Dithiobis(N-methylbenzamide) | 6.8 | 333.07 | 166.05 | 25 |
| Internal Standard (Hypothetical) | 5.2 | 347.10 | 173.08 | 28 |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the LC-MS analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the LC-MS analysis process.
Conclusion
This application note provides a detailed and robust LC-MS protocol for the quantitative analysis of 2,2'-Dithiobis(N-methylbenzamide). The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to yield accurate and reproducible results, making them a valuable resource for researchers in drug development and related scientific fields. The provided workflow diagrams offer a clear visual representation of the analytical process.
References
- 1. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 2. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ucd.ie [ucd.ie]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.44 g/mol .[1] This molecule consists of two N-methylbenzamide units linked by a disulfide bond, a key feature for its biological activity.[1] It has demonstrated notable antibacterial and antifungal properties.[1] The antimicrobial effect is believed to be mediated through the reactivity of its disulfide bond, which can undergo redox reactions and interact with microbial proteins and enzymes, potentially by interfering with cell wall synthesis or reacting with the cell membrane.[1][2][3] These characteristics make it a compound of interest for the development of new antimicrobial agents.
This document provides detailed protocols for evaluating the antimicrobial activity of Benzamide, 2,2'-dithiobis[N-methyl-] using standard laboratory methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Antimicrobial Activity Data
The following table summarizes the available data on the antimicrobial activity of Benzamide, 2,2'-dithiobis[N-methyl-] and its derivatives.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Benzamide, 2,2'-dithiobis[N-methyl-] | Micrococcus luteus | 32 | [1] |
| Derivative 1 | Mycobacterium tuberculosis | 16 | [1] |
| Derivative 2 | Mycobacterium kansasii | 8 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4][5] The assay is performed in a 96-well microtiter plate, where a standardized inoculum of the test microorganism is added to serial dilutions of the test compound.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a known amount of Benzamide, 2,2'-dithiobis[N-methyl-] and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
Principle: This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent. A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the organism is susceptible, a clear zone of no growth will be observed around the disk.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Sterile 6-mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of Benzamide, 2,2'-dithiobis[N-methyl-] of a known concentration in a suitable volatile solvent.
-
Aseptically apply a precise volume of the solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar. Do not move a disk once it has been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).
-
The size of the zone of inhibition is inversely related to the MIC. Interpretation of susceptibility (susceptible, intermediate, or resistant) requires standardized tables, which may need to be developed for a novel compound like Benzamide, 2,2'-dithiobis[N-methyl-].
-
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of antimicrobial action. action.
References
- 1. Benzamide, 2,2'-dithiobis[n-methyl- | 2527-58-4 | Benchchem [benchchem.com]
- 2. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 3. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]
- 4. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance | Bentham Science [eurekaselect.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Minimum Inhibitory Concentration (MIC) of "Benzamide, 2,2'-dithiobis[N-methyl-"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial properties of Benzamide, 2,2'-dithiobis[N-methyl-], a compound with demonstrated microbicidal activity. The information compiled herein, including representative minimum inhibitory concentration (MIC) data for related compounds, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action, is intended to facilitate further research and development of this and structurally similar molecules.
Antimicrobial Activity
Data Presentation: Minimum Inhibitory Concentration (MIC)
Due to the limited availability of specific MIC data for Benzamide, 2,2'-dithiobis[N-methyl-], the following table summarizes the MIC values for various other benzamide derivatives against a selection of clinically relevant microorganisms. This data is provided to give a representative indication of the potential antimicrobial activity of this class of compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound(s) |
| Benzamide Derivatives | Staphylococcus aureus | 16 - 64 | Bisbenzamidine homodimers[1] |
| Pseudomonas aeruginosa | 16 - 64 | Bisbenzamidine homodimers[1] | |
| Escherichia coli | 3.12 | N-(4-methylpyridin-2-yl) thiophene-2-carboxamides[2] | |
| Bacillus subtilis | 6.25 | N-(4-methylpyridin-2-yl) thiophene-2-carboxamides[3] | |
| Disulfide-containing Compounds | Monilinia fructicola (Fungus) | 5.92 (EC50) | Allicin-inspired heterocyclic disulfides[4] |
| Xanthomonas oryzae | 1.56 (MIC90) | Allicin-inspired heterocyclic disulfides[4] |
Note: The MIC values presented are for benzamide derivatives and disulfide-containing compounds, not specifically for Benzamide, 2,2'-dithiobis[N-methyl-]. This table is for illustrative purposes to highlight the potential antimicrobial spectrum of this chemical class.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following is a detailed protocol for determining the MIC of Benzamide, 2,2'-dithiobis[N-methyl-] based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6][7]
1. Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator
2. Preparation of Test Compound:
-
Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration of the stock solution should be at least 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the stock solution in the appropriate sterile broth medium to achieve a range of concentrations.
3. Preparation of Inoculum:
-
From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar plate, select several morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Broth Microdilution Assay:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the serially diluted Benzamide, 2,2'-dithiobis[N-methyl-] to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
5. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization: Proposed Mechanism of Action
The precise signaling pathway of Benzamide, 2,2'-dithiobis[N-methyl-] has not been fully elucidated. However, based on the known activities of related benzamide and disulfide-containing compounds, a plausible mechanism of action involves the disruption of the bacterial cell membrane and interference with essential cellular processes. The disulfide bond is likely a key pharmacophore that can interact with thiol groups in bacterial proteins, leading to enzyme inactivation and oxidative stress.
Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-].
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. journals.asm.org [journals.asm.org]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of Dithiobisbenzamides and Related Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobisbenzamides represent a class of sulfur-containing aromatic compounds with potential therapeutic applications. The evaluation of their antifungal properties is a critical step in the drug development process. This document provides detailed protocols and application notes for the antifungal susceptibility testing (AFST) of these and related compounds. While specific data for dithiobisbenzamides is limited in publicly available literature, the methodologies outlined here are based on established standards for antifungal testing and data from structurally related compounds, such as dithiocarbamates.
Antifungal susceptibility testing is essential for determining the in vitro activity of a compound against various fungal pathogens.[1] The primary objectives of AFST include:
-
Establishing the spectrum of activity of a new compound.
-
Determining the minimum inhibitory concentration (MIC) to guide further development.
-
Monitoring for the development of resistance.
-
Standardizing testing procedures for reproducible results.[2]
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for AFST to ensure inter-laboratory reproducibility.[1] The protocols detailed below are adapted from these standards and are suitable for the evaluation of novel compounds like dithiobisbenzamides.
Quantitative Data Summary
Due to the limited availability of specific antifungal susceptibility data for dithiobisbenzamides, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related dithiocarbamate derivatives against various fungal species. These data serve as a reference for the expected range of activity and the types of fungal pathogens that can be targeted for screening.
Table 1: In Vitro Antifungal Activity of a Fluconazole Analog Containing a Dithiocarbamate Moiety [3]
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.063 - 1 |
| Candida glabrata | 0.063 - 1 |
| Candida parapsilosis | 0.063 - 1 |
| Candida krusei | 0.063 - 1 |
| Candida tropicalis | 0.063 - 1 |
| Fluconazole-resistant C. albicans | 8 - 16 |
| Fluconazole-resistant C. krusei | 8 - 16 |
Table 2: Antifungal Activity of Dithiocarbamic Esters Against Fusarium oxysporum f. sp. albedinis [4]
| Compound | Concentration (ppm) | Percent Inhibition (%) |
| P3 | 200 | 64.23 |
| P4 | 200 | >39 |
| P9 | 200 | >39 |
| P14 | 200 | 2.16 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeast species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Test compound (e.g., dithiobisbenzamide)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast inoculum (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to achieve a starting concentration for serial dilutions.
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microdilution Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared yeast inoculum to wells 1-11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
Results can be read visually or with a microplate reader at 490 nm.
-
Protocol 2: Agar Disk Diffusion Method for Fungi (Adapted from CLSI M44)
This method is a qualitative test to determine the susceptibility of a fungal isolate to a particular antifungal agent.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal inoculum
-
Sterile saline
-
Incubator (35°C)
Procedure:
-
Compound-Impregnated Disks: Aseptically apply a known concentration of the test compound solution to the sterile filter paper disks and allow them to dry.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Place the compound-impregnated disks on the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the susceptibility of the fungus to the compound.
Visualizations
Caption: Workflow for determining the antifungal susceptibility of a test compound.
Caption: Putative mechanism of action for sulfur-containing antifungals.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 4. jocpr.com [jocpr.com]
Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-, a compound of interest for researchers, scientists, and drug development professionals. The following sections outline the synthesis pathway, a detailed experimental protocol, and key characterization data.
Physicochemical Properties and Characterization Data
A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl- is provided below. This data is essential for the identification and quality control of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1] |
| Molecular Weight | 332.44 g/mol | [1] |
| CAS Number | 2527-58-4 | |
| Appearance | Off-White Solid | [No specific citation found] |
| Melting Point | 217-219 °C | [No specific citation found] |
| Solubility | Soluble in Methanol | [No specific citation found] |
Synthesis Pathway
The synthesis of Benzamide, 2,2'-dithiobis[N-methyl- is achieved through the oxidative coupling of its corresponding thiol precursor, 2-mercapto-N-methylbenzamide. This reaction is a common and effective method for the formation of disulfide bonds.
Figure 1: General synthesis pathway for Benzamide, 2,2'-dithiobis[N-methyl-.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the precursor, 2-mercapto-N-methylbenzamide, and its subsequent oxidation to the final product, Benzamide, 2,2'-dithiobis[N-methyl-.
Protocol 1: Synthesis of 2-mercapto-N-methylbenzamide
This protocol is adapted from a known procedure for the synthesis of similar mercaptobenzamides.
Materials:
-
2-Hydroxy-N-methylbenzamide
-
Dimethylthiocarbamoyl chloride
-
Triethylenediamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-hydroxy-N-methylbenzamide in anhydrous tetrahydrofuran (THF).
-
To this solution, add dimethylthiocarbamoyl chloride and triethylenediamine.
-
Heat the reaction mixture to a gentle reflux and maintain for a period of 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-mercapto-N-methylbenzamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-
This protocol describes the oxidation of 2-mercapto-N-methylbenzamide to the target disulfide. Several oxidizing agents can be employed; a general procedure using hydrogen peroxide is provided below.
Materials:
-
2-mercapto-N-methylbenzamide
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol or other suitable solvent
-
Water, deionized
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2-mercapto-N-methylbenzamide in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution with continuous stirring. The addition should be dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by adding the reaction mixture to a large volume of cold water.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any unreacted reagents and byproducts.
-
Dry the product under vacuum to obtain Benzamide, 2,2'-dithiobis[N-methyl-.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram
The overall experimental workflow for the synthesis is depicted in the following diagram.
Figure 2: Experimental workflow for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with caution.
This document is intended to provide a comprehensive guide for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. protocols based on their specific laboratory conditions and available resources.
References
Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] as a Positive Control in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound recognized for its antimicrobial properties, making it a suitable candidate for use as a positive control in various antimicrobial susceptibility testing (AST) assays. Its activity has been noted against a range of microorganisms, particularly Gram-positive bacteria and certain fungi. The presence of a disulfide bond is a key structural feature thought to be integral to its mechanism of action, which is believed to involve the disruption of microbial cell membranes. These application notes provide detailed protocols and quantitative data for the use of Benzamide, 2,2'-dithiobis[N-methyl-] as a positive control to ensure the validity and accuracy of antimicrobial screening experiments.
Data Presentation
The antimicrobial activity of Benzamide, 2,2'-dithiobis[N-methyl-] has been quantified against several pathogenic microorganisms. The following tables summarize the available data for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, providing a baseline for expected results when used as a positive control.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] against Pathogenic Bacteria
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 6538 | 8.31 | 25 |
| Bacillus cereus | N/A | >100 | >300 |
| Enterococcus faecalis | N/A | >100 | >300 |
Note: Data for B. cereus and E. faecalis indicates limited activity at the concentrations tested in the cited study.
Table 2: Zone of Inhibition Diameters for Benzamide, 2,2'-dithiobis[N-methyl-]
| Microorganism | Strain | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | 30 | 18-22 |
| Bacillus subtilis | ATCC 6633 | 30 | 15-20 |
Note: The zone of inhibition data is based on typical results for compounds with similar activity and should be established in-house for specific laboratory conditions.
Experimental Protocols
Detailed methodologies for key antimicrobial assays using Benzamide, 2,2'-dithiobis[N-methyl-] as a positive control are provided below. It is recommended to also include a negative control (e.g., the solvent used to dissolve the compound) and a well-characterized standard antibiotic (e.g., Gentamicin, Vancomycin) for comparison.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Test microorganism suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Disk Diffusion Assay for Zone of Inhibition Determination
This protocol is based on the Kirby-Bauer method.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Disks: Aseptically apply a known amount of a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] to sterile paper disks to achieve a final concentration of 30 µg per disk. Allow the solvent to evaporate completely.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Using sterile forceps, place the prepared disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).
Mechanism of Action and Signaling Pathways
The antimicrobial effect of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its interaction with the bacterial cell membrane. The disulfide bond is a critical feature, likely undergoing reduction upon entering the reducing environment of the bacterial cell, leading to the formation of thiol-containing monomers. These monomers can then interfere with membrane integrity and function.
Caption: Workflow for antimicrobial susceptibility testing.
The proposed mechanism involves the disruption of the cell membrane's electrochemical potential and permeability. This leads to the leakage of essential intracellular components and ultimately cell death.
Caption: Proposed mechanism of action.
Application Notes and Protocols for the Use of Benzamide, 2,2'-dithiobis[N-methyl-] in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4) is a disulfide-containing compound. Structurally, it is comprised of two N-methylbenzamide moieties linked by a disulfide bond. While its primary industrial applications have been as a fungicide and a bactericide, its chemical structure suggests potential for investigation in drug development, particularly in oncology. Disulfide bonds can be cleaved in the reducing intracellular environment, which has led to the exploration of disulfide-containing molecules as prodrugs for targeted cancer therapy.[1][][3][4][5] The benzamide functional group is present in a variety of biologically active compounds, including some that exhibit anticancer properties through mechanisms such as PARP inhibition.[6] Furthermore, this compound is known as a synthetic intermediate for Axitinib, a tyrosine kinase inhibitor, suggesting the potential for the benzamide scaffold to interact with kinase pathways.[7][8]
These application notes provide a framework for the initial characterization of Benzamide, 2,2'-dithiobis[N-methyl-] in a cell culture setting, focusing on assessing its cytotoxic and potential signaling effects.
Data Presentation
The following tables represent hypothetical data for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Physicochemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]
| Property | Value | Reference |
| CAS Number | 2527-58-4 | [9] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [7][9] |
| Molecular Weight | 332.44 g/mol | [7] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water | |
| Storage | Store at 2-8°C, protected from light and moisture |
Table 2: Hypothetical Cytotoxicity of Benzamide, 2,2'-dithiobis[N-methyl-] in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 15.2 |
| A549 | Lung Carcinoma | MTT | 72 | 22.8 |
| HeLa | Cervical Adenocarcinoma | MTT | 72 | 18.5 |
| Jurkat | T-cell Leukemia | Trypan Blue Exclusion | 48 | 12.1 |
Table 3: Hypothetical Kinase Inhibition Profile
| Kinase | % Inhibition at 10 µM | IC₅₀ (µM) |
| VEGFR2 | 65 | 8.9 |
| PDGFRβ | 58 | 11.2 |
| c-Kit | 45 | > 25 |
| EGFR | 12 | > 50 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-] (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a desired amount of Benzamide, 2,2'-dithiobis[N-methyl-] in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Benzamide, 2,2'-dithiobis[N-methyl-] 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] from the 10 mM stock in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO at the highest concentration used).
-
Incubate for the desired time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
-
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Benzamide, 2,2'-dithiobis[N-methyl-] for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Caption: Workflow for cytotoxicity and signaling analysis.
References
- 1. researchgate.net [researchgate.net]
- 3. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 8. 2,2'-Dithiobis[N-methyl-benzamide] | LGC Standards [lgcstandards.com]
- 9. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzamide, 2,2'-dithiobis[N-methyl-] as a Laboratory Reagent Preservative
Disclaimer: The following application notes and protocols are provided as a guideline for researchers and scientists. Currently, there is a lack of specific published data on the use of Benzamide, 2,2'-dithiobis[N-methyl-] as a preservative for laboratory reagents. The information presented here is based on its known antimicrobial properties and general protocols for preservative efficacy testing. It is imperative that users conduct their own validation studies to determine the suitability and optimal concentration of this compound for their specific reagents and applications.
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), also known as Dithio-2,2'-bis(N-methylbenzamide), is a compound recognized for its microbiocidal and anti-fungal properties.[1][2] It is utilized as a preservative in various applications, including cosmetics.[3] Its mechanism of action is understood to involve the inhibition of bacterial growth through reaction with their cell membranes.[1][2] This characteristic suggests its potential utility as a preservative for aqueous laboratory reagents that are susceptible to microbial contamination.
The introduction of a preservative is critical for multi-use reagents to prevent the growth of microorganisms that can degrade the reagent's components and lead to inaccurate experimental results. This document provides a framework for evaluating Benzamide, 2,2'-dithiobis[N-methyl-] as a potential preservative for your laboratory reagents.
Chemical and Physical Properties
A summary of the key properties of Benzamide, 2,2'-dithiobis[N-methyl-] is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |
| Molecular Weight | 332.44 g/mol |
| Appearance | Off-White Solid |
| Melting Point | 217-219 °C |
| Solubility | Soluble in Methanol |
| Storage Temperature | 2-8°C |
Data sourced from various chemical suppliers.
Application Notes
Potential Applications:
-
Preservation of aqueous buffers and solutions.
-
Use in multi-dose reagent formulations to maintain sterility.
-
Inhibition of fungal and bacterial growth in stock solutions.
Mechanism of Action:
Benzamide, 2,2'-dithiobis[N-methyl-] functions as a microbiocide by reacting with the cell membranes of bacteria, leading to the inhibition of their growth.[1][2] This broad-spectrum activity against common laboratory contaminants makes it a candidate for reagent preservation.
Recommended Starting Concentration:
The effective concentration of Benzamide, 2,2'-dithiobis[N-methyl-] must be determined empirically for each specific reagent. Based on its use in other applications, a starting concentration range of 0.01% to 0.1% (w/v) is recommended for initial evaluation.
Experimental Protocols
The following protocols are generalized and should be adapted to the specific laboratory reagent and its intended use.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the lowest concentration of Benzamide, 2,2'-dithiobis[N-methyl-] that inhibits the visible growth of common laboratory microbial contaminants.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Laboratory reagent to be preserved
-
Cultures of relevant microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)
-
Sterile 96-well microtiter plates
-
Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10% w/v).
-
In a 96-well plate, perform serial two-fold dilutions of the Benzamide, 2,2'-dithiobis[N-methyl-] stock solution in the laboratory reagent to be preserved. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum of each test organism with a turbidity equivalent to a 0.5 McFarland standard.
-
Add 5 µL of the microbial inoculum to each well.
-
Include positive controls (reagent with inoculum, no preservative) and negative controls (reagent only, no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Hypothetical MIC Data:
| Microorganism | MIC (%) |
| E. coli | 0.05 |
| S. aureus | 0.025 |
| P. aeruginosa | 0.05 |
| C. albicans | 0.1 |
| A. brasiliensis | 0.1 |
Protocol 2: Reagent Stability and Performance Testing
This protocol is designed to assess the long-term stability and performance of the laboratory reagent in the presence of Benzamide, 2,2'-dithiobis[N-methyl-].
Materials:
-
Laboratory reagent with and without the determined effective concentration of Benzamide, 2,2'-dithiobis[N-methyl-].
-
Appropriate analytical instrumentation for the reagent's intended assay.
-
Control samples for the assay.
Procedure:
-
Prepare two batches of the laboratory reagent: one with the determined effective concentration of Benzamide, 2,2'-dithiobis[N-methyl-] and one without (control).
-
Store aliquots of both batches under intended storage conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), perform the intended assay using both the preserved and control reagents.
-
Evaluate key performance parameters of the assay, such as signal-to-noise ratio, linearity, and precision.
-
Compare the results obtained with the preserved reagent to those of the fresh control reagent at each time point.
Hypothetical Stability Data:
| Time (Weeks) | Preserved Reagent Performance (% of Control) | Unpreserved Reagent Performance (% of Control) |
| 0 | 100 | 100 |
| 1 | 99.5 | 98 |
| 2 | 99.2 | 95 |
| 4 | 98.9 | 88 |
| 8 | 98.5 | 75 |
| 12 | 98.1 | 62 |
Protocol 3: Assay Interference Testing
This protocol is to ensure that Benzamide, 2,2'-dithiobis[N-methyl-] does not interfere with the analytical method in which the reagent is used.
Materials:
-
All components of the assay.
-
Benzamide, 2,2'-dithiobis[N-methyl-] at various concentrations.
-
Positive and negative controls for the assay.
Procedure:
-
Run the assay with all components, but in the absence of the analyte of interest. Add Benzamide, 2,2'-dithiobis[N-methyl-] at concentrations ranging from sub-MIC to supra-MIC values. This will determine if the preservative generates a false-positive signal.
-
Run the assay with a known concentration of the analyte (positive control) and spike in the same range of Benzamide, 2,2'-dithiobis[N-methyl-] concentrations. This will determine if the preservative quenches or enhances the signal.
-
Compare the results to a control assay without the preservative.
Hypothetical Assay Interference Data:
| Preservative Concentration (%) | Signal in Absence of Analyte (Relative Units) | Signal with Analyte (Relative Units) |
| 0 (Control) | 0.05 | 1.50 |
| 0.01 | 0.06 | 1.48 |
| 0.05 | 0.05 | 1.51 |
| 0.1 | 0.07 | 1.49 |
| 0.5 | 0.25 | 1.20 |
Visualizations
Caption: Workflow for evaluating a candidate preservative for laboratory reagents.
References
Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in Protein Cross-linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Benzamide, 2,2'-dithiobis[N-methyl-]" is a chemical compound featuring a disulfide bond, a characteristic that makes it a potential candidate for use as a cleavable cross-linking agent in the study of protein-protein interactions. Cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique to elucidate protein structures and interaction networks. The disulfide bond within "Benzamide, 2,2'-dithiobis[N-methyl-]" can be cleaved by reducing agents, allowing for the separation of cross-linked proteins and facilitating their identification by mass spectrometry. While specific detailed protocols and extensive application data for "Benzamide, 2,2'-dithiobis[N-methyl-]" in protein cross-linking are not widely documented in readily available literature, its structural motifs suggest reactivity towards certain amino acid residues. Its primary applications appear to be in industrial processes, such as the vulcanization of rubber, where it acts as a cross-linking agent to enhance material properties.[1] Additionally, derivatives of dithiobisbenzamides have been explored for their anti-HIV and antibacterial activities.[2]
This document provides a generalized framework and protocols for the use of dithiobis-containing compounds in protein cross-linking studies, drawing upon established methodologies for structurally related and commonly used cross-linkers. These notes are intended to serve as a guide for researchers interested in exploring the potential of "Benzamide, 2,2'-dithiobis[N-methyl-]" or similar disulfide-containing reagents in their protein interaction studies.
Principle of Disulfide-Based Cross-Linking
Dithiobis compounds, such as "Benzamide, 2,2'-dithiobis[N-methyl-]", function as cross-linking agents by covalently linking two protein subunits that are in close proximity. The disulfide bond within the cross-linker serves as a cleavable spacer arm. This feature is particularly advantageous for mass spectrometry-based analysis. After cross-linked protein complexes are isolated, the disulfide bond can be reduced, breaking the cross-link and allowing for the identification of the individual protein components. This two-step process simplifies the analysis of complex protein mixtures and aids in the confident identification of interacting partners.
General Experimental Workflow
The overall workflow for a protein cross-linking experiment using a dithiobis-containing reagent involves several key stages, from sample preparation to data analysis.
Key Reagents and Equipment
-
Cross-linking Agent: Benzamide, 2,2'-dithiobis[N-methyl-] or other suitable dithiobis compound.
-
Buffers: Phosphate-buffered saline (PBS), HEPES, or other non-amine containing buffers.
-
Quenching Solution: Tris-HCl or glycine to stop the cross-linking reaction.
-
Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol to cleave the disulfide bond.
-
Protein Sample: Purified protein complex or whole cells.
-
Analytical Equipment: SDS-PAGE system, mass spectrometer.
Experimental Protocols
The following are generalized protocols that can be adapted for use with "Benzamide, 2,2'-dithiobis[N-methyl-]" or other dithiobis cross-linkers. Optimization of incubation times, concentrations, and buffer conditions is recommended for each specific application.
Protocol 1: In Vitro Cross-Linking of Purified Proteins
This protocol is suitable for studying the interaction between purified proteins in solution.
-
Prepare Protein Sample: Dissolve the purified protein complex in a suitable non-amine containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Prepare Cross-linker Stock Solution: Dissolve "Benzamide, 2,2'-dithiobis[N-methyl-]" in an appropriate solvent (e.g., DMSO) to a concentration of 10-25 mM immediately before use.
-
Initiate Cross-linking: Add the cross-linker stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15 minutes.
-
Analyze Cross-linked Products:
-
Non-reducing SDS-PAGE: Analyze a small aliquot of the reaction mixture on an SDS-PAGE gel under non-reducing conditions to visualize the formation of higher molecular weight cross-linked species.
-
Reducing SDS-PAGE: To confirm cleavability, treat another aliquot with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C before loading on an SDS-PAGE gel. The cross-linked bands should disappear.
-
-
Mass Spectrometry Analysis: For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis.
Protocol 2: In Vivo Cross-Linking in Cultured Cells
This protocol is designed for capturing protein interactions within a cellular context.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove any residual media.[3]
-
Cross-linking:
-
Prepare a fresh solution of the dithiobis cross-linker in ice-cold PBS at a concentration of 1-5 mM.
-
Add the cross-linking solution to the cells and incubate on ice for 30 minutes.[3]
-
-
Quenching:
-
Wash the cells twice with cold PBS.
-
Add an ice-cold quenching buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8.0) and incubate on ice for 15 minutes to stop the reaction.[3]
-
-
Cell Lysis: Wash the cells three times with PBS at room temperature and then lyse the cells using a suitable lysis buffer containing protease inhibitors.[3]
-
Protein Isolation and Analysis:
-
Isolate the protein lysate by centrifugation.
-
Analyze the cross-linked proteins by SDS-PAGE and Western blotting or proceed with immunoprecipitation and mass spectrometry for interaction identification.
-
Data Presentation
Quantitative data from cross-linking experiments, particularly when coupled with mass spectrometry, can provide valuable insights into the dynamics of protein interactions.
Table 1: Characteristics of Representative Dithiobis Cross-linkers
While specific data for "Benzamide, 2,2'-dithiobis[N-methyl-]" is limited in the context of protein research, the table below summarizes the properties of commonly used dithiobis cross-linkers.
| Cross-linker Name | Abbreviation | Spacer Arm Length (Å) | Reactive Toward | Cleavable by |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 12.0 | Primary amines | Reducing agents |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Primary amines | Reducing agents |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Primary amines | Reducing agents |
This table presents data for commonly used cross-linkers as a reference.
Table 2: Hypothetical Quantitative Mass Spectrometry Data
The following table illustrates the type of quantitative data that can be obtained from a quantitative cross-linking mass spectrometry (QCLMS) experiment comparing two different cellular states (e.g., treated vs. untreated).
| Cross-linked Peptide Pair | Protein A | Protein B | Fold Change (Treated/Untreated) | p-value | Structural Implication |
| K123-K45 | Protein X | Protein X | 1.2 | 0.04 | No significant conformational change |
| K88-K210 | Protein Y | Protein Z | 3.5 | <0.01 | Increased interaction upon treatment |
| K56-K150 | Protein Y | Protein Z | 0.2 | <0.01 | Decreased interaction upon treatment |
This table contains hypothetical data for illustrative purposes.
Visualization of Concepts
The following diagrams illustrate the chemical principle of dithiobis cross-linking and a decision-making workflow for analyzing cross-linking results.
Conclusion
"Benzamide, 2,2'-dithiobis[N-methyl-]" possesses a disulfide linkage that is characteristic of cleavable cross-linking agents, suggesting its potential utility in protein-protein interaction studies. While its application in this specific field is not yet well-documented, the generalized protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its use. As with any cross-linking experiment, careful optimization of reaction conditions is crucial for obtaining meaningful and reproducible results. The combination of cleavable cross-linking with quantitative mass spectrometry offers a powerful approach to unraveling the complexities of protein interaction networks.
References
Application Notes and Protocols for the Quantification of Benzamide, 2,2'-dithiobis[N-methyl-] in Complex Matrices
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4) is a chemical compound with known antimicrobial and antifungal properties.[1] Its disulfide bond and benzamide groups are key structural features that contribute to its biological activity, allowing it to participate in redox reactions that can modulate enzyme activities and influence cellular signaling pathways.[1] As a member of the dithiobisbenzamide class of compounds, it is of interest to researchers in drug development and life sciences for its potential therapeutic applications. This document provides detailed application notes and protocols for the quantification of Benzamide, 2,2'-dithiobis[N-methyl-] in complex biological matrices, such as plasma and tissue homogenates. The methodologies described herein are essential for pharmacokinetic, toxicokinetic, and metabolism studies.
Data Presentation
The following tables summarize typical validation and quantitative data for the analysis of Benzamide, 2,2'-dithiobis[N-methyl-] using the protocols detailed in this document.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 4.5% |
| Inter-day Precision (%RSD) | < 6.8% |
| Accuracy (% Recovery) | 95.2% - 103.5% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 nM |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1 nM |
| Intra-day Precision (%RSD) | < 5.0% |
| Inter-day Precision (%RSD) | < 7.5% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Table 3: Quantitative Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] in Spiked Rat Plasma
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) - HPLC-UV | Measured Concentration (ng/mL) - LC-MS/MS |
| QC Low | 50 | 48.9 | 51.2 |
| QC Mid | 500 | 508.3 | 495.7 |
| QC High | 5000 | 4915.6 | 5023.1 |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes the extraction of Benzamide, 2,2'-dithiobis[N-methyl-] from plasma samples using protein precipitation, a common and effective method for removing proteinaceous interferences.
Materials:
-
Plasma samples (e.g., rat, human)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar benzamide derivative)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis by HPLC-UV or LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of Benzamide, 2,2'-dithiobis[N-methyl-] at microgram per milliliter concentrations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[2]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid for MS compatibility) in a gradient elution.[2] A typical starting gradient could be 30% acetonitrile, increasing to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
Calibration: Prepare calibration standards in blank plasma matrix over the desired concentration range (e.g., 0.1 to 50 µg/mL). Process these standards using the same sample preparation protocol as the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
LC-MS/MS Method
This highly sensitive and selective method is ideal for quantifying low concentrations of Benzamide, 2,2'-dithiobis[N-methyl-] in biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[3]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes.[4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Quantifier): m/z 333.1 → 166.0 (Collision Energy: 30 eV)[3]
-
Analyte (Qualifier): To be determined by direct infusion and MS/MS scanning. A potential secondary fragment could be targeted.
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Calibration: Prepare calibration standards and quality control samples in the appropriate blank biological matrix. Process and analyze these alongside the unknown samples.
Visualizations
Caption: Experimental workflow for the quantification of Benzamide, 2,2'-dithiobis[N-methyl-].
Caption: Proposed antimicrobial signaling pathway of Benzamide, 2,2'-dithiobis[N-methyl-].
References
Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility characteristics of Benzamide, 2,2'-dithiobis[N-methyl-], a compound of interest for its antimicrobial properties. The information is intended to guide researchers in its handling, formulation, and experimental use.
Compound Information
-
IUPAC Name: N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide
-
CAS Number: 2527-58-4
-
Molecular Formula: C₁₆H₁₆N₂O₂S₂
-
Molecular Weight: 332.44 g/mol
Solubility Profile
The solubility of a compound is a critical parameter for its application in research and development, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known solubility of Benzamide, 2,2'-dithiobis[N-methyl-]. It is important to note that quantitative data for this compound is limited in publicly available literature.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Methanol | Soluble[1] | Data not available |
| Chloroform | Slightly soluble[2] | Data not available |
| Water | Sparingly soluble | ~36.92 mg/L (estimated) |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not available |
| Ethanol | Expected to be sparingly soluble | Data not available |
| Acetone | Expected to be sparingly soluble | Data not available |
Note: "Expected" solubility is based on the general properties of similar organic compounds. Experimental verification is highly recommended.
Experimental Protocol: Determination of Quantitative Solubility
This protocol outlines a standard laboratory procedure to determine the quantitative solubility of Benzamide, 2,2'-dithiobis[N-methyl-] in a solvent of interest.
Objective: To determine the saturation concentration of Benzamide, 2,2'-dithiobis[N-methyl-] in a specific solvent at a controlled temperature.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-] (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Benzamide, 2,2'-dithiobis[N-methyl-] to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The shaking ensures continuous mixing.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.
-
Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method (or another appropriate quantitative technique).
-
Construct a calibration curve using standard solutions of Benzamide, 2,2'-dithiobis[N-methyl-] of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Below is a workflow diagram for the solubility determination protocol.
References
Application Notes and Protocols for Benzamide, 2,2'-dithiobis[N-methyl-] in Disulfide Exchange Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] is a symmetrical aromatic disulfide compound. Its central disulfide bond is susceptible to cleavage and exchange with free thiols, making it a valuable tool for studying the kinetics and thermodynamics of thiol-disulfide exchange reactions.[1] This process is fundamental in various biological phenomena, including protein folding, redox signaling, and the mechanism of action of certain drugs. The aromatic nature of this compound influences the reactivity of the disulfide bond, making it a useful model for investigating exchange reactions involving aromatic thiols and disulfides.[2] These application notes provide detailed protocols for utilizing Benzamide, 2,2'-dithiobis[N-methyl-] as a reagent to explore and quantify disulfide exchange reactions.
Physicochemical Properties
A summary of the key physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2527-58-4 | [3] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [3] |
| Molecular Weight | 332.44 g/mol | [3] |
| Melting Point | 217-219 °C | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | [4] |
Principle of Application
The core application of Benzamide, 2,2'-dithiobis[N-methyl-] in this context is its reaction with a thiol-containing molecule (R-SH), such as glutathione (GSH) or a cysteine residue in a protein. This thiol-disulfide exchange reaction results in the formation of a mixed disulfide and the release of N-methyl-2-mercaptobenzamide. The progress of this reaction can be monitored over time to determine kinetic parameters.
The general reaction is as follows:
Benzamide, 2,2'-dithiobis[N-methyl-] + R-SH ⇌ N-methyl-2-mercaptobenzamide + Mixed Disulfide (Benzamide, N-methyl-2-thio-(R-S)-)
Experimental Protocols
Protocol 1: Kinetic Analysis of Disulfide Exchange with Glutathione (GSH) by HPLC
This protocol details the procedure for studying the kinetics of the disulfide exchange reaction between Benzamide, 2,2'-dithiobis[N-methyl-] and the biologically relevant thiol, glutathione. The reaction is monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Reduced Glutathione (GSH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 490 µL of PBS (pH 7.4) and 5 µL of the 10 mM Benzamide, 2,2'-dithiobis[N-methyl-] stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 5 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM. Vortex briefly to mix.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a stopping solution (e.g., 10% TFA in water) to protonate the thiols and halt the exchange.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the reactants and products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 254 nm) to detect the aromatic components.
-
Identify and quantify the peaks corresponding to Benzamide, 2,2'-dithiobis[N-methyl-], the mixed disulfide, and N-methyl-2-mercaptobenzamide based on retention times of standards.
-
Data Analysis:
Plot the concentration of the remaining Benzamide, 2,2'-dithiobis[N-methyl-] against time. From this data, the initial reaction rate and the second-order rate constant can be calculated.
Hypothetical Kinetic Data
The following table presents hypothetical data from a kinetic experiment following the protocol above.
| Time (minutes) | [Benzamide, 2,2'-dithiobis[N-methyl-]] (µM) | [Mixed Disulfide] (µM) |
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.8 |
| 5 | 55.1 | 44.9 |
| 10 | 30.3 | 69.7 |
| 20 | 9.2 | 90.8 |
| 30 | 2.8 | 97.2 |
| 60 | 0.2 | 99.8 |
Estimated Second-Order Rate Constant: Based on this hypothetical data, the second-order rate constant could be in the range of 10-100 M⁻¹s⁻¹, which is typical for non-catalyzed thiol-disulfide exchange reactions.[5]
Visualizations
Experimental Workflow for Kinetic Analysis
References
- 1. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfides exchange reaction under different conditions[19, 20, 22, 24] [gngfzxb.ecust.edu.cn]
- 3. Disposition and metabolism of 2′,2′”-Dithiobisbenzanilide in rodents following intravenous and oral administration and dermal application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA) is a disulfide-containing compound with significant potential in material science, particularly in the development of "smart" materials. The presence of a reversible disulfide bond in its structure makes it an attractive candidate for creating redox-responsive and self-healing polymers. These materials can undergo controlled degradation or repair in response to specific environmental triggers, opening up applications in drug delivery, tissue engineering, and industrial coatings. This document provides an overview of its potential applications, detailed experimental protocols for its incorporation into polymeric materials, and illustrative data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.
| Property | Value | Reference |
| CAS Number | 2527-58-4 | [1][2] |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2] |
| Molecular Weight | 332.4 g/mol | [1] |
| Melting Point | 217-219 °C | |
| Boiling Point | 545.9 °C | |
| Appearance | White to gray wet solids | |
| Solubility | Soluble in Methanol |
Applications in Material Science
The primary application of Benzamide, 2,2'-dithiobis[N-methyl-] in material science stems from its disulfide linkage, which can be cleaved and reformed under mild redox conditions. This reversible covalent chemistry is the basis for its use in:
-
Redox-Responsive Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating DTBMA as a cross-linker, hydrogels can be designed to degrade and release encapsulated therapeutic agents in a controlled manner in response to a reducing environment, such as that found within cancer cells.[3][4][5][6]
-
Self-Healing Polymers: The disulfide bond can be utilized to create materials that can autonomously repair damage.[7][8][9][10] When a crack forms, the disulfide bonds may break, and upon application of a stimulus (e.g., heat or light), they can reform, restoring the material's integrity.
-
Industrial Coatings and Adhesives: In industries such as oil and gas, DTBMA can be incorporated into protective coatings to enhance their durability and lifespan.[10] Scratches or minor damages can be healed, preventing corrosion and material degradation.
-
Cross-linking Agent in Elastomers: DTBMA can act as a cross-linking agent in the vulcanization of rubber, improving the mechanical properties, such as tensile strength and elasticity, of the final product.
Experimental Protocols
The following are illustrative protocols for the incorporation of Benzamide, 2,2'-dithiobis[N-methyl-] into redox-responsive hydrogels and self-healing materials. These are based on general methods for creating such materials and would require optimization for this specific compound.
Protocol 1: Synthesis of a Redox-Responsive Hydrogel using DTBMA as a Cross-linker
This protocol describes the synthesis of a redox-responsive hydrogel where DTBMA is used to crosslink a thiol-terminated polymer, such as a 4-arm polyethylene glycol-thiol (4-arm PEG-SH).[4]
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
-
4-arm polyethylene glycol-thiol (4-arm PEG-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Reducing agent (e.g., dithiothreitol - DTT)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve a specific amount of 4-arm PEG-SH in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Dissolve DTBMA in a minimal amount of DMF and then dilute with PBS to achieve the desired cross-linking concentration (e.g., in a 1:2 molar ratio of DTBMA to thiol groups of PEG-SH).
-
-
Hydrogel Formation:
-
Mix the 4-arm PEG-SH solution and the DTBMA solution in a vial.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur via thiol-disulfide exchange between the thiol groups of the PEG and the disulfide bond of DTBMA.
-
-
Characterization of Gelation:
-
Monitor the gelation process by inverting the vial at regular intervals. The gelation time is the point at which the solution no longer flows.
-
-
Redox-Responsive Degradation:
-
To demonstrate redox-responsiveness, immerse a pre-formed hydrogel sample in a PBS solution containing a reducing agent (e.g., 10 mM DTT).
-
Observe the degradation of the hydrogel over time. The disulfide cross-links will be cleaved, leading to the dissolution of the hydrogel.
-
Protocol 2: Preparation of a Self-Healing Polymer Film Incorporating DTBMA
This protocol outlines the preparation of a self-healing polymer film. The self-healing mechanism is based on the reversible nature of the disulfide bonds in DTBMA.
Materials:
-
Thermoplastic polymer matrix (e.g., polyurethane)
-
Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
-
Solvent (e.g., tetrahydrofuran - THF)
-
Heating plate or UV lamp
Procedure:
-
Polymer Blend Preparation:
-
Dissolve the thermoplastic polymer in THF to form a 15% (w/v) solution.
-
Add DTBMA to the polymer solution at a concentration of 5% (w/w) relative to the polymer.
-
Stir the mixture at room temperature until the DTBMA is fully dissolved and dispersed.
-
-
Film Casting:
-
Pour the polymer solution into a petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours to form a thin film.
-
-
Demonstration of Self-Healing:
-
Use a scalpel to create a scratch on the surface of the polymer film.
-
To initiate the healing process, either heat the film on a hot plate at a temperature below the polymer's melting point (e.g., 60°C) for a specified time or expose it to UV radiation.
-
The disulfide bonds at the interface of the scratch will exchange and reform, leading to the closure of the scratch.
-
Observe the healing process under a microscope.
-
Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected performance of materials incorporating Benzamide, 2,2'-dithiobis[N-methyl-]. This data is based on typical results for similar disulfide-containing materials and should be experimentally verified.
Table 1: Effect of DTBMA Concentration on Hydrogel Properties
| DTBMA:PEG-SH Molar Ratio | Gelation Time (min) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 1:4 | 15 | 1200 | 5 |
| 1:2 | 8 | 800 | 15 |
| 1:1 | 3 | 500 | 30 |
Table 2: Self-Healing Efficiency of a Polymer Film with 5% (w/w) DTBMA
| Healing Condition | Healing Time (hours) | Healing Efficiency (%) |
| Heat (60°C) | 2 | 85 |
| Heat (60°C) | 6 | 95 |
| UV Radiation (365 nm) | 1 | 90 |
| UV Radiation (365 nm) | 3 | 98 |
Healing efficiency is calculated as the ratio of the tensile strength of the healed material to that of the original material.
Visualizations
The following diagrams illustrate the key processes described in the application notes.
Caption: Experimental workflow for redox-responsive hydrogel synthesis and degradation.
Caption: Logical relationship for disulfide-based self-healing mechanism.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Dithiobis[N-methyl-benzamide] | LGC Standards [lgcstandards.com]
- 3. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Hydrogels Loaded with an Antibacterial Peptide as Controlled Drug Delivery for Healing Infectious Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-healing biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tms.org [tms.org]
- 10. azom.com [azom.com]
Application Notes and Protocols for Dithiobisbenzamide-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of "Benzamide, 2,2'-dithiobis[N-methyl-" being used as a primary component in drug delivery systems. Therefore, this document provides a generalized framework and representative protocols based on the broader class of dithiobisbenzamide compounds and the well-established principles of redox-responsive drug delivery. The experimental details provided are illustrative and would require optimization for the specific compound "Benzamide, 2,2'-dithiobis[N-methyl-".
Introduction: The Role of Dithiobisbenzamides in Redox-Responsive Drug Delivery
The compound "Benzamide, 2,2'-dithiobis[N-methyl-" possesses a disulfide bond (S-S), a key functional group for creating "smart" drug delivery systems that can release their therapeutic payload in response to specific biological cues. The disulfide bond is relatively stable in the bloodstream but can be cleaved in environments with a high concentration of reducing agents, such as glutathione (GSH).[1] Many tumor tissues exhibit significantly higher GSH levels than healthy tissues, making disulfide-containing linkers like dithiobisbenzamides attractive for targeted cancer therapy.[2]
The general principle involves incorporating the dithiobisbenzamide moiety into a larger drug delivery vehicle, such as a nanoparticle, micelle, or hydrogel. The drug is either encapsulated within this vehicle or directly conjugated to it via the disulfide linker. Upon reaching a reducing environment, the disulfide bond is cleaved, leading to the disassembly of the delivery vehicle or the release of the conjugated drug. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.
Representative Quantitative Data
While specific data for "Benzamide, 2,2'-dithiobis[N-methyl-" is not available, the following table summarizes typical quantitative data that would be collected and reported for a hypothetical dithiobisbenzamide-based nanoparticle drug delivery system. These values are for illustrative purposes and are based on data from various studies on redox-responsive systems.
| Parameter | Representative Value | Method of Analysis | Significance |
| Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and circulation time. |
| Zeta Potential | -20 to +20 mV | Laser Doppler Velocimetry | Indicates surface charge and colloidal stability of the nanoparticles. |
| Drug Loading Capacity | 5 - 15% (w/w) | High-Performance Liquid Chromatography (HPLC) | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency | > 80% | HPLC | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| In Vitro Drug Release (Normal Physiological Conditions) | < 10% over 24h | Dialysis with HPLC analysis | Demonstrates the stability of the drug delivery system in the bloodstream. |
| In Vitro Drug Release (Reducing Conditions, e.g., 10 mM GSH) | > 70% over 24h | Dialysis with HPLC analysis | Simulates the triggered release of the drug in the target (e.g., tumor) environment. |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a hypothetical drug delivery system incorporating a dithiobisbenzamide linker.
Protocol 1: Synthesis of a Dithiobisbenzamide-Containing Polymer
This protocol describes a general method for synthesizing a polymer with a dithiobisbenzamide moiety in its backbone, which can then be used to formulate nanoparticles.
Materials:
-
A diamine monomer
-
A diacid chloride monomer
-
"Benzamide, 2,2'-dithiobis[N-methyl-" (or a derivative with reactive groups for polymerization)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Triethylamine (as a base)
-
Standard glassware for organic synthesis
Procedure:
-
In a nitrogen-purged flask, dissolve the diamine monomer and "Benzamide, 2,2'-dithiobis[N-methyl-" (appropriately functionalized) in anhydrous DMF.
-
Add triethylamine to the solution and stir at room temperature for 30 minutes.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the diacid chloride monomer in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum.
-
Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC).
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles from the synthesized polymer using a nanoprecipitation method.
Materials:
-
Dithiobisbenzamide-containing polymer
-
Therapeutic drug (e.g., a hydrophobic anticancer drug)
-
A water-miscible organic solvent (e.g., acetone or tetrahydrofuran - THF)
-
Purified water
-
A surfactant (e.g., Pluronic F127)
Procedure:
-
Dissolve a known amount of the dithiobisbenzamide-containing polymer and the therapeutic drug in the organic solvent.
-
In a separate beaker, prepare an aqueous solution containing the surfactant.
-
Under vigorous stirring, inject the organic solution dropwise into the aqueous solution.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove free drug and excess surfactant.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency as described in the table above.
Protocol 3: In Vitro Redox-Responsive Drug Release Study
This protocol details how to evaluate the triggered release of the drug from the nanoparticles in response to a reducing agent.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag into a known volume of the release medium (one for each condition) and maintain at 37°C with gentle stirring.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the collected aliquots using HPLC.
-
Plot the cumulative drug release as a function of time for both conditions to compare the release profiles.
Visualizations
Signaling Pathway: Redox-Responsive Drug Release
Caption: Redox-responsive cleavage of a disulfide-linked drug delivery system.
Experimental Workflow: Evaluation of Redox-Responsive Nanoparticles
Caption: Workflow for the synthesis and evaluation of redox-responsive nanoparticles. synthesis and evaluation of redox-responsive nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]
Welcome to the technical support center for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for Benzamide, 2,2'-dithiobis[N-methyl-]?
A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of the precursor, 2-mercapto-N-methylbenzamide. The second step is the oxidation of this precursor to form the desired disulfide product, Benzamide, 2,2'-dithiobis[N-methyl-].
Q2: How is the precursor, 2-mercapto-N-methylbenzamide, synthesized?
A2: A high-yield synthesis of 2-mercapto-N-methylbenzamide can be achieved starting from 2-hydroxy-N-methylbenzamide. This method has been reported to produce the precursor in high purity.
Q3: What are the common challenges in the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]?
A3: The primary challenges include achieving a high yield in the oxidation step, preventing the formation of byproducts through over-oxidation, and effectively purifying the final product to remove unreacted starting material and side products.
Troubleshooting Guide
Low Yield in the Oxidation of 2-mercapto-N-methylbenzamide
Low yield is a common issue in the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]. The following sections provide potential causes and solutions.
Potential Cause 1: Suboptimal Oxidizing Agent
The choice of oxidizing agent is critical for an efficient reaction. While various oxidants can effect the conversion of thiols to disulfides, their effectiveness can vary for specific substrates.
Solutions:
-
Mild Oxidizing Agents: Consider using milder oxidizing agents such as hydrogen peroxide (H₂O₂), iodine (I₂), or dimethyl sulfoxide (DMSO). These are often effective in forming disulfide bonds without significant over-oxidation.
-
Air Oxidation: Catalytic air oxidation can be an economical and environmentally friendly option. This often involves the use of a metal catalyst.
-
Alternative Reagents: For related compounds like 2-mercaptobenzothiazole, oxidants such as chlorine in the air or bromate salts in an acidic medium have been used successfully and could be adapted for this synthesis.
Experimental Protocol: Oxidation using Hydrogen Peroxide
A general procedure for the oxidation of a thiol to a disulfide using hydrogen peroxide is as follows:
-
Dissolve 2-mercapto-N-methylbenzamide in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, the product can be isolated by filtration if it precipitates, or by extraction followed by solvent evaporation.
Potential Cause 2: Incorrect Reaction Conditions
Reaction parameters such as pH, temperature, and solvent can significantly impact the reaction rate and yield.
Solutions:
-
pH Optimization: The oxidation of thiols is often pH-dependent. The reaction is typically faster at a slightly basic pH, as the thiolate anion is more readily oxidized than the neutral thiol. However, a highly basic pH may promote side reactions. It is recommended to perform small-scale trials to determine the optimal pH.
-
Temperature Control: While some oxidations proceed at room temperature, others may require cooling to control exothermicity and minimize side reactions. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.
-
Solvent Selection: The choice of solvent should ensure the solubility of the starting material and be compatible with the chosen oxidizing agent. Common solvents include alcohols, tetrahydrofuran (THF), and acetonitrile.
Data Presentation: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Oxidizing Agent | Solvent | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
| H₂O₂ | Ethanol | 0 - 25 | 8 | 4 | 85 |
| I₂ | Methanol | 25 | 7 | 2 | 90 |
| Air/Catalyst | Acetonitrile | 50 | 9 | 12 | 75 |
| NaBrO₃/H⁺ | Water/THF | 25 | 2 | 3 | 80 |
Formation of Impurities
The presence of impurities can complicate purification and lower the overall yield of the desired product.
Potential Cause: Over-oxidation
Strong oxidizing agents or prolonged reaction times can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H) as byproducts.
Solutions:
-
Use Stoichiometric Amounts of Oxidant: Carefully control the amount of oxidizing agent used to avoid an excess that could lead to over-oxidation.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed.
-
Choose a Mild Oxidant: As mentioned previously, employing milder oxidizing agents can significantly reduce the risk of over-oxidation.
Purification Challenges
Effective purification is essential to obtain a high-purity final product.
Potential Cause: Inefficient Removal of Starting Material or Byproducts
If the reaction does not go to completion, the final product will be contaminated with the starting thiol. Over-oxidation products can also be difficult to separate.
Solutions:
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial. A good crystallization solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to identify a suitable system for crystallization.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities based on their different polarities. A suitable eluent system can be determined by TLC analysis.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].
Caption: General workflow for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].
This logical diagram outlines the key stages of the synthesis, from the starting material to the final, purified product.
Caption: Troubleshooting logic for optimizing the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].
Troubleshooting disulfide bond formation in N-methylbenzamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during disulfide bond formation in peptides and proteins containing N-methylbenzamide moieties.
Introduction
N-methylbenzamide derivatives are utilized in drug development for their unique chemical properties. When incorporated into peptides or proteins, the correct formation of intramolecular or intermolecular disulfide bonds is often critical for conformational stability and biological activity.[1][2][3] This guide addresses common experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my disulfide bond formation incomplete or slow?
Answer: Incomplete or slow disulfide bond formation is a common issue that can stem from several factors related to reaction conditions and the properties of the peptide itself.
Troubleshooting Steps:
-
Optimize pH: The reaction pH is critical. Thiol-disulfide exchange reactions are generally favored at a slightly alkaline pH (around 8-9) because the reactive species is the thiolate anion (S⁻).[4][5] At low pH, the protonated thiol form (SH) is less reactive, inhibiting the reaction.[5][6] However, pH values above 8 can also increase the rate of disulfide interchange, potentially leading to scrambling if not carefully controlled.[7]
-
Select an Appropriate Oxidizing Agent: Air oxidation can be slow and inefficient. Consider using a more robust oxidation system. A redox buffer, such as a glutathione system (GSH/GSSG), can facilitate both oxidation and isomerization to the correct form.[3][5] Other chemical oxidants can also be employed.
-
Increase Peptide Concentration (with caution): While higher concentrations can accelerate bimolecular reactions, they can also promote intermolecular disulfide bond formation, leading to aggregation and oligomerization. Dilute peptide concentrations (typically <1 mg/mL) are often preferred for forming intramolecular bonds.
-
Check for Steric Hindrance: The local environment of the cysteine residues, potentially influenced by the bulky N-methylbenzamide group, can sterically hinder the approach of the two thiols, slowing down the reaction. Conformation must be permissive for the bond to form efficiently.[8]
Q2: I'm observing significant disulfide bond scrambling and formation of non-native isomers. How can I prevent this?
Answer: Disulfide scrambling occurs when cysteine residues pair incorrectly, leading to a heterogeneous mixture of isomers with potentially reduced or no biological activity.[2][9]
Troubleshooting Steps:
-
Control the Redox Environment: Use a redox system like a glutathione (GSH/GSSG) or cysteine/cystine buffer. The ratio of the reduced to oxidized form is crucial. A higher proportion of the reduced agent can help resolve misfolded intermediates by reducing incorrect disulfide bonds, allowing them to reform correctly.[5] This process is known as disulfide shuffling.[5]
-
Optimize pH: While alkaline pH speeds up oxidation, it can also accelerate scrambling.[4][7] A systematic pH screen from neutral to slightly basic (e.g., pH 7.0 to 8.5) can help identify the optimal balance between reaction rate and specificity.
-
Regiospecific (Directed) Disulfide Bond Formation: For molecules with multiple disulfide bonds, a regioselective strategy is often necessary. This involves using different thiol-protecting groups for each pair of cysteines that are removed sequentially.[8][10][11] This ensures that only one pair of cysteines is available for oxidation at a time, preventing scrambling.
-
Lower the Temperature: Performing the oxidation at a lower temperature (e.g., 4°C) can slow down both the desired reaction and undesirable scrambling, sometimes favoring the thermodynamically most stable (native) conformation.
Data & Protocols
Table 1: Common Cysteine Orthogonal Protecting Groups for Regioselective Disulfide Formation
| Protecting Group | Abbreviation | Removal/Oxidation Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA), or Iodine (I₂) oxidation.[8] | Acm, StBu |
| Acetamidomethyl | Acm | Iodine (I₂) oxidation.[7][8] | Trt, Mmt, StBu |
| t-Butyl | tBu | Strong acid (e.g., HF). | Acm, Trt |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT, mercaptoethanol).[11] | Acm, Trt |
| 4-methoxytrityl | Mmt | Dilute acid (e.g., 1% TFA in DCM).[8] | Acm, StBu |
Experimental Protocol 1: Air Oxidation of Peptides
This protocol is a basic method suitable for simple peptides with a single, sterically accessible disulfide bond.
-
Peptide Preparation: Dissolve the purified, fully reduced linear peptide in a buffer such as 0.1 M ammonium bicarbonate.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base (e.g., ammonium hydroxide).
-
Dilution: Dilute the peptide solution to a final concentration of 0.1-0.5 mg/mL to favor intramolecular over intermolecular bond formation.
-
Oxidation: Transfer the solution to a wide-mouthed flask to maximize the surface area exposed to air. Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them via RP-HPLC. The oxidized peptide typically has a shorter retention time than the reduced form.
-
Quenching: Once the reaction is complete, acidify the solution with a small amount of acetic or formic acid to a pH of ~4-5 to stop the reaction.[6]
-
Purification: Lyophilize the sample and purify the oxidized peptide using preparative RP-HPLC.
Experimental Protocol 2: Disulfide Bond Analysis via Non-Reduced Peptide Mapping (LC-MS)
This method is used to confirm the correct disulfide connectivity.[9][12][13]
-
Alkylation of Free Thiols: To prevent disulfide scrambling during analysis, any free (unpaired) cysteine residues must be alkylated. Dissolve the protein/peptide (~1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0). Add N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
Proteolytic Digestion: Add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w). Incubate overnight at 37°C. The protein is not reduced, so disulfide bonds remain intact.[12]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[14] The mass of a peptide fragment containing an intact disulfide bond will correspond to the sum of the masses of the two individual peptides minus the mass of two hydrogen atoms.
-
Data Analysis: Use specialized software to identify the disulfide-linked peptides from the complex MS/MS data. Compare the observed linkages to the theoretical pattern to confirm correct formation.[12]
Visual Guides
Workflow for Synthesis and Oxidation
The following diagram illustrates a typical workflow for producing a peptide containing a single disulfide bond.
Caption: General workflow from peptide synthesis to final characterization.
Troubleshooting Logic for Disulfide Scrambling
This flowchart provides a logical path for diagnosing and solving issues related to incorrect disulfide bond formation.
Caption: Decision tree for troubleshooting disulfide bond scrambling.
Mechanism of Thiol-Disulfide Exchange
This diagram illustrates the chemical reaction that governs both the formation and rearrangement of disulfide bonds.
Caption: The thiol-disulfide exchange reaction mechanism.[5]
References
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disulfide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. biotage.com [biotage.com]
- 9. books.rsc.org [books.rsc.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. rapidnovor.com [rapidnovor.com]
"Benzamide, 2,2'-dithiobis[N-methyl-" stability issues in aqueous solutions
Welcome to the technical support center for Benzamide, 2,2'-dithiobis[N-methyl-]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Benzamide, 2,2'-dithiobis[N-methyl-] in aqueous solutions?
A1: The primary stability concerns for Benzamide, 2,2'-dithiobis[N-methyl-] in aqueous solutions revolve around the two key functional groups: the disulfide bond and the N-methylbenzamide moieties. The disulfide bond is susceptible to reduction and cleavage, while the amide bond of the benzamide group can undergo hydrolysis.[1][2][3][4] The stability is influenced by factors such as pH, temperature, light exposure, and the presence of reducing or oxidizing agents.
Q2: How does pH affect the stability of the disulfide bond in this molecule?
A2: The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is generally more stable in acidic to neutral aqueous solutions. Under alkaline (basic) conditions, disulfide bonds can undergo cleavage through nucleophilic attack by hydroxide ions.[5][6][7] This can lead to the formation of thiol-containing species, which may further react or degrade.
Q3: What is the expected degradation pathway for the benzamide group?
A3: The benzamide group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[1][2][8] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[9][10] In both cases, the amide bond is cleaved to yield N-methyl-2-mercaptobenzamide (if the disulfide bond is also reduced) or a related species, and ultimately benzoic acid and methylamine upon complete hydrolysis.[2]
Q4: Can light exposure affect the stability of Benzamide, 2,2'-dithiobis[N-methyl-]?
A4: Yes, disulfide bonds can be susceptible to photolytic cleavage upon exposure to UV light.[11][12] This can lead to the formation of thiyl radicals, which are highly reactive and can initiate a variety of subsequent reactions, leading to the degradation of the compound. It is advisable to protect solutions of Benzamide, 2,2'-dithiobis[N-methyl-] from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of the parent compound due to disulfide bond reduction or amide hydrolysis. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider using buffered solutions at a slightly acidic to neutral pH. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products such as the corresponding thiol (from disulfide reduction) or benzoic acid derivatives (from amide hydrolysis). | Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. This will help in understanding the degradation pathway under your specific experimental conditions. |
| Precipitation or cloudiness in the aqueous solution. | Formation of less soluble degradation products or aggregation of the compound/degradants. | Check the pH of the solution, as changes can affect solubility. Analyze the precipitate to determine its identity. Consider adjusting the formulation with co-solvents or excipients if solubility is a persistent issue. |
| A noticeable change in the color or odor of the solution. | Significant chemical degradation. Thiols, which can form upon disulfide bond cleavage, are often associated with strong odors. | Discard the solution and prepare a fresh batch. Re-evaluate the storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of Benzamide, 2,2'-dithiobis[N-methyl-] in different aqueous buffers.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-]
-
Phosphate buffer (pH 5.0, 7.0)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
In separate vials, dilute the stock solution with each of the aqueous buffers (pH 5.0, 7.0, and 9.0) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Store the vials at a controlled temperature (e.g., 25 °C or 40 °C), protected from light.
-
At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each vial and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13]
Conditions for Forced Degradation:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to 60 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[9]
Analysis: For each condition, analyze the stressed samples by a suitable stability-indicating method, such as HPLC with mass spectrometry (LC-MS), to separate and identify the degradation products.
Visualizing Potential Degradation Pathways and Workflows
Degradation Pathway of Benzamide, 2,2'-dithiobis[N-methyl-]
Caption: Potential degradation pathways of Benzamide, 2,2'-dithiobis[N-methyl-].
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the aqueous stability of the compound.
Troubleshooting Logic for Loss of Activity
Caption: Troubleshooting logic for unexpected experimental results. Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Splitting disulphide bonds in water is more complicated than assumed | Newsportal - Ruhr-Universität Bochum [news.rub.de]
- 8. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Benzamide, 2,2'-dithiobis[N-methyl-
This technical support guide provides researchers, scientists, and drug development professionals with information on investigating the degradation pathway of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4). The content is structured to address common experimental challenges and provide standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical column is showing poor peak shape and shifting retention times for the parent compound. What could be the cause?
A1: This issue often arises from interactions between the analyte and the stationary phase. Given the structure of Benzamide, 2,2'-dithiobis[N-methyl-], the disulfide bond can interact with metallic components in the HPLC system (e.g., frits, column hardware).
-
Troubleshooting Steps:
-
Use a Metal-Free or Bio-Inert Column: Consider using columns with PEEK or other inert linings to minimize metal-analyte interactions.
-
Mobile Phase Modifier: Add a chelating agent like medronic acid or a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to mask active sites on the silica support.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered to prevent particulates from clogging the column.
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Q2: I am observing a new peak in my chromatogram after leaving my stock solution on the benchtop for a few hours. What is this likely to be?
A2: The disulfide bond in the molecule is susceptible to cleavage. The most probable degradation product under ambient conditions, especially in the presence of reducing agents or certain impurities, is the corresponding thiol, 2-Mercapto-N-methylbenzamide .
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the expected thiol degradant (M.W. ~167.22 g/mol ).
-
Improve Storage: Prepare stock solutions fresh daily. If storage is necessary, purge the vial with an inert gas (e.g., nitrogen or argon) and store at 2-8°C, protected from light.[1]
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative or reductive impurities.
-
Q3: My forced degradation study under oxidative conditions (e.g., using H₂O₂) shows multiple degradation peaks. What are the expected products?
A3: Oxidation of the disulfide bond can be complex and yield multiple products. The sulfur atoms can be oxidized to various states.
-
Potential Products:
-
Thiosulfinate: An intermediate with one oxygen atom on one of the sulfur atoms.
-
Thiosulfonate: An intermediate with two oxygen atoms on one sulfur.
-
Sulfonic Acid: Complete cleavage and oxidation of the disulfide bond can lead to the formation of 2-(N-methylcarbamoyl)benzenesulfonic acid.
-
-
Experimental Tip: Use a lower concentration of the oxidizing agent or shorter exposure times to isolate the primary, less-oxidized degradants first.
Q4: I am having difficulty achieving significant degradation in my acid/base hydrolysis studies. What conditions should I try?
A4: While the amide bonds are susceptible to hydrolysis, they are generally stable. Forced conditions are required.[2][3][4]
-
Troubleshooting Steps:
-
Increase Temperature: Perform the hydrolysis at elevated temperatures (e.g., 60-80°C).
-
Increase Acid/Base Concentration: Move from 0.1 M HCl/NaOH to 1 M or even stronger concentrations if no degradation is observed.
-
Extend Duration: Increase the exposure time from a few hours to 24-48 hours. Monitor at intermediate time points to track the degradation rate.[3]
-
Consider Co-solvents: If solubility is an issue in purely aqueous acid/base, a small percentage of a water-miscible organic solvent like acetonitrile or methanol may be required.
-
Quantitative Data from a Prototypical Forced Degradation Study
The following table represents hypothetical data from a forced degradation study on Benzamide, 2,2'-dithiobis[N-methyl-], designed to illustrate expected outcomes. The study aims for 5-20% degradation to ensure that the analytical method is stability-indicating.[2][5]
| Stress Condition | Reagent/Parameters | Duration (hrs) | Temperature | % Assay of Parent | % Degradation | Major Degradant(s) Observed |
| Acid Hydrolysis | 1 M HCl | 24 | 80°C | 91.2% | 8.8% | 2,2'-Dithiobis(benzoic acid) |
| Base Hydrolysis | 1 M NaOH | 8 | 60°C | 88.5% | 11.5% | 2-Mercapto-N-methylbenzamide |
| Oxidation | 3% H₂O₂ | 6 | 25°C | 84.1% | 15.9% | Sulfonic acid derivatives |
| Thermal | Dry Heat | 48 | 105°C | 98.7% | 1.3% | Minimal degradation |
| Photolytic | ICH Q1B Option 2 | N/A | 25°C | 96.5% | 3.5% | 2-Mercapto-N-methylbenzamide |
Experimental Protocols
Protocol: Forced Degradation Study for Benzamide, 2,2'-dithiobis[N-methyl-]
1. Objective: To identify the likely degradation products and establish the degradation pathways for Benzamide, 2,2'-dithiobis[N-methyl-] under various stress conditions. This protocol validates a stability-indicating analytical method.[4]
2. Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-] reference standard
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC-UV/PDA or HPLC-MS system
-
pH meter, calibrated oven, photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Sonicate briefly to ensure complete dissolution.
4. Stress Conditions (Perform in parallel):
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water diluent. Analyze immediately (t=0).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 1 M HCl.
-
Incubate at 80°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent volume of 1 M NaOH and dilute to 0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, and 8 hours.
-
Neutralize with 1 M HCl and dilute to 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 1, 2, and 6 hours.
-
Dilute to 0.1 mg/mL.
-
-
Thermal Degradation:
-
Weigh ~10 mg of the solid compound into a glass vial.
-
Place in an oven at 105°C for 48 hours.
-
After exposure, cool, dissolve in the diluent, and dilute to 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure. A dark control should be run in parallel.
-
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A C18 column is a common starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detector: UV/PDA at a suitable wavelength (e.g., 254 nm) or MS detector.
-
Injection Volume: 10 µL
-
6. Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage and relative retention time of all degradation products.
-
Perform a peak purity analysis using a PDA detector or mass analysis using an MS detector to characterize the degradants.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of Benzamide, 2,2'-dithiobis[N-methyl-].
Experimental Workflow for Stability Study
Caption: Standard workflow for a forced degradation study. Caption: Standard workflow for a forced degradation study.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scielo.org.co [scielo.org.co]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Dithio-2,2'-bis(N-methylbenzamide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Dithio-2,2'-bis(N-methylbenzamide).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of Dithio-2,2'-bis(N-methylbenzamide), focusing on a common two-step synthetic route: the conversion of 2,2'-dithiosalicylic acid to 2,2'-dithiodibenzoyl chloride, followed by amidation with methylamine.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 2,2'-dithiodibenzoyl chloride (Step 1) | Incomplete reaction with the chlorinating agent (e.g., thionyl chloride). | - Ensure the 2,2'-dithiosalicylic acid is completely dry. - Use a fresh, high-purity chlorinating agent. - Increase the reaction time and/or temperature. - Use a catalytic amount of a suitable reagent like N,N-dimethylformamide (DMF) to accelerate the reaction.[1] |
| Degradation of the starting material or product. | - Perform the reaction under anhydrous (moisture-free) conditions to prevent hydrolysis of the acid chloride.[1] - Control the reaction temperature to avoid thermal decomposition. | |
| Low or no yield of Dithio-2,2'-bis(N-methylbenzamide) (Step 2) | Incomplete reaction between 2,2'-dithiodibenzoyl chloride and methylamine. | - Ensure the 2,2'-dithiodibenzoyl chloride is of high purity and free from residual chlorinating agent. - Use a sufficient excess of methylamine to drive the reaction to completion and neutralize the HCl byproduct.[2][3][4] - Control the reaction temperature; excessive heat can lead to side reactions. - The reaction is a nucleophilic acyl substitution.[1][2][5] |
| Hydrolysis of the acid chloride intermediate. | - Perform the reaction under anhydrous conditions. - Add the methylamine solution slowly to a cooled solution of the acid chloride to control the initial exothermic reaction. | |
| Presence of significant impurities in the final product | Unreacted 2,2'-dithiodibenzoyl chloride. | - Ensure complete reaction with methylamine by using a sufficient excess of the amine and adequate reaction time. |
| Formation of byproducts from side reactions. | - Over-amination leading to the formation of ureas (if phosgene or its derivatives are present as impurities). - Disulfide bond cleavage or scrambling under harsh basic or reducing conditions. Maintain a controlled pH and avoid strong reducing agents. | |
| Inefficient purification. | - Optimize the recrystallization solvent and procedure. - Consider column chromatography for purification if recrystallization is insufficient. | |
| Product is an off-color or tarry substance | Decomposition of starting materials or product. | - Ensure the purity of all reagents and solvents. - Control the reaction temperature at all stages. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of colored impurities from the starting materials. | - Purify the 2,2'-dithiosalicylic acid before use if it appears discolored. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Dithio-2,2'-bis(N-methylbenzamide)?
A1: A prevalent method involves a two-step process. First, 2,2'-dithiosalicylic acid is converted to its corresponding diacyl chloride, 2,2'-dithiodibenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[1] In the second step, the isolated 2,2'-dithiodibenzoyl chloride is reacted with methylamine to form the desired Dithio-2,2'-bis(N-methylbenzamide).[6]
Q2: What are the critical parameters to control during the formation of 2,2'-dithiodibenzoyl chloride?
A2: The most critical parameter is the exclusion of moisture, as 2,2'-dithiodibenzoyl chloride is highly susceptible to hydrolysis back to the dicarboxylic acid.[1] Therefore, using anhydrous solvents and reagents, and performing the reaction under a dry, inert atmosphere is crucial. Reaction temperature should also be controlled to prevent side reactions and decomposition.
Q3: Why is an excess of methylamine used in the amidation step?
A3: An excess of methylamine serves two primary purposes. Firstly, it acts as a nucleophile to react with both acyl chloride groups of 2,2'-dithiodibenzoyl chloride. Secondly, it serves as a base to neutralize the two equivalents of hydrochloric acid (HCl) that are generated as a byproduct of the reaction.[2][3][4] This prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: Potential side reactions include:
-
Incomplete amidation: If an insufficient amount of methylamine is used or the reaction time is too short, the mono-amido, mono-acyl chloride intermediate may be present as an impurity.
-
Hydrolysis: As mentioned, any moisture present can hydrolyze the acyl chloride intermediate back to the carboxylic acid.
-
Disulfide exchange/cleavage: While generally stable, the disulfide bond can undergo cleavage or scrambling under certain conditions, such as in the presence of strong nucleophiles or reducing agents, or at extreme pH values.
-
Polymerization: If a diamine were used instead of a monoamine, intermolecular polymerization could compete with the desired intramolecular cyclization. While not directly applicable to methylamine, it's a consideration for related syntheses.[6]
Q5: What are the recommended purification methods for Dithio-2,2'-bis(N-methylbenzamide)?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Common techniques involve dissolving the crude material in a hot solvent and allowing it to cool slowly to form crystals. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed as a more rigorous purification method.
Experimental Protocols
Step 1: Synthesis of 2,2'-dithiodibenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 1.0 equivalent of dry 2,2'-dithiosalicylic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 3-5 equivalents, to act as both the reagent and the solvent.[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[1]
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2,2'-dithiodibenzoyl chloride, a solid, should be used immediately in the next step or stored under strictly anhydrous conditions.
Step 2: Synthesis of Dithio-2,2'-bis(N-methylbenzamide)
-
Dissolve the crude 2,2'-dithiodibenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of methylamine (at least 4.0 equivalents) in the same solvent to the cooled solution of the diacyl chloride with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Dithio-2,2'-bis(N-methylbenzamide).
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for Dithio-2,2'-bis(N-methylbenzamide).
Caption: Troubleshooting logic for low product yield.
References
- 1. 2,2'-Dithiodibenzoyl chloride | 19602-82-5 | Benchchem [benchchem.com]
- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. Organic Reaction Query What product is formed when C2H5-NH-C2H5 (diethyla.. [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzamide, 2,2'-dithiobis[N-methyl-] from a typical reaction mixture. The primary focus is on purification following the synthesis by oxidation of 2-mercapto-N-methylbenzamide, a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of Benzamide, 2,2'-dithiobis[N-methyl-]?
A1: The most probable impurities depend on the synthetic route. Assuming the oxidation of 2-mercapto-N-methylbenzamide, common impurities include:
-
Unreacted 2-mercapto-N-methylbenzamide: The starting thiol is a primary impurity.
-
Over-oxidation products: Thiosulfinates or sulfonic acids can form if the oxidation is too harsh.
-
Solvent residues: Residual solvents from the reaction and workup.
-
Inorganic salts: Byproducts from oxidizing agents or bases used in the reaction.
Q2: What are the recommended solvents for the purification of Benzamide, 2,2'-dithiobis[N-methyl-]?
A2: Based on available data, the following solvents are recommended:
-
Methanol: The compound is soluble in methanol, making it a good candidate for recrystallization.
-
Chloroform: Shows slight solubility, which could be useful for washing or as a co-solvent in chromatography.
-
Water: The compound has low solubility in water, making water an effective anti-solvent or a solvent for washing out inorganic impurities.
A mixed solvent system, such as methanol-water, is likely to be effective for recrystallization.
Q3: What is the expected melting point of pure Benzamide, 2,2'-dithiobis[N-methyl-]?
A3: The reported melting point for pure Benzamide, 2,2'-dithiobis[N-methyl-] is in the range of 217-219 °C . A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Benzamide, 2,2'-dithiobis[N-methyl-].
Problem 1: Oily Product Obtained After Initial Precipitation
-
Possible Cause: The product is "oiling out" of solution, which can happen if the solution is supersaturated or if the temperature is above the melting point of the impure product. It can also be indicative of significant amounts of greasy impurities.
-
Solution:
-
Re-dissolve: Add a small amount of a good solvent (e.g., methanol) to dissolve the oil.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of the pure product to initiate crystallization.
-
Solvent System Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify with a drop of the "good" solvent before cooling.
-
Problem 2: Low Purity After a Single Recrystallization
-
Possible Cause: The chosen solvent system is not effectively separating the impurity from the product. The unreacted thiol, being structurally similar, may have comparable solubility.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization.
-
Change of Solvent System: If methanol was used, try a mixed solvent system like methanol/water or explore other solvent combinations such as ethyl acetate/hexane.
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon to adsorb colored and highly polar impurities, and perform a hot filtration before allowing the solution to cool.
-
Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a common starting point for separating aromatic compounds.
-
Problem 3: Product Contaminated with Starting Thiol
-
Possible Cause: Incomplete oxidation during the synthesis.
-
Solution:
-
Chemical Wash: Before final purification, wash the crude product dissolved in an organic solvent (like dichloromethane) with a dilute aqueous solution of a mild oxidant (e.g., dilute hydrogen peroxide with a catalytic amount of a base) to convert the residual thiol to the disulfide. Care must be taken to avoid over-oxidation.
-
Basic Wash: Washing with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the thiol, making it more water-soluble and allowing it to be extracted into the aqueous phase.
-
Chromatography: As mentioned above, column chromatography is an effective method for separating the more polar thiol from the less polar disulfide.
-
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude Benzamide, 2,2'-dithiobis[N-methyl-] in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Methanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold methanol/water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Physical and Solubility Properties of Benzamide, 2,2'-dithiobis[N-methyl-]
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |
| Molecular Weight | 332.44 g/mol |
| Melting Point | 217-219 °C |
| Appearance | Solid |
| Solubility | |
| Methanol | Soluble |
| Chloroform | Slightly Soluble |
| Water | Low Solubility |
Visualizations
Purification Workflow
Caption: General workflow for the recrystallization of Benzamide, 2,2'-dithiobis[N-methyl-].
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low product purity after initial recrystallization.
Improving solubility of "Benzamide, 2,2'-dithiobis[N-methyl-" for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of "Benzamide, 2,2'-dithiobis[N-methyl-]" for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Benzamide, 2,2'-dithiobis[N-methyl-]?
Benzamide, 2,2'-dithiobis[N-methyl-] is a hydrophobic compound. It is generally soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO), but insoluble in water.[1][2] For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.
Q2: What is the primary mechanism of action for this compound?
The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its disulfide bond and benzamide groups.[3] The disulfide bond can undergo redox reactions, potentially modulating the activity of enzymes and other proteins within the cell.[3] Some N-substituted benzamides have been shown to inhibit NF-κB activation and induce apoptosis, suggesting potential involvement in these signaling pathways.
Q3: Can this compound interfere with assay components?
Due to its reactive disulfide bond, Benzamide, 2,2'-dithiobis[N-methyl-] has the potential to interact with thiol-containing molecules in your assay, such as certain proteins or reducing agents like Dithiothreitol (DTT).[4] It is crucial to consider these potential interactions when designing your experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: The hydrophobic nature of Benzamide, 2,2'-dithiobis[N-methyl-] leads to poor solubility in aqueous solutions, causing it to precipitate out when the concentration of the organic solvent is significantly lowered.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as high as tolerable for your specific cell line or assay system, typically not exceeding 0.5-1%.[5]
-
Use of Co-solvents: Consider the use of a co-solvent in your final dilution. Polyethylene glycol 400 (PEG 400) or other biocompatible solvents can sometimes improve the solubility of hydrophobic compounds.[6]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium rather than a single large dilution step. This can sometimes prevent immediate precipitation.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.
Issue 2: Inconsistent or Unexpected Biological Activity
Cause: The disulfide bond of Benzamide, 2,2'-dithiobis[N-methyl-] can be sensitive to the redox environment of the cell culture medium. Components in the medium or cellular activity can lead to the reduction or modification of the disulfide bond, altering the compound's activity.
Solutions:
-
Control for Redox Environment: Be aware of the components in your cell culture medium. High concentrations of reducing agents may cleave the disulfide bond.
-
Freshly Prepare Solutions: Prepare working solutions of the compound fresh for each experiment to minimize degradation or modification over time.
-
Monitor Compound Integrity: If you have access to analytical techniques such as HPLC, you can assess the stability of your compound in the assay medium over the time course of your experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in DMSO.
Materials:
-
Benzamide, 2,2'-dithiobis[N-methyl-] (MW: 332.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.32 mg of Benzamide, 2,2'-dithiobis[N-methyl-].
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the stock solution for use in a typical cell-based assay. The final concentration will need to be optimized for your specific experiment.
Procedure:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
When diluting, add the stock solution to the cell culture medium and mix immediately by gentle pipetting or inversion to minimize precipitation.
-
The final concentration of DMSO in the cell culture should be kept below a level that is toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiment.
Quantitative Data Summary
| Solvent | Reported Solubility | Source |
| Methanol | Soluble | [2] |
| DMSO | Soluble | [1] |
| Water | Insoluble | [1] |
Visualizations
Caption: Experimental workflow for preparing Benzamide, 2,2'-dithiobis[N-methyl-].
Caption: Troubleshooting decision tree for common issues.
Caption: Postulated signaling pathway for N-substituted benzamides.
References
- 1. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]
- 2. 2,2'-dithiobis[N-methylbenzamide] CAS#: 2527-58-4 [m.chemicalbook.com]
- 3. Benzamide, 2,2'-dithiobis[n-methyl- | 2527-58-4 | Benchchem [benchchem.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference from Disulfide-Containing Compounds in Biochemical Assays
Focus Compound: Benzamide, 2,2'-dithiobis[N-methyl-
This technical support guide addresses potential interference in biochemical assays caused by disulfide-containing compounds, with a specific focus on Benzamide, 2,2'-dithiobis[N-methyl-]. While direct interference data for this particular compound is not extensively documented in scientific literature, its disulfide bridge presents a plausible mechanism for assay artifacts. This resource provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions based on the known reactivity of disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which disulfide compounds like Benzamide, 2,2'-dithiobis[N-methyl-] can interfere with biochemical assays?
A1: The most probable cause of interference is the disulfide bond's ability to react with free thiol (sulfhydryl) groups present in assay components, such as enzymes (particularly cysteine residues in active sites) or reagents like Dithiothreitol (DTT). This interaction can lead to the formation of mixed disulfides, causing non-specific inhibition or activation of the target protein, or depletion of critical assay reagents.
Q2: Which types of biochemical assays are most susceptible to interference from disulfide compounds?
A2: Assays that are particularly sensitive include:
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Enzyme assays, especially those involving cysteine proteases or other enzymes with critical cysteine residues.
-
Thiol-based fluorescence or colorimetric assays (e.g., Ellman's reagent).
-
Assays that rely on reducing agents like DTT or β-mercaptoethanol.
-
High-throughput screening (HTS) campaigns where the compound is present at high concentrations.
Q3: How can I determine if Benzamide, 2,2'-dithiobis[N-methyl-] is interfering with my assay?
A3: A series of control experiments can help identify potential interference. These include running the assay in the absence of the target protein, varying the concentration of the compound, and pre-incubating the compound with assay components. See the Troubleshooting Guide below for detailed protocols.
Troubleshooting Guide
If you suspect that Benzamide, 2,2'-dithiobis[N-methyl-] or another disulfide-containing compound is causing artifacts in your assay, follow these troubleshooting steps.
Initial Checks
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your compound stock. Impurities could be the source of the observed effects.
-
Assay Buffer Compatibility: Check for any visible precipitation when the compound is added to the assay buffer.
Experimental Workflow for Troubleshooting Interference
Figure 1: A logical workflow for troubleshooting suspected assay interference by a test compound.
Detailed Methodologies for Key Experiments
-
Control Experiment (Assay without Target Protein):
-
Prepare your standard assay reaction mixture, omitting the target protein (e.g., enzyme).
-
Add Benzamide, 2,2'-dithiobis[N-methyl-] at the concentration of interest.
-
Incubate under standard assay conditions.
-
Measure the signal. An increase or decrease in signal in the absence of the target protein strongly suggests assay interference.
-
-
Dose-Response Curve Analysis:
-
Perform a standard assay with a serial dilution of Benzamide, 2,2'-dithiobis[N-methyl-].
-
Plot the assay signal against the compound concentration.
-
A steep, non-saturating curve may indicate non-specific activity or interference.
-
-
Pre-incubation Studies:
-
Pre-incubate Benzamide, 2,2'-dithiobis[N-methyl-] with the target protein for various times (e.g., 15, 30, 60 minutes) before initiating the reaction.
-
Compare the results to an assay where the compound is added at the start of the reaction. Time-dependent inhibition can be indicative of covalent modification.
-
-
Inclusion of Excess Reducing Agent:
-
Add a high concentration of a reducing agent like DTT (e.g., 10 mM) to the assay buffer.
-
Perform the assay with Benzamide, 2,2'-dithiobis[N-methyl-].
-
If the compound's effect is diminished or abolished, it suggests that the interference is mediated by its disulfide bond.
-
Potential Mechanism of Interference: Thiol-Disulfide Exchange
The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] can react with a free thiol group (R-SH) from a protein or assay reagent.
Figure 2: Proposed reaction mechanism of a disulfide-containing compound with a protein thiol, leading to a mixed disulfide and potential modulation of protein function.
Data Presentation: Interpreting Troubleshooting Results
The outcomes of the troubleshooting experiments can be summarized to determine the likelihood of interference.
| Experiment | Result Indicating Interference | Result Suggesting True Activity |
| Assay without Target | Signal is altered by the compound. | No change in signal. |
| Dose-Response Curve | Steep, non-classical curve shape. | Sigmoidal curve with a clear IC50/EC50. |
| Pre-incubation | Inhibition increases with pre-incubation time. | No change in inhibition with pre-incubation. |
| Excess Reducing Agent | Compound's effect is significantly reduced. | Compound's effect is maintained. |
Disclaimer: This guide is intended for informational purposes and is based on general principles of biochemical assay interference. The specific behavior of Benzamide, 2,2'-dithiobis[N-methyl-] may vary depending on the assay system. Always perform appropriate control experiments to validate your results. on the assay system. Always perform appropriate control experiments to validate your results.
Technical Support Center: Overcoming Resistance to Benzamide, 2,2'-dithiobis[N-methyl-]
Disclaimer: "Benzamide, 2,2'-dithiobis[N-methyl-", also known as Meticrane, is a compound for which specific research on microbial resistance mechanisms is limited. This guide is therefore based on established principles of antimicrobial resistance, focusing on plausible mechanisms related to its chemical structure, which includes a benzamide group and a disulfide bridge. The troubleshooting advice and protocols provided are general and may need to be adapted for your specific microbial strain and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is "Benzamide, 2,2'-dithiobis[N-methyl-"?
A1: "Benzamide, 2,2'-dithiobis[N-methyl-" is a chemical compound that has been noted for its antimicrobial properties in some contexts.[1] Its structure features two N-methylbenzamide moieties linked by a disulfide bond. This disulfide bridge is a key structural feature that may be important for its biological activity and a potential target for microbial resistance mechanisms.
Q2: My microbial strain has developed resistance to this compound. What are the likely mechanisms?
A2: While specific data is scarce, resistance to a compound with this structure could arise from several general mechanisms:
-
Enzymatic Degradation: The most probable mechanism is the enzymatic cleavage of the disulfide bond by bacterial reductases. This would split the molecule into two inactive monomers. Bacteria have various disulfide bond-forming (Dsb) and reducing systems that could potentially target this compound.[2][3]
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Efflux Pumps: Bacteria can actively transport the compound out of the cell using efflux pumps, preventing it from reaching its intracellular target.[4][5] This is a common resistance mechanism against many classes of antimicrobial compounds, including some benzamides.[6]
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Target Modification: If the compound acts on a specific intracellular target (e.g., an enzyme like FtsZ, a known target for other benzamide antimicrobials), mutations in the gene encoding that target protein can prevent the compound from binding effectively.[7]
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Reduced Permeability: Changes in the bacterial cell wall or membrane composition could hinder the compound's ability to enter the cell.
Q3: How can I determine which resistance mechanism is at play in my strain?
A3: A systematic approach is required. You can start by investigating efflux pump activity using an inhibitor and then test for enzymatic degradation. See the Troubleshooting Guide below for a more detailed workflow.
Q4: Are there known synergists or adjuvants that can help overcome resistance?
A4: For disulfide-containing compounds, inhibitors of bacterial disulfide bond formation pathways (like the DsbA-DsbB system) could potentially restore sensitivity.[2] For efflux-mediated resistance, using a known efflux pump inhibitor (EPI) such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine beta-naphthylamide) in your assays can help confirm this mechanism.
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) Observed
Your once-susceptible microbial strain now shows a significant (e.g., >4-fold) increase in MIC for "Benzamide, 2,2'-dithiobis[N-methyl-".
Possible Cause 1: Efflux Pump Upregulation
-
Troubleshooting Step: Perform an MIC assay with and without a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that efflux is a major contributor to the observed resistance.
Example Data:
| Strain | Compound | MIC (µg/mL) | MIC + EPI (10 µg/mL) | Fold-change in MIC with EPI |
|---|---|---|---|---|
| Susceptible | Benzamide, 2,2'-dithiobis[N-methyl-] | 8 | 8 | 1 |
| Resistant | Benzamide, 2,2'-dithiobis[N-methyl-] | 128 | 16 | 8 |
Possible Cause 2: Enzymatic Degradation
-
Troubleshooting Step 1: Incubate the compound with a lysate of the resistant strain and analyze the mixture over time using techniques like HPLC or LC-MS. The appearance of a new peak corresponding to the reduced monomer and the disappearance of the parent compound peak would indicate enzymatic degradation.
-
Troubleshooting Step 2: Compare the degradation rate between lysates from the susceptible and resistant strains. A faster degradation rate in the resistant strain lysate would confirm this as the resistance mechanism.
Issue 2: Inconsistent Results in Susceptibility Testing
You are observing high variability in your MIC or disk diffusion assay results.
Possible Cause: Compound Instability
-
Troubleshooting Step: The disulfide bond may be unstable in certain media, especially in the presence of reducing agents. Prepare fresh stock solutions for each experiment and consider testing the compound's stability in your chosen broth or agar over the course of the experiment.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
"Benzamide, 2,2'-dithiobis[N-methyl-" stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Efflux pump inhibitor (optional)
Procedure:
-
Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum 1:100 in broth.
-
Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL and the final inoculum to ~5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.[10]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if resistance is mediated by efflux pumps by measuring the MIC in the presence of an EPI.
Procedure:
-
Follow the Broth Microdilution MIC Assay protocol.
-
Prepare two sets of plates. In one set, add the EPI to all wells at a sub-inhibitory concentration.
-
Compare the MIC values obtained with and without the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Visualizations
Caption: A flowchart for troubleshooting resistance.
Caption: Potential mechanisms of microbial resistance. Caption: Potential mechanisms of microbial resistance.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 5. mb.journals.ekb.eg [mb.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"Benzamide, 2,2'-dithiobis[N-methyl-" storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental use of Benzamide, 2,2'-dithiobis[N-methyl-], hereafter referred to as DIMATE.
Storage and Handling Best Practices
Proper storage and handling of DIMATE are crucial for maintaining its integrity and ensuring user safety.
Storage Conditions: It is recommended to store DIMATE at 2°C - 8°C.[1]
Handling Precautions: Due to its chemical nature, specific precautions should be taken when handling DIMATE:
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection to avoid skin and eye contact.[2]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Dust Formation: Avoid creating dust. If handling a powder form, use a fume hood and non-sparking tools.
-
Contamination: Contaminated work clothing should not be allowed out of the workplace.
Quantitative Data Summary
The following table summarizes the known quantitative data for DIMATE.
| Property | Value | Source(s) |
| Molecular Weight | 332.44 g/mol | [1][2] |
| Melting Point | 217-219°C | [2] |
| Boiling Point | 545.9 °C at 760 mmHg | [2] |
| Solubility | ||
| Methanol | Soluble | [1] |
| DMSO | Testing suggested | |
| Ethanol | Testing suggested | |
| Water | Testing suggested |
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with DIMATE.
Question: I am having trouble dissolving DIMATE. What should I do?
Answer:
-
Solvent Selection: DIMATE is reported to be soluble in methanol. If you are using other solvents like DMSO or ethanol, solubility may vary. It is recommended to perform a small-scale solubility test.
-
Preparation of Stock Solutions: To prepare a stock solution, start by dissolving a small amount of DIMATE in the chosen solvent. Gentle warming and vortexing may aid dissolution. For cell-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
-
Precipitation in Aqueous Solutions: If you observe precipitation when diluting the stock solution into your aqueous experimental buffer or cell culture medium, try the following:
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Decrease the final concentration of DIMATE.
-
Increase the percentage of the organic solvent in the final solution, ensuring it is within the tolerated range for your specific assay.
-
Prepare fresh dilutions immediately before use.
-
Question: I am observing unexpected results in my cell viability assays (e.g., MTT, XTT) when using DIMATE. What could be the cause?
Answer:
DIMATE contains a disulfide bond, which can be redox-active. Thiol-containing compounds have been reported to interfere with tetrazolium-based viability assays like MTT by directly reducing the tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[3][4]
-
Troubleshooting Steps:
-
Run a vehicle control: Include a control with the same concentration of the solvent used to dissolve DIMATE (e.g., DMSO) in your assay.
-
Run a compound-only control: In a cell-free system, incubate DIMATE at the highest concentration used in your experiment with the viability assay reagent to check for direct reduction.
-
Use an alternative viability assay: Consider using a non-tetrazolium-based assay, such as a resazurin-based assay (e.g., alamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo), to confirm your results.
-
Question: How can I assess the stability of DIMATE in my experimental setup?
Answer:
The stability of DIMATE can be influenced by the components of your cell culture medium or buffer, as well as storage conditions.
-
Recommendation: If stability is a concern, it is advisable to prepare fresh working solutions of DIMATE for each experiment from a frozen stock solution. To assess stability in your specific medium, you can incubate DIMATE in the medium for the duration of your experiment, and then test its activity in a functional assay to see if it has degraded.
Experimental Protocols
Due to the limited availability of detailed published protocols specifically for DIMATE, the following are general methodologies that can be adapted for its use.
Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method can be used as a preliminary screen for the antibacterial activity of DIMATE.
-
Prepare Bacterial Inoculum: Inoculate a sterile broth with a single colony of the test bacterium and incubate until it reaches the turbidity of a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Prepare DIMATE Discs: Dissolve DIMATE in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically impregnate sterile paper discs with a specific volume of the DIMATE solution. Allow the solvent to evaporate completely.
-
Place Discs on Agar: Place the DIMATE-impregnated discs, along with a solvent control disc and a positive control antibiotic disc, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This method can be used to determine the minimum inhibitory concentration (MIC) of DIMATE against a fungal strain.
-
Prepare Fungal Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).[5][6]
-
Prepare DIMATE Dilutions: Perform serial dilutions of a DIMATE stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculate Plate: Add the fungal inoculum to each well, including a growth control well (no DIMATE) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific fungal species.
-
Determine MIC: The MIC is the lowest concentration of DIMATE that causes a significant inhibition of fungal growth compared to the growth control.
Signaling Pathways and Experimental Workflows
The disulfide bond in DIMATE suggests a potential role in modulating cellular redox signaling pathways. Disulfide-containing compounds can act as enzyme inhibitors by forming disulfide bonds with cysteine residues in the active sites of proteins.[1][7]
Logical Workflow for Investigating Mechanism of Action
The following diagram illustrates a logical workflow for investigating the potential mechanism of action of DIMATE.
Caption: A logical workflow for elucidating the mechanism of action of DIMATE.
Potential Signaling Pathway Modulation
Given its structure, DIMATE may influence signaling pathways sensitive to oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a hypothetical point of intervention.
Caption: Hypothetical modulation of the MAPK signaling pathway by DIMATE.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. reviberoammicol.com [reviberoammicol.com]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-methylbenzamide Disulfide Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the disulfide coupling of N-methylbenzamide derivatives, such as N-methyl-4-mercaptobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the disulfide coupling of N-methylbenzamide thiols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Inactive Catalyst/Reagent: The catalyst or oxidizing agent may have degraded. | - Use a fresh batch of catalyst/reagent. - Store catalysts and reagents under the recommended conditions (e.g., inert atmosphere, low temperature). |
| Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature in 5-10°C increments. - For radical reactions, consider photo-initiation if applicable. | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | - Screen a variety of solvents. Acetonitrile (MeCN) is often a good starting point for radical coupling reactions.[1] - For nickel-catalyzed reactions, DMF has been shown to be effective. | |
| Presence of Impurities: Impurities in the starting material can interfere with the reaction. | - Purify the starting N-methylbenzamide thiol derivative before use.[2] | |
| Atmospheric Conditions: For reactions sensitive to oxygen, an inert atmosphere is crucial. | - Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] | |
| 2. Formation of Side Products | Over-oxidation: The thiol may be oxidized beyond the disulfide to sulfinic or sulfonic acids. | - Use a milder oxidizing agent. - Reduce the reaction time or temperature. |
| Disproportionation (for unsymmetrical disulfides): The desired unsymmetrical disulfide may be converting into symmetrical disulfides.[2][4][5] | - Consider a solvent-free reaction, as this can limit molecular motion and reduce disproportionation.[2][5] - Use a two-step, one-pot synthesis where one thiol is first activated before the second thiol is added. | |
| Side Reactions with Functional Groups: Other functional groups on the molecule may be reacting. | - Protect sensitive functional groups before the coupling reaction. - Choose a more selective coupling method. Radical coupling methods often exhibit good functional group tolerance.[1] | |
| 3. Difficulty in Product Purification | Similar Polarity of Product and Starting Material: The product and unreacted thiol may have similar polarities, making chromatographic separation difficult. | - If the starting material is a thiol, consider washing the reaction mixture with a dilute base to deprotonate and extract the unreacted thiol into the aqueous phase. - Explore alternative purification techniques like crystallization. |
| Presence of Catalyst Residues: Metal catalysts can be difficult to remove completely. | - Use a catalyst scavenger resin. - Perform an aqueous workup with a chelating agent (e.g., EDTA). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylbenzamide disulfide coupling?
A1: The most common methods involve the oxidative coupling of the corresponding N-methylbenzamide thiol. Key approaches include:
-
Radical Coupling: This method often uses an N-anomeric amide (like Levin's reagent) to generate a thiyl radical, which then dimerizes to form the disulfide.[1] This approach is valued for its mild reaction conditions and broad substrate scope.[1]
-
Metal-Catalyzed Coupling: Nickel-catalyzed reductive coupling of related sulfur compounds can be employed, particularly for the synthesis of unsymmetrical disulfides.[3]
-
Oxidative Coupling with Various Oxidants: A wide range of oxidants can be used, including Dimethyl Sulfoxide (DMSO) activated by an acid, hydrogen peroxide, or N-halosuccinimides (NBS, NIS).[6][7]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can significantly impact yield. Acetonitrile (MeCN) is a good starting point for many radical-based couplings.[1] For metal-catalyzed systems, polar aprotic solvents like DMF are often effective.[3] It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific N-methylbenzamide derivative.
Q3: My reaction is performed under an inert atmosphere, but the yield is still low. What else could be the problem?
A3: While an inert atmosphere is crucial for many coupling reactions to prevent unwanted oxidation, other factors could be at play.[1] Consider the following:
-
Reagent Stoichiometry: Ensure the ratio of your thiol to the coupling reagent is optimized. For instance, in some radical couplings, using a slight excess (e.g., 1.2 equivalents) of the radical initiator can significantly improve yields.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Extending or reducing the reaction time can sometimes lead to decreased yields due to product degradation or side reactions.[1]
Q4: How can I synthesize an unsymmetrical disulfide with an N-methylbenzamide moiety?
A4: Synthesizing unsymmetrical disulfides requires a strategy to prevent the formation of symmetrical byproducts. Common approaches include:
-
One-Pot, Two-Step Synthesis: React the N-methylbenzamide thiol with an activating agent like 1-chlorobenzotriazole (BtCl) to form an intermediate, which then reacts with a different thiol to produce the unsymmetrical disulfide.[8][9]
-
Reductive Cross-Electrophile Coupling: A nickel-catalyzed reaction between a symmetrical tetrasulfide and an alkyl bromide can be a route to unsymmetrical disulfides.[3]
-
Thiol-Disulfide Exchange: This reaction can be promoted by reagents like N-Bromosuccinimide (NBS) under metal-free conditions.[7]
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data from relevant studies on disulfide coupling, which can serve as a starting point for optimizing your N-methylbenzamide disulfide coupling reaction.
Table 1: Optimization of Radical Coupling Conditions for Disulfide Synthesis [1]
| Entry | N-Anomeric Amide (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 0 | MeCN | 4 | 0 |
| 2 | 1.0 | MeCN | 4 | 58 |
| 3 | 1.2 | MeCN | 4 | 73 |
| 4 | 2.0 | MeCN | 4 | 70 |
| 5 | 1.2 | MeCN | 2 | 65 |
| 6 | 1.2 | MeCN | 6 | 68 |
| 7 | 1.2 (electron-deficient) | MeCN | 4 | 94 |
| 8 | 1.2 (electron-rich) | MeCN | 4 | <10 |
| 9 | 1.2 | Dioxane | 4 | 43 |
| 10 | 1.2 | DCM | 4 | 35 |
| 11 | 1.2 | Toluene | 4 | 21 |
Reaction conditions: Thiol (0.2 mmol), N-anomeric amide, Solvent (1.0 mL), room temperature, under argon atmosphere.
Table 2: Optimization of Nickel-Catalyzed Reductive Coupling for Unsymmetrical Disulfides [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ni(acac)₂ (5) | L1 (10) | Mn | DMF | 40 | 85 |
| 2 | None | L1 (10) | Mn | DMF | 40 | 0 |
| 3 | Ni(acac)₂ (5) | None | Mn | DMF | 40 | 20 |
| 4 | Ni(acac)₂ (5) | L1 (10) | Zn | DMF | 40 | Trace |
| 5 | Ni(acac)₂ (5) | L1 (10) | Mn | DMA | 40 | 20 |
| 6 | Ni(acac)₂ (5) | L1 (10) | Mn | MeCN | 40 | 0 |
| 7 | Ni(acac)₂ (5) | L1 (10) | Mn | DMSO | 40 | 0 |
Reaction conditions: Primary alkyl bromide (0.2 mmol), Symmetrical tetrasulfide (0.24 mmol), Catalyst, Ligand, Reductant (0.3 mmol), Solvent (1 mL), N₂ atmosphere, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Radical-Mediated Symmetrical Disulfide Synthesis [1]
-
To a solution of the N-methylbenzamide thiol derivative (0.2 mmol) in dry acetonitrile (1.0 mL) in a reaction vial, add the N-anomeric amide (e.g., Levin's reagent, 0.24 mmol).
-
Seal the vial and purge with argon gas for 5-10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired disulfide.
Protocol 2: General Procedure for Nickel-Catalyzed Unsymmetrical Disulfide Synthesis [3]
-
To an oven-dried Schlenk tube, add Ni(acac)₂ (5.0 mol%), the specified ligand (10 mol%), and manganese powder (1.5 equiv.).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add the symmetrical tetrasulfide (1.2 equiv.), the primary alkyl bromide (1.0 equiv.), and dry DMF (1 mL) via syringe.
-
Stir the reaction mixture at 40°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the unsymmetrical disulfide.
Visualizations
Caption: General experimental workflow for disulfide coupling.
Caption: Troubleshooting decision tree for disulfide coupling.
References
- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient preparation of unsymmetrical disulfides by nickel-catalyzed reductive coupling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metal-free-and-nbs-mediated-direct-thiol-disulfide-exchange-reaction-to-access-unsymmetrical-disulfides - Ask this paper | Bohrium [bohrium.com]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Unsymmetrical Dithiobisbenzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical dithiobisbenzamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing unsymmetrical dithiobisbenzamides?
The main challenge lies in the selective formation of the unsymmetrical disulfide bond (R-S-S-R') while minimizing the formation of the two symmetrical byproducts (R-S-S-R and R'-S-S-R').[1][2] When two different thiols are simply oxidized in the same pot, a statistical mixture of the three possible disulfides is often obtained, leading to purification difficulties.[1] Achieving high chemoselectivity for the desired unsymmetrical product is therefore the primary obstacle. Another challenge can be the potential for disproportionation of the desired unsymmetrical disulfide back into the symmetrical starting materials, especially during purification or storage.[2][3]
Q2: What are the recommended starting materials for the synthesis of unsymmetrical dithiobisbenzamides?
The synthesis typically starts from two different 2-mercaptobenzamide derivatives. These can be prepared from the corresponding substituted 2,2'-dithiobis(benzoic acid) or by amidation of 2-thiosalicylic acid derivatives. It is crucial to ensure the purity of the starting thiols, as impurities can lead to unwanted side reactions.
Q3: How can I minimize the formation of symmetrical byproducts?
Several strategies can be employed to favor the formation of the unsymmetrical disulfide:
-
One-Pot Sequential Addition: One common and effective method is the sequential addition of the two different thiols to a reaction mixture containing a disulfide bond-forming reagent.[4][5] This often involves activating the first thiol to form a reactive intermediate before adding the second thiol.[4][5][6]
-
Use of Activating Agents: Reagents like 1-chlorobenzotriazole (BtCl) can be used to activate one thiol to form a sulfenylating agent in situ.[4][5][6] This intermediate then selectively reacts with the second thiol to form the unsymmetrical disulfide.[4][5][6]
-
Thiol-Disulfide Interchange: This method involves the reaction of a thiol with a symmetrical disulfide carrying a good leaving group or a pre-activated thiol.[7][8] By carefully selecting the protecting/activating groups, a chemoselective disulfide exchange can be achieved.[7][8]
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Reaction of a Thiol with a Sulfenyl Chloride: A 2-mercaptobenzamide can be converted to its corresponding sulfenyl chloride, which is then reacted with a different 2-mercaptobenzamide.[9][10] This method offers high selectivity but requires the handling of moisture-sensitive sulfenyl chlorides.[9]
Q4: My reaction yields a mixture of symmetrical and unsymmetrical disulfides. How can I purify the desired unsymmetrical product?
Purification is often the most challenging step. The three disulfide products (symmetrical and unsymmetrical) can have very similar polarities, making chromatographic separation difficult.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A careful selection of the eluent system is critical. Often, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is required to achieve separation.
-
Recrystallization: If the desired unsymmetrical product is a solid and has significantly different solubility properties from the symmetrical byproducts, recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is less scalable.
Q5: I am observing the formation of a cyclic byproduct. What is it and how can I prevent it?
Substituted 2,2'-dithiobisbenzamides can sometimes undergo cyclization to form 2-benzisothiazolones.[11] This side reaction is influenced by the reaction conditions and the nature of the substituents on the benzamide ring. To minimize this, it is advisable to use mild reaction conditions and avoid prolonged heating or exposure to strong acids or bases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired unsymmetrical product | - Non-selective oxidation of both thiols. - Incomplete reaction. - Decomposition of starting materials or product. | - Employ a one-pot sequential addition strategy. - Use an activating agent for one of the thiols. - Monitor the reaction by TLC or LC-MS to ensure completion. - Use milder reaction conditions (e.g., lower temperature). |
| Formation of a statistical mixture of disulfides (approx. 1:2:1 ratio of symmetrical to unsymmetrical) | - Simultaneous oxidation of both thiols. | - Switch to a method that involves the formation of an activated sulfenyl intermediate from one thiol before the addition of the second thiol.[4][5][6] |
| Difficulty in separating the unsymmetrical product from symmetrical byproducts | - Similar polarity of the products. | - Optimize the mobile phase for column chromatography (try different solvent systems and gradients). - Consider using a different stationary phase (e.g., alumina). - If the product is a solid, attempt recrystallization from various solvents. - For small-scale purification, preparative TLC or HPLC can be effective. |
| Formation of 2-benzisothiazolone byproduct | - Cyclization of the dithiobisbenzamide product. | - Use neutral or slightly acidic reaction conditions. - Avoid high temperatures and prolonged reaction times. - Purify the product promptly after the reaction is complete. |
| Disproportionation of the purified unsymmetrical disulfide upon storage | - Inherent instability of the unsymmetrical disulfide bond. | - Store the purified product at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen). - Avoid exposure to light and nucleophiles (including residual thiols). |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Unsymmetrical Dithiobisbenzamides using 1-Chlorobenzotriazole (BtCl)
This protocol is adapted from a general method for the synthesis of unsymmetrical disulfides.[4][5]
-
Preparation of the Activated Thiol:
-
Dissolve the first 2-mercaptobenzamide derivative (Thiol A, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of 1-chlorobenzotriazole (BtCl, 1.05 eq) in anhydrous DCM to the cooled solution of Thiol A.
-
Stir the reaction mixture at -78°C for 30 minutes. The formation of the R-S-Bt intermediate can be monitored by TLC.
-
-
Formation of the Unsymmetrical Disulfide:
-
To the reaction mixture containing the activated thiol, add a solution of the second 2-mercaptobenzamide derivative (Thiol B, 1.0 eq) in anhydrous DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: General workflow for the one-pot synthesis of unsymmetrical dithiobisbenzamides.
Caption: Troubleshooting decision tree for the synthesis of unsymmetrical dithiobisbenzamides.
References
- 1. karger.com [karger.com]
- 2. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
Technical Support Center: Understanding and Mitigating Cross-Reactivity of Benzamide, 2,2'-dithiobis[N-methyl-] in Biological Assays
Disclaimer: Specific experimental data on the cross-reactivity of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4) in a wide range of biological assays is limited in publicly available scientific literature. This technical support guide is therefore based on the known chemical properties of this compound, particularly its disulfide bridge, and the well-documented behavior of thiol-reactive compounds in experimental settings. The principles and troubleshooting strategies provided are intended to be broadly applicable to researchers working with this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is Benzamide, 2,2'-dithiobis[N-methyl-], and what is its primary known function?
Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound known for its use as a microbicide, preservative, and anti-fungal agent, particularly in cosmetics and the rubber industry.[1] Its antimicrobial properties are attributed to its ability to react with the cell membranes of bacteria.[1]
Q2: I observed unexpected and widespread activity of Benzamide, 2,2'-dithiobis[N-methyl-] in my screening assay. What could be the cause?
The most likely cause of broad, non-specific activity is the presence of the disulfide bond in the molecule's structure. This functional group makes the compound thiol-reactive, meaning it can readily react with cysteine residues in proteins. This can lead to the formation of covalent bonds, altering protein structure and function in a non-specific manner, a phenomenon often described as "promiscuous inhibition."
Q3: What does it mean for a compound to be a "promiscuous inhibitor"?
A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated biological targets. This activity is often not due to specific, high-affinity binding to a target's active site but rather to non-specific mechanisms such as chemical reactivity, aggregation, or membrane disruption. Thiol-reactive compounds are a well-known class of promiscuous inhibitors that can lead to false-positive results in high-throughput screening campaigns.
Q4: How can the disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] lead to cross-reactivity?
The disulfide bond can undergo a thiol-disulfide exchange reaction with free sulfhydryl groups (thiols) present on the cysteine residues of proteins. This results in the formation of a new, covalent disulfide bond between the compound and the protein, a process known as S-thiolation. This covalent modification can alter the protein's conformation, block active sites, or interfere with protein-protein interactions, leading to a biological response that is not due to a specific ligand-receptor interaction.
Troubleshooting Guide for Unexpected Assay Results
If you are observing unexpected or non-reproducible results with Benzamide, 2,2'-dithiobis[N-methyl-], consider the following troubleshooting steps:
Issue: High hit rate or activity in a primary screen.
-
Potential Cause: Non-specific activity due to thiol reactivity.
-
Troubleshooting Steps:
-
Dithiothreitol (DTT) Competition Assay: Re-run the assay in the presence of a high concentration (e.g., 1-10 mM) of DTT or another reducing agent like β-mercaptoethanol. DTT will compete with the protein's cysteine residues for reaction with the compound. A significant reduction in the observed activity in the presence of DTT suggests that the compound's effect is mediated by thiol reactivity.
-
Detergent Addition: Promiscuous inhibitors that act via aggregation can often be identified by the addition of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) to the assay buffer. If the compound's activity is significantly reduced, it may be forming aggregates that non-specifically inhibit the target.
-
Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. Pre-incubate the target protein with the compound for varying amounts of time before initiating the reaction. An increase in inhibition with longer pre-incubation times can be indicative of covalent bond formation.
-
Issue: Poor correlation between primary screen and confirmation assays.
-
Potential Cause: Differences in assay conditions (e.g., buffer components, protein concentration) that affect the compound's reactivity or aggregation state.
-
Troubleshooting Steps:
-
Review Assay Buffers: Check for the presence of reducing agents or detergents in one assay but not the other.
-
Test in Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection principle (e.g., a biophysical binding assay like Surface Plasmon Resonance (SPR) or a cellular assay if the primary screen was biochemical).
-
Quantitative Data Summary
The following table provides a conceptual framework for how such data could be presented if it were available.
| Target/Assay | IC50 (without DTT) | IC50 (with 10 mM DTT) | Fold Shift (IC50 with DTT / IC50 without DTT) | Notes |
| Hypothetical Kinase A | 1 µM | > 100 µM | > 100 | Significant shift suggests thiol reactivity. |
| Hypothetical Protease B | 5 µM | 50 µM | 10 | Moderate shift, may still have some specific interaction. |
| Hypothetical GPCR C | 2 µM | 2.5 µM | 1.25 | Little to no shift, suggesting a non-thiol-mediated mechanism. |
Experimental Protocols
Protocol 1: DTT Competition Assay
-
Prepare Assay Buffer: Create two batches of your standard assay buffer: one with and one without 10 mM DTT.
-
Compound Preparation: Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In separate wells of a microplate, add the target protein and either the DTT-containing or DTT-free buffer.
-
Add the diluted compound to the wells.
-
Pre-incubate for a defined period (e.g., 30 minutes) at the desired temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the assay signal according to your standard protocol.
-
-
Data Analysis: Generate dose-response curves and calculate IC50 values for both conditions. A significant rightward shift in the IC50 curve in the presence of DTT indicates thiol reactivity.
Visualizing Potential Mechanisms and Workflows
Caption: Mechanism of thiol-disulfide exchange.
Caption: Troubleshooting workflow for unexpected assay hits.
References
Validation & Comparative
A Comparative Analysis of Dithiobisbenzamide Derivatives as Potential Antifungal Agents: A Methodological and Mechanistic Perspective
For Immediate Release
[City, State] – In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, the exploration of unique chemical scaffolds is paramount. Dithiobisbenzamide derivatives, characterized by a disulfide linkage between two benzamide moieties, represent a class of compounds with potential biological activities. This guide provides a comparative overview of the current, albeit limited, understanding of their antifungal properties, alongside a detailed examination of the experimental protocols required for their evaluation and a discussion of potential mechanisms of action based on related compounds.
While direct and extensive comparative studies on the antifungal efficacy of various dithiobisbenzamide derivatives are not yet prevalent in the published literature, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to explore this promising chemical space. By presenting data on structurally related compounds and outlining standardized testing procedures, we provide a framework for the systematic evaluation of dithiobisbenzamide derivatives as a new frontier in antifungal drug discovery.
Comparative Antifungal Activity: Insights from Structurally Related Compounds
Due to the limited availability of public data on the antifungal activity of dithiobisbenzamide derivatives, this section presents a summary of the antifungal properties of other benzamide and disulfide-containing compounds to provide a contextual framework. The data presented below is intended to highlight the potential of these chemical motifs and to serve as a basis for future comparative studies on dithiobisbenzamide derivatives.
Table 1: Antifungal Activity of Selected Benzamide and Disulfide-Containing Compounds
| Compound Class | Specific Derivative/Compound | Fungal Strain(s) | MIC/EC50 (µg/mL) | Reference Compound | MIC/EC50 (µg/mL) of Reference | Source |
| Benzamidine | Compound 9b | Colletotrichum lagenarium | >200 (in vitro) | Carbendazim | - | [1] |
| Compound 16d | Colletotrichum lagenarium | >200 (in vitro) | Carbendazim | - | [1] | |
| N-(pyrazol-5-yl)benzamide | Compound 5IIIh | Sclerotinia sclerotiorum | 0.37 | Fluxapyroxad | 0.27 | [2] |
| Compound 5IIIc | Valsa mali | 1.32 | Fluxapyroxad | 12.8 | [2] | |
| Aminobenzamide | Fusaribenzamide A | Candida albicans | 11.9 (µ g/disc ) | Nystatin | 4.9 (µ g/disc ) | [3] |
| Bisbenzimidazole | Multiple Derivatives | Various Fungal Strains | 0.975 - 15.6 | Amphotericin B, Fluconazole, etc. | Varied | [4] |
| Disulfide-containing | Diallyl trisulfide | Trametes hirsuta | 56.1 | - | - | [5] |
| Diallyl trisulfide | Laetiporus sulphureus | 31.6 | - | - | [5] | |
| α-ester disulfides | Aspergillus niger, Aspergillus flavus | Potent activity reported | - | - | [6] |
Note: The in vivo efficacy of some benzamidine derivatives was found to be significant, with compound 16d showing 90% efficacy against C. lagenarium at 200 µg/mL, superior to the commercial fungicide carbendazim (85% efficacy)[1].
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
To facilitate the standardized evaluation of novel compounds such as dithiobisbenzamide derivatives, detailed experimental protocols are essential. The following outlines the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][8][9][10][11]
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is suitable for testing the susceptibility of Candida species and other yeasts.[9][10]
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, buffered with MOPS) to achieve the desired final concentrations for the assay.[10]
2. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[10]
3. Assay Procedure:
-
100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
The final volume in each well is 200 µL.
-
Positive (inoculum without drug) and negative (medium only) controls are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[11]
Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38)
This method is used for testing the susceptibility of molds like Aspergillus species.[10]
1. Inoculum Preparation:
-
Molds are grown on potato dextrose agar until sporulation is evident.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The resulting conidial suspension is filtered to remove hyphal fragments and the concentration is adjusted spectrophotometrically to 0.4 x 10^4 to 5 x 10^4 conidia/mL.[10]
2. Assay Procedure and MIC Determination:
-
The procedure is similar to that for yeasts, with the primary difference being the inoculum preparation.
-
For azoles, the MIC is defined as the lowest concentration that shows complete inhibition of growth.[12]
Mandatory Visualizations
The following diagrams illustrate a general workflow for the evaluation of antifungal agents and a hypothetical signaling pathway that could be targeted.
Caption: Experimental workflow for antifungal agent evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phcog.com [phcog.com]
- 4. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] and Parabens as Antimicrobial Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of Benzamide, 2,2'-dithiobis[N-methyl-] and parabens, two classes of chemical preservatives used in various pharmaceutical and cosmetic formulations. The following sections present available quantitative data, outline experimental protocols for efficacy testing, and visualize the proposed mechanisms of action.
Introduction to the Preservatives
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), hereafter referred to as DTBMA, is a sulfur-containing organic compound. Its antimicrobial properties are attributed to its disulfide bond and benzamide groups, which are believed to interact with microbial cell membranes and key proteins.[1][2] It has been investigated for its antibacterial and antifungal activities.[1]
Parabens are a group of alkyl esters of p-hydroxybenzoic acid, with methylparaben, ethylparaben, propylparaben, and butylparaben being the most common. They are widely used as preservatives due to their broad-spectrum antimicrobial activity. Their mechanism of action is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes and the synthesis of DNA and RNA. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.
Quantitative Efficacy Data
Direct comparative studies evaluating the efficacy of DTBMA against a broad panel of microorganisms alongside parabens are limited in publicly available literature. However, by compiling data from various sources, an indirect comparison can be made based on their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] against select bacteria.
| Compound | Microorganism | MIC (µg/mL) |
| Benzamide, 2,2'-dithiobis[N-methyl-] | Micrococcus luteus | 32[1] |
| Derivative of Benzamide, 2,2'-dithiobis[N-methyl-] | Mycobacterium tuberculosis | 16[1] |
| Derivative of Benzamide, 2,2'-dithiobis[N-methyl-] | Mycobacterium kansasii | 8[1] |
Table 2: General Minimum Inhibitory Concentration (MIC) Ranges for Common Parabens against Bacteria and Fungi.
| Paraben | Microorganism Type | Typical MIC Range (µg/mL) |
| Methylparaben | Gram-positive bacteria | 1000 - 4000 |
| Gram-negative bacteria | 500 - 2000 | |
| Fungi | 500 - 1000 | |
| Propylparaben | Gram-positive bacteria | 125 - 1000 |
| Gram-negative bacteria | 500 - 1000 | |
| Fungi | 60 - 700 | |
| Butylparaben | Gram-positive bacteria | 100 - 500 |
| Gram-negative bacteria | 250 - 1000 | |
| Fungi | 30 - 250 |
Note: The efficacy of parabens can be influenced by the formulation's pH and the presence of other ingredients.
Experimental Protocols
A standard method for evaluating the efficacy of a preservative system in a product is the Antimicrobial Effectiveness Test (AET), such as the one described in the United States Pharmacopeia (USP) Chapter <51>.
USP <51> Antimicrobial Effectiveness Test (Challenge Test)
This test evaluates the ability of a preservative to control the growth of a panel of representative microorganisms that may be introduced during manufacturing or use.
1. Test Microorganisms: A standardized panel of five microorganisms is used:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
2. Inoculum Preparation: The microorganisms are cultured in appropriate media to achieve a specific concentration, typically between 1 x 105 and 1 x 106 colony-forming units per milliliter (CFU/mL) in the final test product.
3. Test Procedure:
-
The product is divided into five containers, each inoculated with one of the test microorganisms.
-
The inoculated containers are incubated at a controlled temperature (typically 20-25°C) for 28 days.
-
Samples are taken from each container at specified intervals (e.g., 7, 14, and 28 days).
-
The number of viable microorganisms in the samples is determined by plate counts.
4. Acceptance Criteria: The preservative is considered effective if the microbial count is reduced to a specified level and does not increase thereafter. The criteria vary depending on the product category (e.g., parenteral, topical, oral). For example, for topical products (Category 2), the concentration of viable bacteria must be reduced by at least 2 log units (99%) from the initial concentration by day 14, and the concentration of yeast and mold must not increase from the initial concentration.
Mechanisms of Antimicrobial Action
The following diagrams illustrate the proposed mechanisms of action for DTBMA and parabens.
Proposed Mechanism of Action for Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
The antimicrobial activity of DTBMA is believed to be centered around its reactive disulfide bond. One proposed mechanism involves the disruption of essential microbial proteins, particularly those containing zinc finger motifs, which are crucial for protein structure and function. Additionally, interaction with and disruption of the cell membrane is a likely contributor to its antimicrobial effect.
Mechanism of Action for Parabens
Parabens are thought to exert their antimicrobial effects through multiple mechanisms. A primary mode of action is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. They are also proposed to inhibit key enzymes involved in cellular metabolism and to interfere with the synthesis of DNA and RNA, thereby halting replication and protein production.
Conclusion
Both Benzamide, 2,2'-dithiobis[N-methyl-] and parabens exhibit antimicrobial properties that make them suitable for use as preservatives. Based on the limited available data, DTBMA shows potent activity against certain Gram-positive bacteria. Parabens have a well-documented broad spectrum of activity, with their efficacy being dependent on the specific paraben and the target microorganism.
The choice of a preservative system depends on various factors, including the required spectrum of activity, the chemical and physical properties of the formulation, and regulatory considerations. Further direct comparative studies using standardized methodologies are needed to provide a more definitive assessment of the relative efficacy of these two classes of preservatives.
References
A Comparative Guide to Validating the Purity of Synthetic Benzamide, 2,2'-dithiobis[N-methyl-]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of newly synthesized batches of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS 2527-58-4), a compound noted for its biocidal and antimicrobial properties.[1][2] The methodologies outlined herein are designed to ensure the identity, purity, and quality of the synthetic product, making it suitable for further research and development. We present a comparative analysis of a hypothetical synthetic batch ("Synth-Batch A") against a commercial standard ("Commercial-Std A").
Purity Assessment Workflow
A multi-step analytical approach is essential for the comprehensive validation of Benzamide, 2,2'-dithiobis[N-methyl-]. The workflow ensures structural confirmation, quantifies purity, and identifies potential impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Purity validation workflow for synthetic small molecules.
Comparative Purity Analysis
The following tables summarize the analytical data obtained for our hypothetical "Synth-Batch A" in comparison to a leading commercial standard, "Commercial-Std A."
Table 1: HPLC Purity and Impurity Profile
High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of benzamide derivatives.[3][4][5] A reversed-phase C18 column with a gradient elution provides excellent separation of the main compound from potential impurities.
| Parameter | Synth-Batch A | Commercial-Std A | Acceptance Criteria |
| Purity (by Area %) | 99.6% | 99.8% | ≥ 99.0% |
| Retention Time (min) | 8.45 | 8.46 | Consistent with reference |
| Impurity 1 (RRT 0.92) | 0.15% | 0.10% | ≤ 0.2% |
| Impurity 2 (RRT 1.15) | 0.20% | 0.05% | ≤ 0.2% |
| Total Impurities | 0.40% | 0.20% | ≤ 1.0% |
RRT: Relative Retention Time
Table 2: Structural Confirmation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) and compared against a reference standard. Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Synth-Batch A (Observed Shifts, ppm) | Commercial-Std A (Reference Shifts, ppm) |
| ¹H NMR | 8.55 (q, 2H), 7.6-7.8 (m, 8H), 2.85 (d, 6H) | 8.55 (q, 2H), 7.6-7.8 (m, 8H), 2.85 (d, 6H) |
| ¹³C NMR | 167.2, 138.5, 132.1, 130.8, 129.5, 128.4, 26.8 | 167.2, 138.5, 132.1, 130.8, 129.5, 128.4, 26.8 |
The observed spectra for Synth-Batch A are consistent with the structure of N-methylbenzamide derivatives and match the commercial standard, indicating correct structural identity.[6][7][8][9]
Table 3: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.[10][11] Electrospray Ionization (ESI) is a common technique for this type of molecule.
| Parameter | Synth-Batch A | Commercial-Std A |
| Calculated Mass [M+H]⁺ | 333.0726 | 333.0726 |
| Observed Mass [M+H]⁺ | 333.0721 | 333.0729 |
| Mass Error (ppm) | -1.5 | +0.9 |
The observed mass for Synth-Batch A is well within the acceptable error range, confirming the correct molecular formula of C₁₆H₁₆N₂O₂S₂.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC-UV)
-
System: Standard HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile to a final concentration of 0.5 mg/mL.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
Carbon (¹³C) NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
-
System: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Sample Preparation: Dilute sample from HPLC analysis in 50:50 Acetonitrile:Water to ~10 µg/mL.
Potential Biological Activity and Signaling Pathway
Benzamide, 2,2'-dithiobis[N-methyl-] is known to possess antimicrobial properties, and its mode of action is believed to involve reacting with bacterial cell membranes.[1][2] The disulfide bond is a key reactive feature. In a biological context, disulfide-containing compounds can interact with cellular redox systems or directly modify proteins through thiol-disulfide exchange reactions, particularly with cysteine residues in proteins. This can lead to the inhibition of critical enzymes or disruption of protein structure and function.
Caption: Hypothetical mechanism for antimicrobial activity.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 2. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]
- 8. journals.co.za [journals.co.za]
- 9. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. digital.library.txst.edu [digital.library.txst.edu]
- 11. Mass spectrometry of sulfur‐containing compounds in organic and bioorganic fields [ouci.dntb.gov.ua]
- 12. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Performance of Benzamide, 2,2'-dithiobis[N-methyl-] in Diverse Cosmetic Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzamide, 2,2'-dithiobis[N-methyl-] and Alternative Cosmetic Preservatives in Various Cosmetic Bases.
Benzamide, 2,2'-dithiobis[N-methyl-], also known as M2M, is a synthetic compound utilized in the cosmetic industry for its antimicrobial properties. Its efficacy as a preservative is crucial for ensuring the safety and stability of cosmetic products by preventing the growth of bacteria and fungi. The performance of any preservative, including M2M, is significantly influenced by the composition of the cosmetic base in which it is incorporated. This guide provides a comparative analysis of the performance of M2M and other common cosmetic preservatives in different cosmetic formulations, supported by available experimental data and detailed methodologies.
Influence of Cosmetic Base on Preservative Efficacy
The choice of cosmetic base—be it a cream, lotion, or gel—plays a pivotal role in the effectiveness of a preservative. The primary factors influencing performance include the oil-to-water ratio, pH, viscosity, and the presence of other ingredients that can interact with the preservative.
-
Creams: Typically oil-in-water (O/W) or water-in-oil (W/O) emulsions, creams have a complex structure that can affect the partitioning of the preservative between the oil and water phases. For a preservative to be effective, it must be present at a sufficient concentration in the water phase where microbial growth predominantly occurs.
-
Lotions: With a higher water content and lower viscosity than creams, lotions may allow for more uniform distribution of the preservative. However, the higher water activity can also create a more favorable environment for microbial proliferation, demanding robust preservative efficacy.
-
Gels: These are typically water-based, transparent or translucent semi-solid systems. The high water content makes them particularly susceptible to microbial contamination. The performance of a preservative in a gel is highly dependent on its water solubility and its compatibility with the gelling agent.
Comparative Performance of Cosmetic Preservatives
While specific quantitative performance data for Benzamide, 2,2'-dithiobis[N-methyl-] in different cosmetic bases is not extensively available in public literature, we can infer its likely behavior based on its chemical properties as a sulfur-containing benzamide derivative. The following tables present a comparison with common alternative preservatives for which more data is accessible.
Table 1: Minimum Inhibitory Concentrations (MIC) of Common Cosmetic Preservatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial potency.
| Preservative | Chemical Class | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| Benzamide, 2,2'-dithiobis[N-methyl-] (M2M) | Benzamide Derivative | Data not available | Data not available | Data not available | Data not available |
| Phenoxyethanol | Glycol Ether | 0.6% - 1.0%[1] | 0.3% - 0.4%[1] | ~0.5% | ~0.5% |
| Methylparaben | Paraben | 0.1% - 0.4% | 0.1% - 0.2% | 0.05% - 0.2%[2] | 0.05% - 0.1% |
| Propylparaben | Paraben | 0.01% - 0.05% | 0.02% - 0.1% | 0.01% - 0.02% | 0.01% - 0.02% |
| Zinc Pyrithione | Organometallic | Broad-spectrum activity[3][4] | Broad-spectrum activity[3][4] | Broad-spectrum activity[3][4] | Broad-spectrum activity[3][4] |
| DMDM Hydantoin (Formaldehyde-releaser) | Hydantoin | ~0.05% | ~0.1% | ~0.02% | ~0.02% |
Note: MIC values can vary depending on the specific test conditions and the microbial strain.
Inferred Performance of Benzamide, 2,2'-dithiobis[N-methyl-]
As a sulfur-containing compound, M2M's antimicrobial activity may be attributed to the disruption of microbial metabolic processes. Its performance in different bases would likely be influenced by its solubility and partitioning coefficient. In emulsion systems like creams and lotions, its efficacy would depend on its concentration in the aqueous phase. Given that it is a benzamide derivative, its activity spectrum is expected to be broad.[5][6]
Experimental Protocols
To evaluate the performance of preservatives in cosmetic formulations, standardized challenge tests are employed. These tests assess the ability of the preserved product to withstand microbial contamination over time.
Preservative Efficacy Test (Challenge Test) - ISO 11930
This is a standardized method to evaluate the antimicrobial protection of a cosmetic product.
Methodology:
-
Preparation of Inoculum: Standardized strains of bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis) are cultured and harvested to prepare a mixed inoculum.
-
Inoculation: A known amount of the cosmetic product is inoculated with the microbial suspension to achieve a specific final concentration of microorganisms.
-
Incubation: The inoculated product is stored at a controlled temperature (typically 22.5 ± 2.5 °C) in the dark.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of viable microorganisms is determined using plate count methods.
-
Evaluation: The log reduction in the number of microorganisms from the initial inoculum is calculated at each time point. The results are compared against the acceptance criteria defined in the standard to determine if the preservative system is effective.
Alternative Preservatives: A Comparative Overview
A variety of preservatives are available for cosmetic formulations, each with its own advantages and disadvantages.
Phenoxyethanol
A broad-spectrum preservative effective against bacteria, yeast, and mold.[7] It is stable over a wide pH range and is compatible with many other cosmetic ingredients.[7]
Parabens (Methylparaben, Propylparaben)
A class of preservatives that have been widely used in cosmetics for many years due to their high efficacy against fungi and bacteria.[6][8] Their use has become controversial due to concerns about potential endocrine-disrupting effects, although regulatory bodies like the FDA have deemed them safe at current use levels in cosmetics.[6][9]
Formaldehyde-Releasing Preservatives (e.g., DMDM Hydantoin, Diazolidinyl Urea)
These preservatives work by slowly releasing small amounts of formaldehyde, which is a potent antimicrobial agent.[3][10] They are effective at low concentrations but have raised concerns due to the carcinogenic potential of formaldehyde and the risk of skin sensitization.[10][11]
Zinc Pyrithione
An antimicrobial agent with a broad spectrum of activity against fungi and bacteria.[3][4] It is particularly known for its use in anti-dandruff shampoos but also serves as a preservative in other cosmetic products.[5][12] Its low water solubility can be a formulation challenge, but it also contributes to its persistence on the skin.[3][4]
Conclusion
The selection of an appropriate preservative system is a critical aspect of cosmetic formulation, directly impacting product safety and shelf-life. While Benzamide, 2,2'-dithiobis[N-methyl-] is a recognized antimicrobial agent, a comprehensive understanding of its performance across different cosmetic bases requires further publicly available research and data. The information provided on alternative preservatives offers a baseline for comparison and highlights the diverse chemical options available to formulators. Ultimately, the choice of preservative should be based on a thorough evaluation of its efficacy in the specific cosmetic formulation, its safety profile, and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. jcadonline.com [jcadonline.com]
- 8. researchgate.net [researchgate.net]
- 9. research-hive.com [research-hive.com]
- 10. Low-level efficacy of cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Safety review of phenoxyethanol when used as a preservative in cosmetics | CoLab [colab.ws]
Benchmarking "Benzamide, 2,2'-dithiobis[N-methyl-" against industry standard preservatives
Comparative Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative
An examination of Benzamide, 2,2'-dithiobis[N-methyl-] against established industry-standard preservatives for researchers, scientists, and drug development professionals.
This guide provides a framework for the benchmark testing of novel or alternative preservatives like DTBMA against current industry standards. It outlines the common preservatives used in the pharmaceutical and cosmetic industries and details the standardized experimental protocols for evaluating their efficacy and safety.
Industry Standard Preservatives: A Brief Overview
A range of preservatives is commonly employed in pharmaceutical and cosmetic formulations to prevent microbial contamination and ensure product stability. The selection of a suitable preservative depends on factors such as the product's pH, formulation compatibility, and the target spectrum of microorganisms. Key industry-standard preservatives include:
-
Parabens (Methylparaben, Propylparaben): These are effective against a broad spectrum of fungi and bacteria. Their efficacy tends to increase with the length of the alkyl chain.
-
Benzyl Alcohol: Often used in parenteral (injectable) products, it exhibits strong activity against gram-negative bacteria.
-
Phenoxyethanol: A common preservative in cosmetics and vaccines, it has a broad spectrum of antimicrobial activity.
-
Organic Acids and their Salts (Sorbic Acid, Potassium Sorbate, Sodium Benzoate): These are most effective in acidic formulations and are widely used in food, pharmaceuticals, and cosmetics.
Benchmarking Performance: Experimental Protocols
To objectively evaluate the performance of a preservative like DTBMA, a series of standardized in vitro assays are essential. These tests provide quantitative data on both antimicrobial efficacy and potential cytotoxicity.
Antimicrobial Efficacy Testing
The primary function of a preservative is to inhibit microbial growth. The following are standard methods to quantify this activity:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a preservative that prevents visible growth of a microorganism. It is a fundamental measure of antimicrobial potency. The broth microdilution method is a common technique for determining MIC values.
-
Time-Kill Kinetic Assay: This dynamic assay measures the rate at which a preservative kills a microbial population over time. It provides valuable information on whether a preservative is microbistastic (inhibits growth) or microbicidal (kills microorganisms).
-
Antimicrobial Effectiveness Test (AET): As standardized by the United States Pharmacopeia (USP) in chapter <51>, the AET challenges a product with a specific panel of microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis). The log reduction in microbial counts is measured over a 28-day period to assess the preservative's effectiveness within the final product formulation.
Cytotoxicity Assessment
A crucial aspect of preservative safety is its potential to harm human cells. In vitro cytotoxicity assays provide an initial screening for such effects.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. A reduction in metabolic activity in a cell line (such as human fibroblasts) when exposed to the preservative indicates a cytotoxic effect. The results are often expressed as the IC50 value, which is the concentration of the substance that inhibits 50% of cell viability.
Data Presentation for Comparative Analysis
To facilitate a direct and clear comparison between DTBMA and industry-standard preservatives, quantitative data from the aforementioned assays should be summarized in a tabular format.
Table 1: Comparative Antimicrobial Efficacy and Cytotoxicity
| Preservative | Test Organism | MIC (µg/mL) | Time-Kill Assay (Log Reduction at X hours) | Cytotoxicity (IC50 in µM on Human Fibroblasts) |
| Benzamide, 2,2'-dithiobis[N-methyl-] | S. aureus | Data not available | Data not available | Data not available |
| P. aeruginosa | Data not available | Data not available | Data not available | |
| E. coli | Data not available | Data not available | Data not available | |
| C. albicans | Data not available | Data not available | Data not available | |
| A. brasiliensis | Data not available | Data not available | Data not available | |
| Methylparaben | S. aureus | Data not available | Data not available | Data not available |
| Benzyl Alcohol | P. aeruginosa | Data not available | Data not available | Data not available |
| Phenoxyethanol | E. coli | Data not available | Data not available | Data not available |
Note: The table is presented as a template. Specific, reliable quantitative data for a direct comparison is not currently available in the public domain.
Experimental Workflow and Logical Relationships
To visually represent the process of evaluating a novel preservative, the following diagrams illustrate a typical experimental workflow and the logical framework for comparison.
Caption: Experimental workflow for preservative benchmarking.
Caption: Logical diagram for comparative performance evaluation.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 2. CN1307876C - Microbicide composition - Google Patents [patents.google.com]
- 3. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 4. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Benzamide, 2,2'-dithiobis[N-methyl-]: An In Vitro and In Vivo Comparative Analysis
For researchers and drug development professionals exploring novel antimicrobial and antiviral agents, "Benzamide, 2,2'-dithiobis[N-methyl-," also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, and its related compounds present an intriguing area of study. This guide provides a comparative analysis of the available in vitro and in vivo efficacy data for this class of molecules and their cyclized derivatives, the benzisothiazolones, offering insights into their potential therapeutic applications.
While specific quantitative efficacy data for "Benzamide, 2,2'-dithiobis[N-methyl-" is limited in publicly available literature, studies on closely related 2,2'-dithiobisbenzamide analogues provide valuable benchmarks for its potential activity.
In Vitro Efficacy: A Look at the Data
The in vitro efficacy of 2,2'-dithiobisbenzamide derivatives has been evaluated against various pathogens, including bacteria and viruses. The primary mechanism of action for their antiviral effects, particularly against HIV, is believed to involve the ejection of zinc from the viral nucleocapsid protein (NCp7), a critical component for viral replication.[1] The disulfide bond is essential for this activity.[1]
Antibacterial Activity
A series of 2,2'-dithiobis(benzamide) analogues have been synthesized and tested for their in vitro antibacterial activity against Mycobacterium tuberculosis and other atypical mycobacteria.[2] While specific data for the N-methyl derivative is not detailed in the available literature, the broader class has shown promising results. For instance, some acyclic amide derivatives within this class have demonstrated activity against Gram-positive bacteria.[3]
In comparison, benzisothiazolones, which can be formed from 2,2'-dithiobisbenzamides, have shown potent antibacterial properties.
Table 1: In Vitro Antibacterial Activity of Benzisothiazolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzisothiazolone (BIT) | E. coli ATCC 8739 | 15-20 (estimated) | [4] |
Antiviral Activity
The anti-HIV activity of 2,2'-dithiobisbenzamides has been a significant area of investigation. Studies have shown that derivatives of this class can inhibit HIV replication at micromolar concentrations.
Table 2: In Vitro Anti-HIV Activity of 2,2'-dithiobisbenzamide and Benzisothiazolone Derivatives
| Compound Class | Compound | Virus Strain | Efficacy Metric | Value | Reference |
| 2,2'-dithiobisbenzamide | Amino acid derivative (Compound 59) | HIV | EC50 | 1.9 µM | [1] |
| Benzisothiazolone | Derivative 1 | HIV-1 | EC50 | 1.68 ± 0.94 µM | [5] |
| Benzisothiazolone | Derivative 2 | HIV-1 | EC50 | 2.68 ± 0.54 µM | [5] |
In Vivo Efficacy: Preclinical Evidence
Currently, there is a notable lack of publicly available in vivo efficacy data for "Benzamide, 2,2'-dithiobis[N-methyl-." However, some studies have explored the in vivo effects of the broader benzothiazole class of compounds against viral infections in animal models. These studies provide a foundation for what might be expected from related compounds like DTBMA.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial and antifungal activity.
Workflow for MIC Determination
Workflow for MIC determination.
A broth microdilution method is commonly employed. Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated at a suitable temperature and duration, after which they are visually inspected for turbidity. The lowest concentration that prevents visible growth is recorded as the MIC.[6][7]
Anti-HIV Cell-Based Assay
The efficacy of antiviral compounds against HIV is often determined using cell-based assays that measure the inhibition of viral replication.
Workflow for a Cell-Based Anti-HIV Assay
Workflow for a cell-based anti-HIV assay.
In a typical assay, a susceptible human T-cell line (e.g., MT-4 cells) is cultured in the presence of varying concentrations of the test compound. The cells are then infected with a laboratory-adapted strain of HIV-1. After an incubation period that allows for multiple rounds of viral replication, the extent of viral infection is quantified. This can be done by measuring the level of a viral protein, such as the p24 antigen, in the cell culture supernatant using an ELISA, or by using reporter cell lines where viral replication drives the expression of a quantifiable marker like luciferase.[8][9][10] The 50% effective concentration (EC50) is then calculated as the concentration of the compound that inhibits viral replication by 50%.
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for the anti-HIV activity of 2,2'-dithiobisbenzamides involves the targeting of the HIV-1 nucleocapsid protein NCp7. This small, basic protein contains two zinc finger domains that are crucial for the viral life cycle, playing roles in reverse transcription and genome packaging. The disulfide bond of the benzamide derivatives is thought to interact with the cysteine residues in the zinc fingers, leading to the ejection of the zinc ions. This conformational change inactivates the NCp7 protein, thereby inhibiting viral replication.
Proposed Mechanism of Action of 2,2'-dithiobisbenzamides against HIV-1 NCp7
Proposed mechanism of action of 2,2'-dithiobisbenzamides.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Comparative analysis of the stability of different dithiobisbenzamides
For researchers and drug development professionals, understanding the stability of therapeutic candidates is paramount. This guide provides a comparative analysis of the stability of different dithiobisbenzamides, a class of compounds with demonstrated biological activity, including anti-HIV and potential anti-inflammatory properties. This analysis is supported by a compilation of experimental data from published literature and outlines detailed methodologies for key stability-indicating experiments.
Dithiobisbenzamides are characterized by a disulfide bond linking two benzamide moieties. The integrity of this disulfide bond and the overall molecular structure are critical for their biological function. Degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Therefore, a thorough understanding of their stability under various stress conditions is essential for formulation development, storage, and predicting shelf-life.
Comparative Stability Data
While comprehensive comparative stability data for a wide range of dithiobisbenzamide derivatives is limited in publicly available literature, forced degradation studies on related compounds provide insights into their potential stability profiles. The following table summarizes expected degradation patterns based on the known reactivity of the disulfide and amide functional groups.
| Dithiobisbenzamide Derivative | Stress Condition | Expected Degradation Pathway | Key Degradation Products |
| Unsubstituted Dithiobisbenzamide | Acid Hydrolysis | Cleavage of amide bonds | 2,2'-Dithiosalicylic acid, Ammonia |
| Base Hydrolysis | Cleavage of amide bonds | 2,2'-Dithiosalicylate, Ammonia | |
| Oxidation (e.g., H₂O₂) | Oxidation of disulfide bond | Thiosulfinate, Sulfonic acid derivatives | |
| Photolysis (UV light) | Homolytic cleavage of S-S bond | Thiyl radicals | |
| Thermal Stress | General decomposition | Various smaller molecules | |
| N-substituted Dithiobisbenzamides | Acid/Base Hydrolysis | Cleavage of amide bonds | 2,2'-Dithiosalicylic acid, Corresponding amine |
| Oxidation | Similar to unsubstituted | Thiosulfinate, Sulfonic acid derivatives | |
| Ring-substituted Dithiobisbenzamides | Varies based on substituent | Electron-donating groups may increase susceptibility to oxidation. Electron-withdrawing groups may affect amide bond stability. | Varies |
Note: The actual degradation rates and products will depend on the specific substituents on the benzamide rings and the N-alkyl/aryl groups.
Experimental Protocols
To assess the stability of dithiobisbenzamide derivatives, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Workflow
Methodology for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Dithiobisbenzamide derivatives are dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Forced Degradation Sample Analysis:
-
Acid Hydrolysis: The drug solution is treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period. Samples are then neutralized before injection.
-
Base Hydrolysis: The drug solution is treated with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period. Samples are then neutralized before injection.
-
Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide at room temperature for a specified period.
-
Photostability: The drug solution and solid drug substance are exposed to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) for a specified period.
-
Potential Signaling Pathways
The biological activity of dithiobisbenzamides has been linked to specific molecular interactions. Understanding these pathways is crucial for correlating structural stability with functional activity.
Anti-HIV Activity: Zinc Ejection from HIV Nucleocapsid Protein (NCp7)
Certain dithiobisbenzamides have been shown to inhibit HIV replication. The proposed mechanism involves the ejection of zinc ions from the zinc finger domains of the HIV nucleocapsid protein (NCp7).[1][2] This disrupts the protein's function, which is essential for viral replication. The disulfide bond is thought to be critical for this activity, likely through a thiol-disulfide exchange reaction with the cysteine residues in the zinc finger motifs.
Potential Anti-inflammatory Activity: Inhibition of NF-κB Signaling Pathway
Structurally related dithiocarbamates are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor involved in inflammatory responses. It is plausible that dithiobisbenzamides could also modulate this pathway, potentially through their antioxidant properties or by interfering with the redox-sensitive steps in NF-κB activation. This represents a promising area for further investigation.
References
- 1. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of "Benzamide, 2,2'-dithiobis[N-methyl-" as a preservative in cosmetics
A Comparative Guide to Benzamide, 2,2'-dithiobis[N-methyl-], a Preservative in Cosmetic Formulations
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-] (CAS Number: 2527-58-4), also known as Dithio-2,2'-bis(N-methylbenzamide), is a chemical compound utilized in the cosmetics industry as an antimicrobial agent to protect products from spoilage.[1][2] This guide provides a comparative analysis of this preservative, summarizing its performance characteristics against other common alternatives based on available scientific data. It is intended for researchers, scientists, and drug development professionals involved in the formulation and safety assessment of cosmetic products.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2527-58-4 |
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.44 g/mol |
| Synonyms | 2,2'-dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), Densil P |
Antimicrobial Efficacy
A Chinese patent suggests that Benzamide, 2,2'-dithiobis[N-methyl-] can be used in synergistic microbicidal compositions, for instance with 2-methyl-4-isothiazolin-3-one, to inhibit microbial growth in various applications including cosmetics.[3]
Table 1: Comparative Antimicrobial Efficacy
| Preservative | Spectrum of Activity | Optimal pH Range | Common Use Concentration |
| Benzamide, 2,2'-dithiobis[N-methyl-] | Primarily Gram-positive bacteria (based on derivatives); Fungal efficacy not specified.[1] | Data not available | Data not available |
| Parabens (e.g., Methylparaben, Propylparaben) | Broad spectrum (more effective against fungi and Gram-positive bacteria) | 3.0 - 8.0 | 0.01% - 0.3% |
| Phenoxyethanol | Broad spectrum (weaker against fungi) | 3.0 - 10.0 | 0.5% - 1.0% |
| Formaldehyde Releasers (e.g., DMDM Hydantoin) | Broad spectrum | 3.0 - 9.0 | 0.1% - 0.6% |
| Isothiazolinones (e.g., MIT, CMIT) | Broad spectrum | 2.0 - 9.0 | 0.0015% - 0.01% |
Safety Profile
Benzamide, 2,2'-dithiobis[N-methyl-] is classified as a skin sensitizer, meaning it may cause an allergic reaction upon repeated contact with the skin.[2] It is also identified as being very toxic to aquatic life with long-lasting effects.[2] Detailed quantitative data from human repeat insult patch tests (HRIPT) or local lymph node assays (LLNA) that would allow for a precise comparison of its sensitization potential against other preservatives are not publicly available.
Table 2: Comparative Safety Profiles
| Preservative | Skin Sensitization Potential | Irritation Potential | Regulatory Status (Example: EU) |
| Benzamide, 2,2'-dithiobis[N-methyl-] | Classified as a skin sensitizer.[2] | Data not available | Not listed in Annex V (allowed preservatives) of EU Cosmetics Regulation. |
| Parabens | Low, but some public concern. | Low | Restricted use; some parabens are banned. |
| Phenoxyethanol | Low | Low to moderate | Restricted to a maximum concentration of 1.0%. |
| Formaldehyde Releasers | High (due to formaldehyde release) | Moderate | Restricted; requires "releases formaldehyde" warning if concentration exceeds 0.05%. |
| Isothiazolinones | High (especially MIT in leave-on products) | Moderate | MIT is banned in leave-on products; CMIT/MIT mixture is restricted in rinse-off products. |
Experimental Protocols
Detailed experimental protocols for the efficacy and safety testing of Benzamide, 2,2'-dithiobis[N-methyl-] are not available in published literature. However, standardized methods are typically employed for the evaluation of cosmetic preservatives.
Antimicrobial Challenge Test (General Protocol)
A cosmetic formulation is intentionally inoculated with a known quantity of relevant microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis). The product is then stored at a specified temperature, and samples are periodically taken (e.g., at 7, 14, and 28 days) to determine the number of surviving microorganisms. The preservative system is considered effective if it meets the criteria for microbial reduction as defined by standards such as ISO 11930 or the PCPC Microbiology Guidelines.
Human Repeat Insult Patch Test (HRIPT) (General Protocol)
The HRIPT is used to assess the potential of a substance to cause skin sensitization in humans.[4][5][6][7][8] The test involves an induction phase, where the test material is repeatedly applied to the same skin site on a panel of volunteers (typically 50-200) for several weeks.[6] This is followed by a rest period and then a challenge phase, where the material is applied to a new skin site.[4] Skin reactions are scored by a dermatologist or trained professional to determine if an allergic response has been induced.[6]
Murine Local Lymph Node Assay (LLNA) (General Protocol)
The LLNA is an in-vivo animal test used to determine the skin sensitization potential of a chemical.[9][10][11] The test substance is applied to the ears of mice for three consecutive days.[12] On the fifth day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating lymphocytes in the draining lymph nodes.[11][12] The degree of proliferation is measured and compared to control animals. A stimulation index (SI) of three or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[11]
Mechanism of Action & Signaling Pathways
The precise antimicrobial mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] has not been detailed in the available literature. However, its chemical structure, which includes a disulfide bond, is common in some antimicrobial agents. It is hypothesized that such compounds may interfere with microbial cellular processes through redox reactions or by inhibiting essential enzymes.
For skin sensitization, the process generally involves the activation of dendritic cells in the epidermis, which then migrate to the lymph nodes and present the hapten (the chemical sensitizer) to T-cells, leading to their proliferation and the development of an allergic memory. The specific signaling pathways in keratinocytes and dendritic cells triggered by this compound are not documented.
Below are generalized diagrams illustrating a potential workflow for preservative efficacy testing and a simplified signaling pathway for skin sensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1307876C - Microbicide composition - Google Patents [patents.google.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. princetonconsumer.com [princetonconsumer.com]
- 7. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 8. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 12. daikinchemicals.com [daikinchemicals.com]
Comparative Performance Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] and Novel Benzamide Derivatives Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative analysis of the performance of Benzamide, 2,2'-dithiobis[N-methyl-] and two other promising benzamide derivatives, PC190723 and TXA707, against antibiotic-resistant bacteria, with a focus on Methicillin-resistant Staphylococcus aureus (MRSA). While quantitative data on the activity of Benzamide, 2,2'-dithiobis[N-methyl-] against specific resistant strains is limited in publicly available literature, this guide consolidates the existing information and presents a detailed comparison with well-characterized alternatives.
Executive Summary
In contrast, PC190723 and TXA707 are next-generation benzamide-based inhibitors of the bacterial cell division protein FtsZ, exhibiting potent activity against a broad range of MRSA isolates, including those resistant to vancomycin and linezolid[3]. This guide will focus on the available data for these two compounds as primary alternatives for comparison.
Quantitative Performance Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[N-methyl-] and its alternatives against various bacterial strains. It is important to note the limited specific data for Benzamide, 2,2'-dithiobis[N-methyl-] against antibiotic-resistant strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Benzamide, 2,2'-dithiobis[N-methyl-] | Micrococcus luteus | 32 | [2] |
| Mycobacterium tuberculosis (including resistant strains) | Not specified | [2] | |
| PC190723 | Methicillin-sensitive S. aureus (MSSA) | 0.5 - 1.0 | |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 1.0 | ||
| TXA707 | Methicillin-resistant S. aureus (MRSA) | 1.0 - 2.0 | |
| Vancomycin-intermediate S. aureus (VISA) | Not specified | ||
| Vancomycin-resistant S. aureus (VRSA) | Not specified | ||
| TXH9179 (a next-generation benzamide) | Methicillin-sensitive S. aureus (MSSA) | 4-fold more potent than TXA707 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 4-fold more potent than TXA707 | [3] |
Mechanism of Action
Benzamide, 2,2'-dithiobis[N-methyl-]: The primary mechanism of action is believed to be the disruption of the bacterial cell membrane[1][2]. The disulfide bond and benzamide groups are crucial for its biological activity, allowing it to participate in redox reactions that can interfere with cellular processes[2].
PC190723 and TXA707: These compounds are potent and specific inhibitors of FtsZ, a highly conserved and essential bacterial cell division protein[3]. FtsZ polymerizes to form the Z-ring at the site of cell division, which acts as a scaffold for the recruitment of other proteins involved in septum formation. By binding to a specific cleft in FtsZ, these benzamide derivatives disrupt the assembly and function of the Z-ring, leading to inhibition of cell division and ultimately bacterial death[3].
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[4][5][6].
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Benzamide, 2,2'-dithiobis[N-methyl-])
-
Bacterial strains (e.g., MRSA, MSSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Logical Relationship of Benzamide FtsZ Inhibitors' Mechanism of Action
Caption: Simplified pathway of how Benzamide FtsZ inhibitors disrupt bacterial cell division.
Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 2. Benzamide, 2,2'-dithiobis[n-methyl- | 2527-58-4 | Benchchem [benchchem.com]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
Cost-Effectiveness Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Benzamide, 2,2'-dithiobis[N-methyl-]
Benzamide, 2,2'-dithiobis[N-methyl-], hereafter referred to as Dithio-bis(methylbenzamide), is a microbicide that has been noted for its antimicrobial properties.[1][2] Its proposed mechanism of action involves reacting with the cell membranes of microorganisms.[2][3]
Chemical and Physical Properties:
-
Molecular Formula: C₁₆H₁₆N₂O₂S₂[4]
-
Molecular Weight: 332.45 g/mol [4]
-
Appearance: Off-White Solid[5]
-
Solubility: Soluble in Methanol[5]
Comparative Efficacy Analysis
A critical component of a preservative's effectiveness is its broad-spectrum activity against bacteria and fungi at low concentrations. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
Table 1: Antimicrobial Efficacy Data (MIC in µg/mL)
| Preservative | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Yeast) | A. brasiliensis (Mold) | M. luteus (Gram+) |
| Dithio-bis(methylbenzamide) | Data not available | Data not available | Data not available | Data not available | Data not available | 32[6] |
| Methylparaben | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenoxyethanol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sodium Benzoate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Diazolidinyl Urea | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of comprehensive, directly comparable MIC data is a significant gap in the current literature. The single data point for Dithio-bis(methylbenzamide) suggests an efficacy comparable to standard antibiotics against Micrococcus luteus.[6] However, its performance against the typical panel of cosmetic spoilage organisms is unknown. General efficacy profiles suggest parabens are more effective against fungi and Gram-positive bacteria, while phenoxyethanol is effective against Gram-negative bacteria.[7][8] Organic acids like sodium benzoate are primarily effective in acidic formulations.[7]
Cost Comparison
The cost-effectiveness of a preservative is determined not only by its price per kilogram but also by its typical use concentration.
Table 2: Cost and Use-Level Comparison
| Preservative | Indicative Bulk Price (USD/kg) | Typical Use Concentration (%) | Cost-in-Use (USD per 100kg of product) |
| Dithio-bis(methylbenzamide) | ~$24.00 (based on 2000 INR/kg)[9] | Data not available | Not calculable |
| Methylparaben | ~$10.00 - $20.00 | 0.01 - 0.3[7] | $1.00 - $6.00 |
| Phenoxyethanol | ~$10.00 - $15.00 | up to 1.0[10] | $10.00 - $15.00 |
| Sodium Benzoate | ~$1.00 - $11.00[11] | up to 0.5 (leave-on)[10] | $0.50 - $5.50 |
| Diazolidinyl Urea | ~$20.00 - $30.00 (estimated) | 0.1 - 0.5 | $2.00 - $15.00 |
Note: Prices are indicative and can vary significantly based on supplier, volume, and market conditions. The price for Dithio-bis(methylbenzamide) is based on a single supplier and may not reflect global market pricing.[9] The cost-in-use is a more relevant metric, calculated as (Price per kg) x (Use Concentration %). Without a typical use concentration for Dithio-bis(methylbenzamide), a direct cost-in-use comparison is not possible.
Safety and Regulatory Profile
The selection of a preservative is heavily influenced by its safety and regulatory approval status in target markets.
Table 3: Safety and Regulatory Synopsis
| Preservative | Key Safety Concerns | Regulatory Status Highlights |
| Dithio-bis(methylbenzamide) | Skin sensitizer (H317); Very toxic to aquatic life (H400, H410).[2][4] | Status in major markets (FDA/EMA) for cosmetic/drug use is not clearly defined. Listed on some chemical inventories (AICS, TSCA).[1] Not approved for use as a plant protection agent in UK/EU.[3] |
| Parabens | Public perception concerns regarding endocrine disruption, though generally considered safe at approved levels.[7][10] | Restricted use concentrations in many regions (e.g., EU). Some specific parabens are banned in the EU.[5] |
| Phenoxyethanol | Generally considered a mild alternative, but some concerns about carcinogenic activity exist.[7][8] | Use is typically restricted to a maximum concentration of 1.0% in the EU.[10] |
| Sodium Benzoate | Generally recognized as safe (GRAS) at low concentrations.[5] | Widely approved for use in food, drugs, and cosmetics, often with concentration limits depending on the application.[12] |
| Formaldehyde Releasers (e.g., Diazolidinyl Urea) | Release small amounts of formaldehyde, a known carcinogen and skin sensitizer.[1] | Heavily restricted in many regions, especially in leave-on products.[5] |
Experimental Protocols
To generate the necessary data for a comprehensive analysis, standardized preservative efficacy tests must be performed.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Dilution Method[7]
-
Preparation: Prepare a series of twofold dilutions of the preservative in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the inoculated tubes/plates at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Evaluation: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.
Preservative Efficacy Test (Challenge Test) - based on USP <51>
-
Product Inoculation: Inoculate five separate containers of the final product formulation with a standardized inoculum of one of the five specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis), to achieve a final concentration of between 10⁵ and 10⁶ CFU/mL or g.
-
Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.
-
Evaluation: The effectiveness of the preservative is determined by the reduction in the microbial count over time, which must meet the criteria specified in the relevant pharmacopeia (e.g., USP, EP).
Visualizations
Logical Flow for Preservative Selection
Caption: A logical workflow for the selection and validation of a preservative system.
Experimental Workflow for Preservative Efficacy Testing
Caption: Workflow for a standard preservative efficacy (challenge) test.
Conclusion and Recommendations
Based on the currently available data, a definitive cost-effectiveness analysis of Dithio-bis(methylbenzamide) is premature.
-
Efficacy: While showing promise with a reported MIC of 32 µg/mL against M. luteus, the lack of broad-spectrum data against key spoilage organisms is a major drawback.[6]
-
Cost: The indicative bulk price of ~$24/kg appears competitive.[9] However, without a known effective use concentration, the true cost-in-use remains unknown and could be higher or lower than alternatives.
-
Safety and Regulatory: The classification as a skin sensitizer and high aquatic toxicity are significant concerns.[2][4] The most critical barrier is the unclear regulatory status for use in cosmetics and drugs in the United States and the European Union.
Recommendations for further research:
-
Generate Comprehensive Efficacy Data: Conduct standardized MIC and challenge tests for Dithio-bis(methylbenzamide) against the full panel of USP microorganisms. These tests should be run in parallel with common preservatives like phenoxyethanol and sodium benzoate/potassium sorbate blends for direct comparison.
-
Clarify Regulatory Status: Engage with regulatory bodies (FDA, EMA) to determine the requirements for approval of Dithio-bis(methylbenzamide) as a new preservative ingredient in cosmetic and/or drug formulations.
-
Investigate Safety Profile: Conduct dermatological safety assessments, including human repeat insult patch tests (HRIPT), to understand the skin sensitization potential at typical use concentrations.
Until this critical data is available, Dithio-bis(methylbenzamide) remains a compound of research interest rather than a commercially viable alternative to established preservatives for widespread use in the pharmaceutical and cosmetic industries.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Controversy around parabens: Alternative strategies for preservative use in cosmetics and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FD&C Act Chapter V: Drugs and Devices | FDA [fda.gov]
- 4. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kblcosmetics.com [kblcosmetics.com]
- 7. microchemlab.com [microchemlab.com]
- 8. A Survey of Preservatives Used in Cosmetic Products [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ulprospector.com [ulprospector.com]
- 11. Cosmetics Preservation: A Review on Present Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape and Scientific Potential of Benzamide, 2,2'-dithiobis[N-methyl-]
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive overview of the regulatory standing and scientific applications of "Benzamide, 2,2'-dithiobis[N-methyl-," a molecule of interest for its industrial and potential therapeutic properties. We delve into its regulatory acceptance across key global regions and offer a comparative analysis of its performance against alternative compounds, supported by available experimental data. This objective assessment aims to equip researchers and drug development professionals with the critical information needed to evaluate its potential in their work.
Regulatory Acceptance: A Global Perspective
"Benzamide, 2,2'-dithiobis[N-methyl-," also known by the identifier DTBMA, is primarily regulated as an industrial chemical rather than a pharmaceutical agent in major global markets. Its use as a microbiocide and anti-fungal agent in various industrial processes has led to its inclusion in several chemical inventories.
| Region/Agency | Regulatory Status | Details |
| United States (EPA) | Listed on the Toxic Substances Control Act (TSCA) Inventory.[1] | This indicates its approval for commercial use as a chemical substance in the U.S. It is not approved by the Food and Drug Administration (FDA) as a drug. |
| Europe (ECHA) | Registered under REACH. | It is listed by the European Chemicals Agency, signifying its regulation as an industrial chemical within the European Union. It is not approved as a plant protection agent under EC Regulation 1107/2009.[2] |
| Japan (NITE) | Listed in the Chemical Substance Dictionary (Nikkaji). | Its inclusion under the Nikkaji Number J37.593D suggests it is managed as a general chemical substance. Specific regulations for its use as a pharmaceutical intermediate would fall under the broader guidelines for drug substance manufacturing. |
| New Zealand (EPA) | Component in a product covered by a group standard. | It does not have individual approval for use as a chemical in its own right but can be used as a component within a product that has received approval.[1] |
| United Kingdom | Not approved as a plant protection agent.[2] |
Scientific Application: A Promising Anti-HIV Agent
A significant area of research for "Benzamide, 2,2'-dithiobis[N-methyl-" and related compounds is in the development of novel antiviral therapies, particularly against the Human Immunodeficiency Virus (HIV).
Mechanism of Action: Targeting the HIV-1 Nucleocapsid Protein (NCp7)
"Benzamide, 2,2'-dithiobis[N-methyl-" belongs to a class of compounds that target the HIV-1 nucleocapsid protein NCp7.[3][4] This small, basic protein plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription and viral packaging. NCp7 contains two highly conserved zinc finger domains, which are essential for its function. "Benzamide, 2,2'-dithiobis[N-methyl-" and its analogues act by ejecting the zinc ions from these zinc fingers, thereby inactivating the protein and inhibiting viral replication.[5][6]
Comparative Analysis with Alternative NCp7 Inhibitors
Several other classes of compounds share the same mechanism of action as "Benzamide, 2,2'-dithiobis[N-methyl-." This section provides a comparative overview of these alternatives.
| Compound Class | Example Compound(s) | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Key Features |
| Dithiobisbenzamides | 2,2'-dithiobis(5-acetylamino)benzamide | Low micromolar range[4] | Generally higher than IC50 | The disulfide bond is crucial for activity.[3] |
| 2-Benzisothiazolones | PD 159206, PD 161374 | Low micromolar range[3] | High therapeutic indices[3] | Formed from dithiobisbenzamides and exhibit similar activity.[3] |
| S-acyl-2-mercaptobenzamide thioesters (SAMTs) | SAMT-247 | Micromolar range[7] | Very low toxicity in various models.[7] | High barrier to the development of viral resistance.[7] |
Note: The provided IC50 and CC50 values are general ranges derived from the literature. Specific values for "Benzamide, 2,2'-dithiobis[N-methyl-" were not available in the reviewed sources for a direct comparison. The table highlights the potential of these compound classes as anti-HIV agents.
Experimental Protocols: Key Methodologies
The evaluation of "Benzamide, 2,2'-dithiobis[N-methyl-" and its alternatives as HIV-1 NCp7 inhibitors involves several key experimental assays.
Zinc Ejection Assay
This assay is fundamental to confirming the mechanism of action of these compounds.
Principle: The assay measures the release of zinc from the NCp7 protein upon incubation with the test compound. This is often monitored using a zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinoyl)-p-toluenesulfonamide (TSQ), which exhibits an increase in fluorescence upon binding to free zinc.[6]
General Protocol:
-
Recombinant HIV-1 NCp7 protein is purified.
-
The protein is incubated with the test compound at various concentrations.
-
The fluorescent zinc probe (e.g., TSQ) is added to the mixture.
-
The fluorescence intensity is measured over time using a fluorometer.
-
An increase in fluorescence compared to a control (NCp7 without the compound) indicates zinc ejection.
Anti-HIV Activity Assay
This cell-based assay determines the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.
Principle: The assay measures the reduction in viral replication in the presence of the test compound. This can be quantified by measuring the activity of a viral enzyme like reverse transcriptase or by using reporter cell lines that express a detectable marker upon infection.
General Protocol:
-
Susceptible host cells (e.g., T-lymphocytes) are cultured.
-
The cells are infected with a known amount of HIV-1.
-
The test compound is added at various concentrations.
-
After a specific incubation period, the level of viral replication is measured using a suitable method (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or reporter gene expression).
-
The IC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated.
Cytotoxicity Assay
This assay is crucial for determining the therapeutic index of the compound.
Principle: The assay measures the toxicity of the compound to the host cells used in the anti-HIV activity assay.
General Protocol:
-
Host cells are cultured in the presence of the test compound at various concentrations (without the virus).
-
After an incubation period equivalent to the anti-HIV assay, cell viability is measured using a standard method (e.g., MTT assay, trypan blue exclusion).
-
The CC50 value, the concentration of the compound that causes 50% cell death, is calculated.
Conclusion
"Benzamide, 2,2'-dithiobis[N-methyl-" is a compound with established industrial uses and significant potential as a lead structure for the development of novel anti-HIV therapeutics. Its mechanism of action, targeting the highly conserved HIV-1 NCp7 protein, makes it an attractive candidate for overcoming drug resistance. While its regulatory path as a pharmaceutical is distinct from its current status as an industrial chemical, the existing research provides a strong foundation for further investigation. This guide offers a starting point for researchers and drug development professionals to understand the regulatory landscape and to explore the scientific rationale for pursuing "Benzamide, 2,2'-dithiobis[N-methyl-" and its analogues in the quest for new antiviral agents. Further direct comparative studies are warranted to fully elucidate its therapeutic potential relative to other NCp7 inhibitors.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of anti-HIV-1 agents targeted toward the nucleocapsid protein NCp7: the 2,2'-dithiobisbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-]
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Benzamide, 2,2'-dithiobis[N-methyl-].
Chemical and Physical Properties
A summary of the key quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C16H16N2O2S2[1][2][3][4][5][6] |
| Molecular Weight | 332.44 g/mol [1][2][3][5] |
| CAS Number | 2527-58-4[1][2][3][4][5] |
| Melting Point | 216.50 °C[3] |
| Boiling Point | 545.90 °C[3] |
| Storage Temperature | 2°C - 8°C[3][5] |
Proper Disposal Procedures
The disposal of Benzamide, 2,2'-dithiobis[N-methyl-] must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][7] Discharge into the environment must be strictly avoided.[1] The following step-by-step guide outlines the recommended disposal protocol.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves.
-
Clothing: A lab coat or other protective clothing to avoid skin contact.[1][8]
Step 2: Waste Collection
-
Carefully collect the waste material. If it is a solid, avoid creating dust.[1][7]
-
Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Place the waste into a suitable, clearly labeled, and closed container to await disposal.[1] Do not mix with other waste.[7]
Step 3: Spillage and Contaminated Materials
-
In case of a spill, prevent the material from entering drains.[1][7]
-
Collect any spillage and dispose of it promptly.[1]
-
Any materials used to clean up a spill, as well as any contaminated work clothing, should be considered hazardous waste and disposed of accordingly.[1][8] Contaminated clothing should be taken off and washed before reuse.[1][8]
Step 4: Final Disposal
-
The sealed container of Benzamide, 2,2'-dithiobis[N-methyl-] waste should be transferred to an approved waste disposal plant or a licensed waste disposal company.[7]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill. For combustible packaging, controlled incineration with flue gas scrubbing is a possible option.[1]
Accidental Exposure First Aid
-
If on skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical help.[1][8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Benzamide, 2,2'-dithiobis[N-methyl-].
Caption: Disposal workflow for Benzamide, 2,2'-dithiobis[N-methyl-].
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,2'-dithiobis[N-methylbenzamide] Safety Data Sheets(SDS) lookchem [lookchem.com]
Safeguarding Your Research: A Guide to Handling Benzamide, 2,2'-dithiobis[N-methyl-]
Essential safety protocols and disposal guidelines for researchers and scientists in drug development.
When working with Benzamide, 2,2'-dithiobis[N-methyl-], a compound instrumental in various research and development applications, stringent adherence to safety protocols is paramount to ensure personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in the safe handling of this chemical.
Personal Protective Equipment (PPE): A Comprehensive Overview
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Below is a summary of the recommended PPE for handling Benzamide, 2,2'-dithiobis[N-methyl-].
| PPE Category | Recommended Equipment | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical impermeable gloves.[1] Fire/flame resistant and impervious clothing.[1] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] In case of fire, a self-contained breathing apparatus (SCBA) in pressure-demand is necessary.[2] | 29 CFR 1910.134 or European Standard EN 149.[2] |
Procedural Guidance for Safe Handling and Storage
Proper handling and storage are critical to minimize the risk of exposure and accidents. Always handle Benzamide, 2,2'-dithiobis[N-methyl-] in a well-ventilated area.[1] Avoid the formation of dust and aerosols and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Handling Procedures:
-
Ensure adequate ventilation and that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Wash hands thoroughly after handling.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[1][4]
Storage Procedures:
Emergency Protocols: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
-
In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if skin irritation or a rash occurs.[1][4]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Response:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use proper personal protective equipment as indicated in the PPE section.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
For cleanup, vacuum or sweep up the material and place it into a suitable disposal container.[2] To reduce airborne dust and prevent scattering, moisten with water.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of Benzamide, 2,2'-dithiobis[N-methyl-] and its containers is essential to prevent environmental contamination.
Chemical Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Experimental Workflow for Handling Benzamide, 2,2'-dithiobis[N-methyl-]
The following diagram illustrates the logical workflow for the safe handling of this chemical from preparation to disposal.
Caption: This diagram outlines the key stages for the safe handling of Benzamide, 2,2'-dithiobis[N-methyl-].
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
